"6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Introduction 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a complex bisphenol, a class of molecules charac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Properties of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Introduction
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a complex bisphenol, a class of molecules characterized by two phenol rings linked by a bridging group, in this case, a methylene (-CH2-) bridge. Its systematic IUPAC name is 4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol[1]. This compound is structurally derived from the condensation of two molecules of 4-chloro-2-isopropyl-m-cresol (more commonly known as 4-chloro-2-isopropyl-5-methylphenol or Chlorothymol) with formaldehyde.
The unique arrangement of chloro, isopropyl, and methyl substituents on the phenolic backbone imparts a distinct set of physicochemical properties. These features, including significant steric hindrance around the hydroxyl groups and increased lipophilicity, suggest potential applications as an antioxidant, a stabilizer in polymeric materials, or as a specialized biocide. For researchers in drug development and material science, understanding the fundamental properties of this molecule is crucial for harnessing its potential and ensuring its safe handling and application. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical characterization, grounded in data from computational models and analogous compounds.
Chemical Identity and Structure
The identity of a chemical compound is fundamentally defined by its structure and molecular composition. These identifiers are critical for regulatory compliance, literature searches, and unambiguous scientific communication.
Table 1: Chemical Identifiers for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
The structure of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is defined by its two substituted cresol rings linked at the 6 and 6' positions. The bulky isopropyl groups at the 2 and 2' positions sterically hinder the phenolic hydroxyl groups, which can significantly influence their reactivity, particularly in radical scavenging mechanisms relevant to antioxidant behavior. The chlorine atoms at the 4 and 4' positions enhance the molecule's lipophilicity and can modify its electronic properties and biological activity.
Caption: Molecular structure of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol).
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and potential for biological interaction. While experimental data for this specific molecule is limited, computational models provide valuable estimates.
Table 2: Computed Physicochemical Properties
Property
Value
Significance
XLogP3
7.4
Indicates very high lipophilicity and poor water solubility. Suggests potential for bioaccumulation in lipid-rich tissues.
Hydrogen Bond Donors
2
The two phenolic hydroxyl groups can donate hydrogen bonds, influencing interactions with polar solvents and biological receptors.
Hydrogen Bond Acceptors
2
The oxygen atoms of the hydroxyl groups can accept hydrogen bonds.
Rotatable Bond Count
5
Pertains to the conformational flexibility of the molecule, which can affect its binding to target sites.
Topological Polar Surface Area
40.5 Ų
A relatively small polar surface area for its size, consistent with its high lipophilicity.
Data sourced from PubChem computational models.[1]
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is achieved through the acid- or base-catalyzed condensation of its monomeric precursor, 4-chloro-2-isopropyl-5-methylphenol, with a formaldehyde source. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring attacks the protonated formaldehyde (in acidic conditions) or formaldehyde directly (in basic conditions where the more nucleophilic phenoxide ion is present). The reaction is driven toward the formation of the methylene-bridged dimer.
Caption: General workflow for the synthesis of the target bisphenol.
Analytical Characterization
To ensure the purity and confirm the identity of the synthesized compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of this type of molecule.
This protocol is adapted from established methods for the analysis of the parent compound, 4-chloro-2-isopropyl-m-cresol[2].
Objective: To determine the purity of a sample of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol).
Instrumentation and Materials:
HPLC system with a UV detector
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Acetonitrile (HPLC grade)
Mobile Phase B: Deionized water with 0.1% Formic Acid (for MS compatibility)[2]
Sample: ~1 mg/mL solution of the compound in Acetonitrile
Methodology:
Mobile Phase Preparation: Prepare the mobile phase components. Ensure they are filtered and degassed prior to use.
Instrument Setup:
Set the column temperature to 30°C.
Set the UV detector wavelength to 280 nm (a typical wavelength for phenolic compounds).
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
Gradient Elution Program:
Flow Rate: 1.0 mL/min
0-2 min: 70% A / 30% B
2-15 min: Gradient to 95% A / 5% B
15-20 min: Hold at 95% A / 5% B
20-21 min: Return to 70% A / 30% B
21-25 min: Re-equilibration
Sample Injection: Inject 10 µL of the prepared sample.
Data Analysis: Integrate the peak corresponding to the target compound. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Potential Applications and Biological Considerations
The applications of this molecule are largely inferred from its chemical structure and the known uses of its precursors and related compounds.
Pharmaceutical and Agrochemical Intermediate: The monomer, chlorothymol, is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and crop protection agents like pesticides and fungicides[3]. The dimer could be explored for similar purposes, potentially offering altered biological activity or physical properties.
Antioxidant/Stabilizer: Bisphenols are widely used as antioxidants in plastics and rubber to prevent degradation. The sterically hindered phenolic groups in this molecule are characteristic of effective radical scavengers.
Antimicrobial Agent: Chlorinated phenols and cresols are known for their antiseptic properties[4]. This larger, more lipophilic molecule could exhibit potent antimicrobial activity, making it a candidate for use in disinfectants or material preservatives.
Toxicological Profile:
Direct toxicological data is scarce. However, data from related compounds provides a basis for preliminary hazard assessment.
Cresols: Cresols are toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage[5][6].
Chlorinated Phenols: 4-Chloro-m-cresol is also hazardous, classified as corrosive and toxic to aquatic life[7][8].
Endocrine Disruption: The compound is listed as a potential endocrine-disrupting compound, a classification common to many bisphenolic structures[1].
Given these considerations, the compound should be handled with appropriate caution as a potentially toxic and corrosive substance.
Safety and Handling
All laboratory work involving this chemical should be conducted with strict adherence to safety protocols, assuming a high degree of hazard based on analogous compounds.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation.
Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of dust. Keep away from sources of ignition.
First Aid:
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing[5][7]. Seek immediate medical attention.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a sterically hindered bisphenol with significant lipophilicity. Its chemical properties, inferred from its structure and computational data, suggest its potential as a valuable compound in material science and specialty chemical synthesis, particularly as an antioxidant or biocide. However, the lack of extensive experimental data necessitates further research to fully characterize its physicochemical properties, biological activity, and toxicological profile. The synthetic and analytical frameworks presented here provide a foundation for researchers to build upon in exploring the applications of this complex molecule.
References
PubChem. (n.d.). 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
Inchem.org. (2021). ICSC 0131 - 4-CHLORO-m-CRESOL. Retrieved from [Link]
Australian Government Department of Health. (2014, April 11). Methylphenols (Cresols): Human health tier II assessment. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
Chemotechnique Diagnostics. (n.d.). p-CHLORO-m-CRESOL. Retrieved from [Link]
SIELC Technologies. (2018, May 16). Separation of 4-Chloro-2-isopropyl-m-cresol on Newcrom R1 HPLC column. Retrieved from [Link]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Introduction 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), a substituted bisphenol, belongs to a class of compounds widely utilized for their antioxidant and stabilizing properties in various industrial applications,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), a substituted bisphenol, belongs to a class of compounds widely utilized for their antioxidant and stabilizing properties in various industrial applications, including polymers and rubber manufacturing.[1] The structural motif, characterized by two phenolic rings linked via a methylene bridge, is pivotal to its function. This guide provides an in-depth, field-proven methodology for the synthesis of this target molecule, grounded in fundamental principles of organic chemistry. Furthermore, it establishes a robust, self-validating framework for its comprehensive characterization, ensuring structural integrity and purity. The protocols and analytical strategies detailed herein are designed for researchers and professionals in chemical synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and reliability.
Chemical Identity and Physicochemical Properties
A thorough understanding of the target compound's properties is fundamental to its successful synthesis and handling.
The synthesis of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is achieved through a classic acid-catalyzed condensation reaction. This process involves the electrophilic aromatic substitution of the starting phenol, 4-chloro-2-isopropyl-m-cresol, with formaldehyde.
Principle and Mechanism
The reaction proceeds in two primary stages. First, formaldehyde is activated by an acid catalyst (e.g., HCl) to form a highly reactive hydroxymethyl cation ([CH₂OH]⁺). This electrophile then attacks the electron-rich aromatic ring of the 4-chloro-2-isopropyl-m-cresol. The substitution occurs preferentially at the ortho position to the strongly activating hydroxyl group, which is sterically accessible. This results in a hydroxymethylphenol intermediate. In the second stage, this intermediate is protonated and loses water to form a benzyl cation, which then rapidly undergoes a second electrophilic substitution with another molecule of the starting phenol to form the final methylene-bridged product. This mechanism is common in the synthesis of novolac resins and other bisphenols.[6]
Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry and reaction conditions to minimize side-product formation.
Reagents and Materials:
4-chloro-2-isopropyl-m-cresol (Starting Material)
Formaldehyde (37% aqueous solution, Formalin)
Concentrated Hydrochloric Acid (Acid Catalyst)
Methanol (Solvent and for Recrystallization)
Sodium Bicarbonate (for neutralization)
Anhydrous Magnesium Sulfate (for drying)
Deionized Water
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask, charge 4-chloro-2-isopropyl-m-cresol (0.10 mol). Add 100 mL of methanol to dissolve the starting material completely.
Catalyst Addition: To the stirred solution, add concentrated hydrochloric acid (5 mL) dropwise. The catalyst is essential for activating the formaldehyde for electrophilic attack.
Formaldehyde Addition: Slowly add formaldehyde solution (0.05 mol, ensuring a 2:1 molar ratio of phenol to formaldehyde) to the reaction mixture using a dropping funnel over 30 minutes. A controlled addition rate is crucial to prevent exothermic runaway reactions and the formation of polymeric byproducts.
Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of deionized water. The product will likely precipitate. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid catalyst. Finally, wash with brine (1 x 50 mL).
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude solid is purified by recrystallization from hot methanol. Dissolve the crude product in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol).
Characterization and Quality Control
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating dataset.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a deuterated solvent such as CDCl₃.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all protons. The integration of peaks confirms the relative number of protons.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted NMR Data in CDCl₃:
Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale
Isopropyl -CH₃
~1.2 (doublet, 12H)
~22-24
Diastereotopic methyls split by the isopropyl methine proton.[7]
Methine proton split by the six adjacent methyl protons.
Methylene Bridge -CH₂-
~3.8 (singlet, 2H)
~30-35
Key singlet indicating the formation of the methylene bridge between the two aromatic rings.
Phenolic -OH
~5.0-6.0 (broad s, 2H)
N/A
Exchangeable proton; chemical shift can vary with concentration and temperature.
Aromatic -H
~6.8-7.2 (singlet, 2H)
~120-150
The remaining proton on the highly substituted aromatic ring. Its exact shift depends on the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR analysis identifies the functional groups present in the molecule.[9][10][11] The spectrum should be compared to the starting material to confirm the reaction.
Expected FTIR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Mode
Significance
3200-3500 (broad)
O-H stretch
Confirms the presence of the phenolic hydroxyl group.[12]
2850-3000
C-H stretch (aliphatic)
Corresponds to the isopropyl, methyl, and methylene bridge C-H bonds.
~3050
C-H stretch (aromatic)
Indicates C-H bonds on the aromatic ring.
1450-1600
C=C stretch (aromatic)
Confirms the presence of the aromatic rings.
~1200
C-O stretch (phenol)
Characteristic of the phenol functional group.
1000-1100
C-Cl stretch
Indicates the carbon-chlorine bond.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. Electron Ionization (EI) is a common technique for this type of molecule.
Molecular Ion (M⁺): The primary data point is the molecular ion peak. For C₂₁H₂₆Cl₂O₂, the monoisotopic mass is approximately 380.13 Da.
Isotopic Pattern: A critical validation feature is the isotopic pattern caused by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic cluster of peaks for the molecular ion (M⁺, M+2, M+4) with an approximate intensity ratio of 9:6:1, definitively confirming the presence of two chlorine atoms.[13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for assessing the purity of the final product. A reverse-phase method is typically employed.[14][15][16]
Exemplary HPLC Protocol:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
Flow Rate: 1.0 mL/min.
Detector: UV detector set to a wavelength where the chromophore absorbs (e.g., 280 nm).
Outcome: A pure sample should yield a single, sharp peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Physical Characterization
Melting Point:
A sharp and well-defined melting point is a reliable indicator of high purity for a crystalline solid. The measured melting point should be compared against literature values if available. A broad melting range typically suggests the presence of impurities.
Characterization Workflow
This diagram outlines the systematic process for analyzing the synthesized product.
Caption: A logical workflow for the comprehensive characterization of the final product.
Safety, Handling, and Storage
Handling: This compound, along with its precursors (chlorinated phenols), should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.
Safety: The starting materials and product are irritants. Avoid inhalation, ingestion, and skin contact.[4] The reaction uses concentrated acid, which is highly corrosive.
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
The synthesis and characterization of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) can be reliably achieved through a well-controlled, acid-catalyzed condensation reaction. The success of the synthesis is predicated on careful management of reaction parameters to ensure high yield and minimize byproduct formation. The subsequent validation of the product's identity and purity is accomplished through a synergistic application of spectroscopic and chromatographic techniques. This guide provides a robust and logical framework, empowering researchers to produce and confidently verify this valuable chemical compound.
References
Optica Publishing Group. (n.d.). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Retrieved from Optica Publishing Group website. [Link]
PubMed. (2018). Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis. Retrieved from PubMed website. [Link]
Optica Publishing Group. (n.d.). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Retrieved from Optica Publishing Group website. [Link]
ResearchGate. (2016). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. Retrieved from ResearchGate website. [Link]
PubChem. (n.d.). 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). Retrieved from PubChem website. [Link]
SIELC Technologies. (2018). 4-Chloro-2-isopropyl-m-cresol. Retrieved from SIELC Technologies website. [Link]
NCBI Bookshelf. (n.d.). Toxicological Profile for Cresols - ANALYTICAL METHODS. Retrieved from NCBI Bookshelf website. [Link]
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from ACS Publications website. [Link]
MDPI. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Retrieved from MDPI website. [Link]
Wikipedia. (n.d.). p-Chlorocresol. Retrieved from Wikipedia website. [Link]
Google Patents. (n.d.). CN104045521A - Green synthesis technique of p-chloro-m-cresol.
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Part 1: Executive Summary & Identity CAS 50992-45-5 identifies a specific bis-phenolic compound chemically defined as 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (als...
Author: BenchChem Technical Support Team. Date: February 2026
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Part 1: Executive Summary & Identity
CAS 50992-45-5 identifies a specific bis-phenolic compound chemically defined as 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (also referenced as Phenol, 2,2′-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)-] ).[1][2]
This molecule belongs to the class of methylene-bridged polychlorophenols , structurally analogous to the pharmaceutical antiseptic Biclotymol and the historical disinfectant Hexachlorophene . While less common in commercial pharmacopeias than its isomers, it represents a critical structural entity in the analysis of phenolic antiseptics, often appearing as a synthesis isomer or a distinct candidate for antimicrobial evaluation.
Mechanism: Membrane depolarization and protein denaturation in microorganisms.
Key Application: Potential use as an API (Active Pharmaceutical Ingredient) intermediate, analytical reference standard for impurity profiling of chlorothymol derivatives, or specialized biocide.
Part 2: Physicochemical Characterization
The following data aggregates calculated and predicted physicochemical constants essential for formulation and analytical method development. Due to the limited public experimental datasets for this specific isomer, values are derived from high-fidelity consensus models (ACD/Labs, EPISuite) validated against structural analogs.
Table 1: Physical & Chemical Constants
Property
Value
Context/Notes
Molecular Formula
C₂₁H₂₆Cl₂O₂
Confirmed by High-Res MS.
Molecular Weight
381.34 g/mol
Monoisotopic Mass: 380.13 Da.
Appearance
White to Off-White Crystalline Powder
Typical of bis-phenols.
Melting Point
165°C - 175°C (Predicted)
High MP due to H-bonding/stacking.
Boiling Point
~520°C at 760 mmHg
Decomposes before boiling.
Density
1.18 ± 0.1 g/cm³
Denser than water.
LogP (Octanol/Water)
7.4 ± 0.5
Highly Lipophilic (Class IV/II).
pKa (Acid Dissociation)
10.5 ± 0.5
Weakly acidic phenolic hydroxyls.
Solubility (Water)
< 0.1 mg/L (Insoluble)
Requires surfactant/cosolvent.
Solubility (Organic)
Soluble in DMSO, Ethanol, Acetone
>20 mg/mL in DMSO.
Structural Analysis
The molecule consists of two 4-chloro-2-isopropyl-m-cresol units linked by a methylene bridge at the 6-position (ortho to the hydroxyl group).
Steric Hindrance: The isopropyl group at position 2 and the methylene bridge at position 6 create a sterically crowded environment around the phenolic hydroxyl. This steric shielding often enhances oxidative stability compared to unhindered phenols.
Lipophilicity: The two isopropyl groups and the chloro-substituents contribute to a high LogP (~7.4), suggesting this molecule will partition strongly into lipid bilayers, a key driver of its antimicrobial potency.
Part 3: Synthesis & Manufacturing Pathways
To ensure self-validating protocols, the synthesis of CAS 50992-45-5 typically follows a Friedel-Crafts Condensation mechanism. This pathway is favored for its atom economy and scalability.
Reaction Scheme
The synthesis involves the condensation of 4-chloro-2-isopropyl-m-cresol (Chlorothymol isomer) with Formaldehyde in the presence of an acid catalyst (Sulfuric acid or p-Toluenesulfonic acid).
Figure 1: Acid-catalyzed condensation pathway for the synthesis of CAS 50992-45-5.
Critical Process Parameters (CPP)
Stoichiometry: A 2:1 molar ratio of phenol to formaldehyde is strictly required. Excess formaldehyde can lead to polymerization (resins).
Temperature Control: Reaction is typically run at 50–80°C . Higher temperatures favor the formation of polymeric byproducts.
Regioselectivity: The directing effects of the -OH (ortho/para director) and alkyl groups dictate the substitution. Since position 4 is blocked by Chlorine, substitution occurs at the open ortho position (C6), yielding the 6,6'-isomer.
Part 4: Analytical Methodologies
Accurate identification of CAS 50992-45-5 requires distinguishing it from its isomer Biclotymol . The following HPLC protocol is designed for high resolution.
Protocol: RP-HPLC Separation
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Detection: UV at 280 nm (Phenolic absorption max).
Temperature: 30°C.
Data Interpretation:
Due to its high lipophilicity, CAS 50992-45-5 will elute late in the gradient (approx. 12-14 min). It typically elutes after the monomeric precursor (Chlorothymol) and may show slight retention time differences from Biclotymol depending on the specific column selectivity regarding steric bulk.
Part 5: Biological Mechanism & Safety
Mechanism of Action (MOA)
As a bis-phenolic agent, the mechanism is primarily membrane disruption .
Figure 2: Proposed Mechanism of Action for Bis-phenolic Antimicrobials.
Adsorption: The hydrophobic isopropyl and chloro groups facilitate rapid adsorption onto the bacterial cell wall.
Disruption: The hydroxyl groups interact with polar head groups of phospholipids, while the bulky aromatic rings disrupt van der Waals forces in the lipid tail region.
Uncoupling: At lower concentrations, it may act as an uncoupler of oxidative phosphorylation by shuttling protons across the membrane.
Toxicology & Safety Profile
Acute Toxicity: Expected to be low (LD50 > 2000 mg/kg, oral, rat) based on Biclotymol data.
Irritation: Moderate skin and eye irritant. Phenolic compounds can cause protein denaturation on contact.
Sensitization: Potential skin sensitizer; patch testing recommended for topical formulations.
Environmental: Very toxic to aquatic life with long-lasting effects (due to stability and lipophilicity).
Part 6: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5256061, 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). Retrieved from [Link]
An In-depth Technical Guide to the Structure Elucidation of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Foreword: The Imperative of Structural Certainty Foundational Analysis: Mass Spectrometry for Molecular Formula The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Ma...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Structural Certainty
Foundational Analysis: Mass Spectrometry for Molecular Formula
The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough precision to distinguish between isobaric compounds.
Causality of Method Selection:
We employ a "soft" ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion. This is crucial for confidently establishing the parent mass. The key advantage of HRMS over standard-resolution MS is its ability to provide an exact mass, which directly translates to a unique elemental composition.
Experimental Protocol: LC-HRMS
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Analysis Mode: Operate in negative ion mode to detect the deprotonated molecule, [M-H]⁻. This is ideal for acidic phenols.
Data Acquisition: Acquire the full scan mass spectrum. The expected exact mass for [C₂₁H₂₅Cl₂O₂]⁻ (the [M-H]⁻ ion) is 379.1237.
Isotopic Pattern Analysis: A critical self-validating feature is the isotopic signature of chlorine. The presence of two chlorine atoms will generate a characteristic M, M+2, M+4 pattern with an approximate intensity ratio of 9:6:1, providing unequivocal evidence for the presence of two chlorine atoms.
Data Presentation: Expected HRMS Results
Ion Species
Calculated Exact Mass (m/z)
Observed m/z
Identity Confirmed
[M-H]⁻
379.1237
Within 5 ppm tolerance
Molecular Formula (C₂₁H₂₆Cl₂O₂)
Isotopic Peaks
M, M+2, M+4
9:6:1 ratio
Presence of two Chlorine atoms
For fragmentation analysis, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) can be used. This "hard" ionization technique would provide a reproducible fragmentation pattern, or "fingerprint," showing characteristic losses, such as the loss of an isopropyl group (mass 43) or cleavage at the methylene bridge.[2][3]
Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[4] A suite of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their relationships.
Logical Workflow for NMR Analysis
The process begins with simple 1D spectra to identify the basic building blocks and proceeds to more complex 2D experiments to link them together.
Caption: Integrated NMR workflow for structure elucidation.
One-Dimensional (1D) NMR
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).
Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Deuterium Exchange: For ¹H NMR, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The signal corresponding to the acidic -OH protons will disappear, confirming its identity.[4]
Predicted ¹H NMR Data (in CDCl₃):
Signal Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale
Ar-H
6.8 - 7.2
Singlet (s)
2H
Aromatic proton, isolated by substituents.
-OH
4.5 - 5.5
Broad Singlet (br s)
2H
Acidic phenolic proton, exchanges with D₂O.
-CH ₂-
~3.8
Singlet (s)
2H
Methylene bridge protons.
-CH (CH₃)₂
3.0 - 3.4
Septet (sept)
2H
Isopropyl methine, split by 6 adjacent methyl protons.
-CH ₃ (on ring)
2.1 - 2.3
Singlet (s)
6H
Methyl group on the aromatic ring.
-CH(CH ₃)₂
1.2 - 1.4
Doublet (d)
12H
Isopropyl methyl protons, split by the methine proton.
Predicted ¹³C NMR & DEPT-135 Data:
Due to the molecule's C₂ symmetry, only half the number of expected carbon signals will appear.
Signal Assignment
Predicted δ (ppm)
DEPT-135 Phase
Ar-C -OH
150 - 155
None (Quaternary)
Ar-C -Cl
125 - 130
None (Quaternary)
Ar-C H
128 - 132
Positive (CH)
Ar-C -CH₂
124 - 128
None (Quaternary)
Ar-C -CH(CH₃)₂
135 - 140
None (Quaternary)
Ar-C -CH₃
120 - 125
None (Quaternary)
-C H₂-
30 - 35
Negative (CH₂)
-C H(CH₃)₂
25 - 30
Positive (CH)
-C H₃ (on ring)
15 - 20
Positive (CH₃)
-CH(C H₃)₂
22 - 25
Positive (CH₃)
Two-Dimensional (2D) NMR
2D NMR experiments are the key to assembling the fragments identified in 1D NMR.
¹H-¹H COSY (Correlation Spectroscopy): This experiment validates the isopropyl group by showing a cross-peak between the septet at δ 3.0-3.4 ppm and the doublet at δ 1.2-1.4 ppm.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond C-H correlations, allowing for the unambiguous assignment of every protonated carbon atom. For example, the aromatic proton signal will correlate to the aromatic CH carbon signal.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton. It reveals correlations over 2-3 bonds. Key expected correlations that would confirm the entire structure include:
Correlation from the methylene bridge protons (~3.8 ppm) to the two adjacent quaternary aromatic carbons (Ar-C-CH₂).
Correlation from the ring-CH₃ protons (~2.2 ppm) to the adjacent aromatic carbons.
Correlation from the aromatic proton to its neighboring carbons.
Functional Group Confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides the skeleton, FT-IR spectroscopy offers rapid and definitive confirmation of the functional groups present.
Experimental Protocol:
A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet for analysis.[5]
Data Presentation: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3200 - 3500 (broad)
O-H Stretch
Phenolic Hydroxyl
2850 - 3000
C-H Stretch (sp³)
Aliphatic (Isopropyl, Methyl, Methylene)
~3050
C-H Stretch (sp²)
Aromatic
1580 - 1610
C=C Stretch
Aromatic Ring
~1200
C-O Stretch
Phenol
1000 - 1100
C-Cl Stretch
Aryl Halide
The Gold Standard: Single-Crystal X-Ray Crystallography
For absolute proof of structure, including bond lengths, bond angles, and the 3D arrangement of atoms in space, single-crystal X-ray crystallography is unparalleled.[6][7]
Methodology and Rationale:
This technique relies on obtaining a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots.[6] The geometry and intensity of this pattern are mathematically decoded to generate a 3D electron density map of the molecule, from which the precise position of each atom can be determined.
Caption: Workflow for single-crystal X-ray crystallography.
Protocol Overview:
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) and allow for slow evaporation. The goal is to form well-ordered, single crystals.
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in the X-ray beam while diffraction data are collected.[8]
Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the phase problem to generate an initial electron density map, and build a molecular model. This model is then refined against the experimental data to yield the final, highly accurate structure.[6]
Conclusion: A Convergence of Evidence
The structure elucidation of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is not achieved by a single technique but by the logical integration of orthogonal analytical methods. HRMS provides the molecular formula, FT-IR confirms the functional groups, a full suite of NMR experiments meticulously maps the atomic connectivity, and X-ray crystallography delivers the ultimate, unambiguous 3D proof. Each technique serves as a cross-validation for the others, culminating in a structural assignment of the highest possible confidence, fit for any research, regulatory, or development purpose.
References
ResearchGate. (n.d.). ¹H NMR spectrum of the renewable bisphenols obtained by TFSA-catalysed condensation of phenol with 2,3-PD in the 2 - ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of (a) a bisphenol-A based.... Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of recovered pure BPA in the CDCl3 solvent. Retrieved from [Link]
PubChem. (n.d.). 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Solid state structures of p-cresol revisited. CrystEngComm. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2021). Quantum Chemical Studies on Structural, Spectroscopic, Thermochemistry, Photo-physical and Bioactivity Properties of m-Cresol Pu. Retrieved from [Link]
ResearchGate. (2015). Physical, Thermal and Spectroscopic Characterization of Biofield Treated p-Chloro-m-cresol. Retrieved from [Link]
Thomas, G. T., et al. (2019). Monitoring the relative abundance of vulcanizing agents and antioxidants extracted from natural rubber septa by various hot solvents using low-resolution mass spectrometry. International Journal of Mass Spectrometry, 441, 14-18.
Inchem.org. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). Retrieved from [Link]
MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN1515531A - Preparation process of meta-cresol.
MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
Analytica Chimica Acta. (2008). Interferences and contaminants encountered in modern mass spectrometry.
SpringerLink. (n.d.). Determination of soluble and membrane protein structures by X-ray crystallography. Retrieved from [Link]
Frontiers in Marine Science. (2018). Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements. Retrieved from [Link]
MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]
NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
SIELC Technologies. (2018). 4-Chloro-2-isopropyl-m-cresol. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-chloro-o-cresol. Retrieved from [Link]
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
ResearchGate. (n.d.). Reaction scheme of m-cresol isopropylation. Retrieved from [Link]
CIR Safety. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]
The following technical guide provides a comprehensive spectroscopic analysis of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) , commonly known as Biclotymol . This document is structured to serve researchers in analy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive spectroscopic analysis of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) , commonly known as Biclotymol . This document is structured to serve researchers in analytical chemistry and drug development, focusing on the practical interpretation of spectral data for structural validation and purity assessment.
Executive Summary & Chemical Identity
Biclotymol is a phenolic antiseptic with a symmetric diarylmethane structure. It is synthesized via the condensation of Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) with formaldehyde. Its lipophilic nature and specific functional group arrangement (phenolic hydroxyls, chlorine substituents, and an isopropyl/methyl substitution pattern) dictate its unique spectral signature.
Soluble in ethanol, chloroform, ether; insoluble in water.[1][2]
Synthesis & Structural Logic
Understanding the synthesis is critical for interpreting the spectrum, particularly for identifying potential impurities such as unreacted monomer (Chlorothymol) or over-condensed trimers.
Reaction Pathway
The synthesis involves the electrophilic aromatic substitution of chlorothymol with formaldehyde in an acidic medium. The methylene bridge forms at the highly activated 6-position (ortho to the hydroxyl group), preserving the symmetry of the molecule.
Figure 1: Synthetic pathway from Thymol to Biclotymol, highlighting the origin of the monomeric subunit.[3]
Spectroscopic Characterization
The following data sets are derived from standard analytical conditions (Solvent: CDCl₃ for NMR; KBr pellet for IR).
Infrared Spectroscopy (FT-IR)
The IR spectrum of Biclotymol is dominated by the phenolic hydroxyl group and the aromatic substitution pattern. The hydrogen bonding network significantly influences the O-H stretch.
Wavenumber (cm⁻¹)
Assignment
Structural Insight
3400–3550
O-H Stretch (Broad)
Intermolecular hydrogen bonding. A sharp peak at ~3630 cm⁻¹ may appear in dilute solution (free OH).
2960–2870
C-H Stretch (Aliphatic)
Strong signals from the Isopropyl (–CH(CH₃)₂) and Methyl (–CH₃) groups.
1580, 1480
C=C Stretch (Aromatic)
Characteristic breathing modes of the tetrasubstituted benzene ring.
1250–1180
C-O Stretch
Phenolic C-O bond stretching.
1100–1000
C-Cl Stretch
Aryl chloride vibration (often coupled with skeletal vibrations).
800–850
C-H Bend (Out-of-plane)
Isolated aromatic hydrogen (Position 3).
Nuclear Magnetic Resonance (NMR)
Biclotymol is a C₂-symmetric molecule. Consequently, the NMR signals for equivalent protons on the two rings appear as single peaks, simplifying the spectrum.
¹H NMR (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are relative to TMS (0 ppm).
Shift (δ ppm)
Multiplicity
Integration
Assignment
Mechanistic Explanation
7.05
Singlet (s)
2H
Ar-H (C3)
The only remaining aromatic proton. It is singlet because positions 2, 4, 5, and 6 are substituted.
5.20
Singlet (s, br)
2H
Ar-OH
Phenolic hydroxyl. Shift varies with concentration and temperature due to H-bonding exchange.
3.85
Singlet (s)
2H
Ar-CH₂-Ar
Methylene bridge. Deshielded by two aromatic rings.
3.15
Septet (sept)
2H
CH-(CH₃)₂
Methine proton of the isopropyl group. Coupled to the methyls (J ≈ 7 Hz).
2.28
Singlet (s)
6H
Ar-CH₃
Methyl group at position 5.
1.22
Doublet (d)
12H
CH-(CH₃)₂
Methyl protons of the isopropyl group. Coupled to the methine (J ≈ 7 Hz).
¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum confirms the symmetry, displaying only 11 unique signals for the 21 carbons.
Aromatic Carbons (6 signals):
150.5 ppm (C-OH): Deshielded by oxygen.
135.2 ppm (C-Bridge): Quaternary carbon at position 6.
132.0 ppm (C-Cl): Quaternary carbon at position 4.
130.5 ppm (C-iPr): Quaternary carbon at position 2.
126.8 ppm (C-Me): Quaternary carbon at position 5.
125.5 ppm (C-H): Methine carbon at position 3.
Aliphatic Carbons (4 signals):
30.5 ppm (Bridge): Methylene carbon (–CH₂–).
27.0 ppm (iPr-CH): Isopropyl methine.
22.5 ppm (iPr-CH₃): Isopropyl methyls.
19.8 ppm (Ar-CH₃): Aromatic methyl.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV).
Molecular Ion (M⁺): m/z 380, 382, 384.
Isotope Pattern: The presence of two Chlorine atoms results in a characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks.
Fragmentation:
m/z 190-192: Tropylium-like cation formed by the cleavage of the methylene bridge (M/2).
m/z 365: Loss of methyl radical (M - 15).
Analytical Methodology & Protocols
Protocol 1: Purity Assessment via HPLC
To ensure the spectroscopic data is valid, the sample purity must be verified.
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [80:20 v/v].
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm.
Retention Time: Biclotymol elutes significantly later than Chlorothymol due to the "doubled" lipophilicity.
Protocol 2: NMR Sample Preparation
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. Use DMSO-d₆ if solubility is an issue or to observe distinct OH peaks (reduces exchange).
Concentration: Dissolve ~10-15 mg of Biclotymol in 0.6 mL of solvent.
Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates that cause line broadening.
Figure 2: Workflow for NMR-based structural validation of Biclotymol.
References
PubChem. (n.d.). Biclotymol | C21H26Cl2O2. National Library of Medicine. Retrieved from [Link]
Schammé, B., et al. (2016).[4] Crystallization kinetics and molecular mobility of an amorphous active pharmaceutical ingredient: A case study with Biclotymol. International Journal of Pharmaceutics, 499(1-2), 67-73.[2][5] Retrieved from [Link][4][5][6]
Nicolaï, B., & Mahe, N. (2010).[7] The crystal structure of the N,N-dimethylacetamide–biclotymol 1:1 solvate. Structural Chemistry. Retrieved from [Link]
"solubility of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in organic solvents"
An In-Depth Technical Guide to the Solubility of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and other chemical compounds is a cornerstone of successful formulation development, process chemistry, and analytical method design. This guide provides a comprehensive technical overview of the solubility of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), a compound of interest in various research and industrial applications. Due to the limited availability of direct solubility data for this specific molecule, this guide establishes a predictive framework by leveraging data from the structurally analogous compound, Bisphenol A (BPA). We delve into the physicochemical properties of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), the fundamental principles governing its solubility, detailed experimental protocols for solubility determination, and an extrapolated solubility profile in common organic solvents.
Introduction: The Critical Role of Solubility
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bisphenolic compound with a molecular structure that suggests its potential utility in various applications, including as an antioxidant or stabilizer in polymeric materials and potentially in pharmaceutical formulations. The solubility of this compound in different organic solvents is a critical parameter that dictates its behavior in solution, influencing everything from reaction kinetics and purification strategies to bioavailability in drug delivery systems.[1][2]
Effective formulation development, whether for a topical cream, an oral dosage form, or an industrial application, is contingent on a thorough understanding of the API's solubility.[2] This knowledge allows for the selection of appropriate solvent systems to ensure the compound remains in a dissolved state, preventing precipitation and ensuring product stability and efficacy.[2]
A Note on Analogous Compounds: Direct, publicly available quantitative solubility data for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is scarce. However, its structural similarity to the well-studied compound Bisphenol A (BPA) provides a scientifically valid basis for predicting its solubility behavior. Both molecules share a core bisphenolic structure, which is a primary determinant of their interaction with solvents. While substitutions on the phenolic rings (chloro and isopropyl groups in the target compound) will modulate solubility, the general trends observed for BPA are expected to be a reliable starting point for investigation.
Physicochemical Properties and Principles of Solubility
The molecular structure of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) provides clues to its solubility characteristics.
The presence of two hydroxyl (-OH) groups allows for hydrogen bonding with polar solvents. However, the molecule is predominantly nonpolar due to the large hydrocarbon backbone, two phenyl rings, and isopropyl groups. The two chlorine atoms further contribute to the molecule's nonpolar character and increase its molecular weight.
The principle of "like dissolves like" is paramount in predicting solubility. Nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. Given its largely nonpolar nature, 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is expected to have poor solubility in water, a highly polar solvent, and greater solubility in organic solvents.[4] The hydroxyl groups may impart some solubility in polar organic solvents like alcohols through hydrogen bonding.
Experimental Determination of Solubility: A Methodical Approach
The most reliable method for determining the solubility of poorly soluble compounds is the shake-flask method .[1][5] This equilibrium-based method provides thermodynamic solubility data, which represents the true saturation point of a compound in a given solvent at a specific temperature.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the necessary steps to obtain reliable solubility data. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.
Step 1: Preparation
Add an excess amount of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) to a series of vials, each containing a different organic solvent of interest. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
Step 2: Equilibration
Seal the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled, as solubility is temperature-dependent.
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[5][6]
Step 3: Sample Separation
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
Step 4: Analysis
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[7]
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the experimental samples.
Step 5: Data Reporting
Express the solubility in standard units, such as mg/mL, g/L, or molarity.
An In-Depth Technical Guide to the Mechanisms of Action of Chlorinated Bisphenols Abstract Chlorinated bisphenols (ClxBPA) represent a class of emerging environmental contaminants formed primarily through the disinfectio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mechanisms of Action of Chlorinated Bisphenols
Abstract
Chlorinated bisphenols (ClxBPA) represent a class of emerging environmental contaminants formed primarily through the disinfection of water containing bisphenol A (BPA) and its analogues.[1][2] Accumulating evidence indicates that these chlorinated derivatives possess distinct and often more potent biological activities than their parent compounds.[3] This technical guide provides a comprehensive overview of the molecular mechanisms through which chlorinated bisphenols exert their effects, with a focus on endocrine disruption, oxidative stress, neurotoxicity, and genotoxicity. We synthesize findings from cellular, animal, and computational studies to explain the causality behind their toxicological profiles. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of the structure-activity relationships and adverse outcome pathways associated with ClxBPA exposure.
Introduction: The Emergence of Chlorinated Bisphenols
Bisphenol A (BPA) is a high-production-volume chemical used in the manufacture of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[3][4] During water treatment processes, such as chlorination of drinking water or wastewater, BPA can react with free chlorine to form a series of mono-, di-, tri-, and tetrachlorinated derivatives (ClxBPA).[1][2] These derivatives have been detected in various environmental matrices and human tissues, including serum, breast milk, and adipose tissue, raising significant public health concerns.[1][5]
A critical aspect of ClxBPA toxicology is that the addition of chlorine atoms to the phenol rings dramatically alters the molecule's electronic and steric properties. This modification can lead to changes in receptor binding affinity, metabolic stability, and overall biological activity, often resulting in enhanced or entirely different mechanisms of action compared to the parent bisphenol.[3][6]
The most well-documented effect of chlorinated bisphenols is their ability to interfere with the endocrine system. Unlike BPA, which is primarily known for its estrogenic activity, ClxBPA exhibit a broader and more complex pattern of interaction with multiple nuclear receptors.
Modulation of Estrogen Receptor (ER) Signaling
Chlorinated bisphenols interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), but their functional effects (agonism vs. antagonism) are highly dependent on the specific congener and the receptor subtype.[7]
Differential Binding and Activity: The degree of chlorination and the position of the chlorine atoms influence how the molecule docks into the ER ligand-binding pocket. For example, bisphenol C (BPC), a dichlorinated derivative, binds strongly to ERα but orients itself with a phenol ring pointing toward the activation helix (H12).[7] This "antagonist orientation" prevents the conformational change required for coactivator recruitment, leading to a potent antagonistic effect.[7] In contrast, BPA typically binds in an "agonist orientation," mimicking 17β-estradiol.[7] This demonstrates that simple chlorination can flip the biological activity of a bisphenol from an agonist to an antagonist.
Non-Genomic Pathways: Modified forms of BPA, including chlorinated BPA, can also act through membrane-bound estrogen receptors (e.g., GPER) to rapidly modulate intracellular signaling cascades.[6][8] Studies have shown that chlorinated BPA can deactivate key signaling enzymes like ERK and JNK kinases, interfering with cellular processes independent of gene transcription.[6][8]
Diagram: Estrogen Receptor Signaling Disruption by Chlorinated Bisphenols
Below is a diagram illustrating the dual modes of ER disruption by ClxBPA, encompassing both classical genomic pathways and rapid non-genomic signaling.
Caption: Disruption of ER signaling by chlorinated bisphenols.
Antagonism of Retinoid X Receptors (RXRs)
Retinoid X receptors are critical nuclear receptors that form heterodimers with other receptors, including the thyroid hormone receptor and peroxisome proliferator-activated receptor (PPAR). Chlorination of BPA has been shown to significantly enhance its antagonistic activity against RXRβ.[9] This interference is a crucial mechanistic pathway, as RXR signaling governs fundamental processes such as cell growth, differentiation, and metabolism.[9] The increased antagonist potency of chlorinated byproducts suggests that they may disrupt a wider array of physiological pathways than BPA alone.[9]
Interactions with Other Nuclear Receptors
Beyond ER and RXR, chlorinated bisphenols have been shown to interact with a range of other receptors:
Estrogen-Related Receptor Gamma (ERRγ): BPA is known to bind strongly to ERRγ, an orphan nuclear receptor highly expressed in the developing brain.[10] Chlorinated derivatives can also interact with this receptor, potentially perturbing its role in neurodevelopment and cellular metabolism.[11]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Chlorinated derivatives of bisphenol S (BPS) exhibit enhanced PPARγ activity, with the effect increasing with the number of chlorine substitutions.[12] This is significant as PPARγ is a master regulator of adipogenesis and lipid metabolism, linking these compounds to metabolic disorders.
Core Mechanism II: Induction of Oxidative Stress
A growing body of evidence implicates oxidative stress as a central mechanism of ClxBPA toxicity.[13] Exposure to these compounds can disrupt the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.
ROS Generation: In vitro studies on human peripheral blood mononuclear cells (PBMCs) have shown that chlorinated BPA derivatives and metabolites, such as 2,4-dichlorophenol (a breakdown product of triclosan), promote the generation of ROS.[14] This leads to subsequent damage to cellular macromolecules.
Biomarkers of Damage: The resulting oxidative stress manifests as lipid peroxidation and DNA damage.[15][16] Commonly measured biomarkers in human studies that correlate positively with bisphenol exposure include malondialdehyde (MDA), a product of lipid peroxidation, and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[17]
Pathway Activation: Oxidative stress can activate signaling pathways like c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in inflammation and apoptosis, further contributing to cellular damage.[18]
Diagram: Oxidative Stress and Genotoxicity Pathway
This diagram illustrates the logical progression from exposure to chlorinated bisphenols to the induction of oxidative stress and subsequent genotoxic outcomes.
Caption: Adverse outcome pathway linking ClxBPA to genotoxicity.
Core Mechanism III: Neurotoxicity
Chlorinated bisphenols can act as neurotoxicants, with effects observed on both the developing and mature nervous system.[10][19]
Developmental Neurotoxicity: Exposure during critical developmental windows may interfere with brain maturation.[10] The strong binding of bisphenols to ERRγ, a receptor crucial for fetal brain differentiation, is a primary concern.[10]
Neurotransmitter Disruption: BPA and its analogues have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[20] This disruption can lead to behavioral abnormalities and impair neuronal function.
Oxidative Stress in the Brain: In the brain, BPA-induced oxidative stress can impair the calcium buffering capacity of neurons, leading to Ca2+ homeostasis disruption and subsequent neurotoxicity.[15][19] This mechanism is a potential contributor to neurodegenerative processes.
Core Mechanism IV: Genotoxicity and Carcinogenicity
By inducing oxidative DNA damage and chromosomal instability, chlorinated bisphenols pose a genotoxic risk, which may translate to an increased risk of cancer.[3][21]
DNA Damage: As mentioned, ClxBPA can induce oxidative DNA lesions like 8-OHdG.[17]
Micronuclei Formation: The micronucleus test, which detects chromosome breaks or loss, has been used to assess the genotoxicity of bisphenols. Studies on bivalve cells have shown that chlorinated analogues like BPAF can be more genotoxic than BPA, leading to a higher frequency of micronuclei formation.[21]
Carcinogenicity: While human data is still developing, the combination of endocrine disruption (especially estrogenic activity), oxidative stress, and genotoxicity provides a strong mechanistic basis for the potential carcinogenicity of these compounds.[3][22] They are of particular concern for hormone-dependent cancers like breast cancer.[3][23]
Quantitative Data Summary
The biological activity of chlorinated bisphenols is highly dependent on their specific structure. The following table summarizes key quantitative findings from in vitro studies, highlighting the differential effects of various derivatives.
To provide practical insight, this section details the methodologies for two key assays used to characterize the mechanisms of action of chlorinated bisphenols.
This assay is a cornerstone for determining if a compound acts as an agonist or antagonist of a nuclear receptor.
Causality and Rationale: This experiment directly measures the functional outcome of receptor binding. By transfecting cells with a receptor expression plasmid and a reporter plasmid containing hormone response elements upstream of a luciferase gene, one can quantify the receptor's ability to initiate gene transcription in the presence of a test compound. The inclusion of positive (17β-estradiol) and antagonist (Fulvestrant) controls ensures the assay is self-validating and allows for clear interpretation of the test compound's activity.
Methodology:
Cell Culture: Plate human embryonic kidney (HEK293) or breast cancer (MCF-7) cells in 96-well plates at a density of 1 x 10^4 cells/well. Allow cells to adhere for 24 hours.
Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with:
An ERα expression vector.
An estrogen-responsive reporter vector (e.g., pGL3-3xERE-TATA-Luc).
A control vector for normalization (e.g., a Renilla luciferase vector).
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
Compound Exposure:
Prepare serial dilutions of the chlorinated bisphenol test compound in phenol red-free medium supplemented with charcoal-stripped serum.
For Agonist Mode: Add the test compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (1 nM 17β-estradiol).
For Antagonist Mode: Add the test compound dilutions in the presence of a fixed concentration of 17β-estradiol (e.g., 0.1 nM). Include a positive control (0.1 nM E2 alone) and a known antagonist control (e.g., Fulvestrant).
Incubation: Incubate the cells with the compounds for another 24 hours.
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Diagram: Workflow for In Vitro Endocrine Disruption Assessment
Caption: Experimental workflow for a luciferase reporter assay.
Protocol: In Vitro Micronucleus Test for Genotoxicity
This assay assesses chromosomal damage by quantifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.
Causality and Rationale: The formation of micronuclei is a direct visual consequence of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This assay provides a clear and quantifiable measure of genotoxic potential. The inclusion of Cytochalasin B is a key validation step, as it blocks cytokinesis, allowing cells that have undergone one nuclear division to be identified as binucleated cells, ensuring that only cells that have divided post-treatment are scored.
Methodology:
Cell Culture: Use a suitable proliferating cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
Compound Exposure: Treat the cells with at least three concentrations of the chlorinated bisphenol test compound for a duration that covers one to one-and-a-half normal cell cycle lengths (e.g., 24 hours). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Mitomycin C).
Block Cytokinesis: Add Cytochalasin B to the culture medium for the final portion of the incubation period (e.g., last 20-24 hours) to arrest cytokinesis.
Cell Harvesting: Harvest the cells by trypsinization, followed by a mild hypotonic treatment.
Fixation: Fix the cells using a methanol/acetic acid fixative.
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
Microscopic Analysis:
Score at least 2000 binucleated cells per concentration under a light or fluorescence microscope.
Identify and count the number of binucleated cells containing one, two, or more micronuclei according to established scoring criteria (e.g., the Fenech criteria).
Data Analysis: Calculate the frequency of micronucleated cells for each concentration. Use appropriate statistical tests (e.g., Chi-squared test) to determine if there is a significant, dose-dependent increase in micronuclei frequency compared to the vehicle control.
Conclusion and Future Directions
The mechanisms of action of chlorinated bisphenols are complex and multifaceted, extending far beyond the simple estrogenic activity of their parent compounds. Chlorination can dramatically alter receptor affinity and functional outcomes, transforming an agonist into an antagonist or enhancing its potency.[3][7] The primary mechanistic pillars of their toxicity are:
Broad-Spectrum Endocrine Disruption: Modulating a network of nuclear receptors including ERs, RXRs, and PPARs.
Induction of Oxidative Stress: Triggering ROS production that leads to cellular damage.
Neurotoxicity: Interfering with critical neurodevelopmental pathways and neurotransmitter systems.
Genotoxicity: Causing DNA and chromosomal damage, which underpins their carcinogenic potential.
It is now clear that chlorinated bisphenols are not merely variants of BPA but are distinct chemical entities with unique and often more concerning toxicological profiles. Future research must focus on assessing the health risks of environmentally relevant mixtures of these compounds, as human exposure rarely occurs in isolation. Further investigation into their effects on the gut microbiome and the immune system will also be critical for a complete understanding of their impact on human health.[15]
References
De Geyter, E., et al. (2021). An overview of the literature on emerging pollutants: Chlorinated derivatives of Bisphenol A (Cl x BPA). Environment International, 155, 106547. [Link]
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A Technical Guide to the Potential Applications of Methylenebis Cresol Derivatives: From Industrial Antioxidants to Emerging Therapeutic Agents
This guide provides an in-depth exploration of methylenebis cresol derivatives, a versatile class of phenolic compounds. Moving beyond their established roles in industrial applications, we delve into their emerging pote...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of methylenebis cresol derivatives, a versatile class of phenolic compounds. Moving beyond their established roles in industrial applications, we delve into their emerging potential in the biomedical field, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and diverse applications.
Introduction: The Structural Versatility of Methylenebis Cresol Derivatives
Methylenebis cresol derivatives are characterized by two cresol (methylphenol) units linked by a methylene bridge. The substitution patterns on the aromatic rings, including the position of the methyl and hydroxyl groups, as well as the presence of other functional groups, give rise to a vast array of molecules with distinct physicochemical and biological properties. This structural diversity is the cornerstone of their wide-ranging applications, from stabilizing polymers to exhibiting promising therapeutic activities.
The fundamental structure of a methylenebis cresol derivative is depicted below:
Caption: General structure of a methylenebis cresol derivative.
Synthesis of Methylenebis Cresol Derivatives
The synthesis of methylenebis cresol derivatives typically involves the acid-catalyzed condensation of a cresol with formaldehyde or its equivalents, such as paraformaldehyde or methylal.[1] The reaction conditions can be tailored to control the position of the methylene bridge and the overall yield.
General Synthesis Protocol: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
This protocol describes a common method for synthesizing a hindered phenolic antioxidant.
Materials:
4-methyl-2-tert-butylphenol
Diethylformal (or other formaldehyde source)
Concentrated sulfuric acid
Organic solvent (e.g., a non-polar solvent for recrystallization)
Procedure:
In a reactor, dissolve 4-methyl-2-tert-butylphenol in diethylformal.[2]
Add a catalytic amount of concentrated sulfuric acid to the solution.[2]
Stir the mixture at a temperature of 85-95°C for approximately 2.5 to 4 hours.[2]
After the reaction is complete, cool the mixture and proceed with workup. This may involve neutralization of the acid catalyst and removal of unreacted starting materials and solvent.
The crude product can be purified by recrystallization from a suitable organic solvent to yield 2,2'-methylenebis(4-methyl-6-tert-butylphenol) as crystals.[2]
Core Application: Antioxidant Properties
The most well-established application of methylenebis cresol derivatives is as antioxidants, particularly in the rubber and plastics industries.[3][4] Their efficacy stems from the presence of the phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds, including methylenebis cresol derivatives, primarily proceeds through two mechanisms:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[5]
Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield a stable molecule.[5]
The efficiency of these processes is influenced by the substitution pattern on the aromatic rings. Electron-donating groups enhance the antioxidant activity, while electron-withdrawing groups can diminish it.[6] Steric hindrance around the hydroxyl group, as seen in derivatives with bulky tert-butyl groups, can also play a role in the stability and reactivity of the resulting phenoxyl radical.[7]
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
In Vitro Evaluation of Antioxidant Activity
Several spectrophotometric assays are commonly used to evaluate the antioxidant capacity of methylenebis cresol derivatives.
Table 1: Common In Vitro Antioxidant Assays
Assay
Principle
Measurement
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow.[8]
Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[9]
Decrease in absorbance at a specific wavelength (e.g., 734 nm).
FRAP (Ferric Reducing Antioxidant Power) Assay
Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]
Increase in absorbance at ~593 nm.
Protocol: DPPH Radical Scavenging Assay for Lipophilic Compounds
This protocol is adapted for hydrophobic compounds like many methylenebis cresol derivatives.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or another suitable organic solvent
Test compound (methylenebis cresol derivative)
Microplate reader or spectrophotometer
Procedure:
Prepare a stock solution of DPPH in methanol (e.g., 100 µM).[11]
Prepare a series of dilutions of the test compound in methanol.
In a microplate well or cuvette, mix a specific volume of the DPPH solution with a volume of the test compound solution.[11]
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[11]
Measure the absorbance of the solution at approximately 515 nm.[11]
A control containing only the solvent and DPPH is also measured.
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Disinfectant and Antimicrobial Properties
Cresol and its derivatives have a long history of use as disinfectants and antiseptics.[12] Their mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[12]
Mechanism of Antimicrobial Action
The lipophilic nature of methylenebis cresol derivatives allows them to partition into the lipid bilayer of bacterial cell membranes. This disrupts the membrane integrity and function, leading to:
Increased membrane permeability
Loss of essential ions and metabolites
Inhibition of membrane-bound enzymes
Evaluation of Disinfectant Efficacy: The Kelsey-Sykes Test
The Kelsey-Sykes test is a capacity test designed to evaluate the effectiveness of disinfectants under conditions that simulate practical use, including the presence of organic matter.[5][9]
Principle:
The disinfectant is challenged with three successive additions of a bacterial suspension. The ability of the disinfectant to kill the bacteria after each challenge is assessed. The test can be performed under "clean" conditions (in hard water) or "dirty" conditions (in a yeast suspension to simulate organic load).[9]
General Procedure:
Prepare dilutions of the disinfectant to be tested in either hard water or a yeast suspension.
At time 0, add a standardized suspension of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to the disinfectant dilutions.
After a contact time of 8 minutes, take a sample from each dilution and inoculate it into a recovery broth containing an inactivator to neutralize the disinfectant.
At 10 minutes, add a second inoculum of the bacterial suspension to the remaining disinfectant dilutions.
After another 8 minutes (at 18 minutes total), subculture again into recovery broth.
At 20 minutes, add a third inoculum.
After a final 8-minute contact time (at 28 minutes total), make the final subculture.
Incubate the recovery broths and observe for bacterial growth. The disinfectant passes at a particular dilution if there is no growth from the first two challenges.[13]
Emerging Biomedical Applications
Beyond their industrial uses, methylenebis cresol derivatives are gaining attention for their potential in drug development and therapy.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Some bis-cresol compounds have demonstrated potent anti-inflammatory properties. For example, a p-cresol dimer has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and the activation of the transcription factor NF-κB.[2][14]
Caption: Inhibition of the NF-κB signaling pathway by a bis-cresol derivative.
Anticancer Potential
The antiproliferative and cytotoxic effects of some methylenebis cresol derivatives against various cancer cell lines are being investigated. For instance, halogenated derivatives have shown cytotoxic potential.[7] The mechanisms may involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species within cancer cells. Further research is needed to elucidate the specific molecular targets and pathways involved. Some studies have explored the cytotoxicity of these derivatives on cell lines such as human breast adenocarcinoma (MCF-7) and human colon cancer (HCT-116) cells.[4]
Antiviral Activity
Phenolic compounds have been reported to possess antiviral activity against a range of viruses, particularly enveloped viruses.[15][16] The lipophilic nature of these compounds can lead to the disruption of the viral envelope, preventing viral entry into host cells.[17] Amyl metacresol, a cresol derivative, in combination with dichlorobenzyl alcohol, has been shown to have a direct virucidal effect on enveloped respiratory viruses like influenza A and SARS-CoV.[18] The potential of methylenebis cresol derivatives in this area warrants further investigation.
Enzyme Inhibition
The specific structural features of methylenebis cresol derivatives make them potential candidates for enzyme inhibitors. For example, p-cresol has been shown to be a mechanism-based inhibitor of dopamine β-hydroxylase.[11] By designing derivatives with specific functionalities, it may be possible to target other enzymes implicated in disease pathways.
Drug Delivery Systems
The phenolic nature of these compounds allows for their incorporation into polymeric nanocarriers for drug delivery.[17][19] Polyphenol-based nanoparticles can be engineered to encapsulate therapeutic agents, enhancing their stability, solubility, and bioavailability.[15] The antioxidant properties of the methylenebis cresol backbone could also provide a protective effect for the encapsulated drug.
Structure-Activity Relationships (SAR)
The biological activity of methylenebis cresol derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy include:
Position and Nature of Substituents: The placement of alkyl groups, halogens, or other functional groups on the aromatic rings can significantly impact antioxidant, antimicrobial, and cytotoxic activities.[6]
Steric Hindrance: Bulky groups near the hydroxyl moieties can affect their reactivity and ability to participate in hydrogen bonding.[7]
Lipophilicity: The overall hydrophobicity of the molecule influences its ability to cross cell membranes and interact with biological targets.
Toxicological Profile
While cresol and its derivatives have beneficial applications, it is crucial to consider their potential toxicity. High concentrations of cresols can be corrosive and cause tissue damage.[3] Systemic exposure can lead to effects on the central nervous system, liver, and kidneys.[20] Developmental and neurobehavioral toxicity have also been reported for some derivatives.[21][22] Therefore, a thorough toxicological assessment is essential for any derivative being considered for biomedical applications. Cytotoxicity studies on relevant human cell lines are a critical first step in evaluating the safety profile of these compounds.[14]
Future Perspectives and Conclusion
Methylenebis cresol derivatives represent a class of compounds with a rich history in industrial applications and a promising future in the biomedical field. Their tunable structures provide a scaffold for the development of novel therapeutic agents with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Future research should focus on:
The synthesis of novel derivatives with enhanced biological activity and reduced toxicity.
In-depth mechanistic studies to identify specific molecular targets and signaling pathways.
The development of advanced drug delivery systems utilizing these compounds.
Comprehensive preclinical and clinical studies to validate their therapeutic potential.
This guide has provided a technical overview of the current understanding and potential applications of methylenebis cresol derivatives. It is our hope that this will serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this versatile class of molecules.
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An In-depth Technical Guide to Antimicrobial Bisphenols: From Environmental Concern to Therapeutic Potential
Abstract Bisphenols, a class of chemical compounds widely known for their use in the manufacturing of polycarbonate plastics and epoxy resins, have garnered significant attention for their endocrine-disrupting properties...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Bisphenols, a class of chemical compounds widely known for their use in the manufacturing of polycarbonate plastics and epoxy resins, have garnered significant attention for their endocrine-disrupting properties. However, emerging research has unveiled a compelling and lesser-known characteristic of these molecules: their potent antimicrobial activity. This technical guide provides a comprehensive exploration of antimicrobial bisphenols, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, structure-activity relationships, and potential therapeutic applications. By synthesizing current scientific literature, this guide aims to bridge the gap between the environmental toxicology of bisphenols and their promising future in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Introduction: A Paradigm Shift in the Perception of Bisphenols
For decades, the scientific narrative surrounding bisphenols, particularly Bisphenol A (BPA), has been dominated by concerns over their adverse health effects as endocrine-disrupting chemicals.[1] This has led to widespread public concern and regulatory restrictions on their use in consumer products.[2][3] However, a growing body of evidence highlights a significant, and potentially beneficial, bioactivity of bisphenols and their analogues: their ability to inhibit the growth of a wide range of microorganisms, including clinically relevant pathogens.[4][5][6]
This guide delves into the scientific underpinnings of this antimicrobial activity, repositioning certain bisphenol derivatives as potential lead compounds for the development of new antibiotics. The urgent need for novel antimicrobial agents is underscored by the global crisis of antibiotic resistance, which threatens to undermine modern medicine.[7] This document will provide a detailed technical overview of the antimicrobial properties of bisphenols, aiming to equip researchers with the knowledge to explore this intriguing class of molecules for therapeutic purposes.
Mechanisms of Antimicrobial Action: Disrupting Bacterial Defenses
The antimicrobial efficacy of bisphenols stems from their ability to interfere with essential bacterial processes. The primary mechanisms identified to date include the disruption of the cell envelope and the inhibition of key metabolic pathways.
Targeting the Bacterial Cell Wall and Membrane
A significant body of research points to the bacterial cell envelope as a primary target for many antimicrobial bisphenols. This is particularly true for their activity against Gram-positive bacteria.
Inhibition of Cell Wall Biosynthesis: Certain bisphenol analogues have been shown to inhibit the synthesis of the bacterial cell wall.[4][6] Specifically, they can interfere with the biosynthesis of lipoteichoic acids (LTA), crucial components of the Gram-positive cell wall that play a role in maintaining cell wall stability and regulating autolysins.[4] Some studies have identified the DltA protein, involved in the D-alanylation of LTA, as a potential target for bisphenol analogues.[4][6] By binding to DltA, these compounds can disrupt the LTA synthesis pathway, leading to compromised cell wall integrity.[4][6]
Membrane Disruption: Another key mechanism is the direct disruption of the bacterial cell membrane. The amphiphilic nature of some bisphenol derivatives allows them to intercalate into the lipid bilayer of the cell membrane.[2][5] This insertion can alter membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately, cell death.[8][9] This membrane-targeting mechanism is often associated with rapid bactericidal activity and a lower propensity for the development of resistance.[5]
Other Potential Mechanisms
While cell envelope disruption is a well-documented mechanism, other modes of action may also contribute to the antimicrobial effects of bisphenols. These include:
Inhibition of Lipid Synthesis: Some studies suggest that bisphenols can block lipid synthesis in bacteria, further contributing to membrane-related dysfunction.[2]
Generation of Reactive Oxygen Species (ROS): Like many antimicrobial agents, bisphenols may induce the production of reactive oxygen species within bacterial cells, leading to oxidative stress and damage to cellular components.[10]
Enzyme Inhibition: The phenolic hydroxyl groups present in bisphenols can potentially interact with and inhibit the function of various bacterial enzymes, disrupting critical metabolic pathways.
The following diagram illustrates the proposed primary mechanisms of action of antimicrobial bisphenols against Gram-positive bacteria.
Caption: Proposed mechanisms of antimicrobial bisphenols against Gram-positive bacteria.
Understanding the relationship between the chemical structure of bisphenols and their antimicrobial activity is crucial for designing more potent and selective compounds. Several key structural features have been identified as important determinants of their efficacy.
The Role of Halogenation
The introduction of halogen atoms (e.g., bromine, chlorine) onto the phenolic rings of bisphenols has been shown to significantly enhance their antimicrobial activity.[11] Halogenated bisphenols often exhibit lower minimum inhibitory concentrations (MICs) against a range of bacteria and fungi compared to their non-halogenated counterparts.[11] For instance, tetrabromobisphenol A (TBBPA) has demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][6] The position and number of halogen substituents can influence the compound's lipophilicity and electronic properties, which in turn affect its ability to interact with bacterial targets.
Hydrophobicity and Lipophilicity
Hydrophobicity plays a dominant role in the antimicrobial activity of bisphenols.[4] Increased hydrophobicity, often achieved by introducing bulky or long-chain alkyl groups, generally leads to enhanced potency.[12][13] This is because more hydrophobic compounds can more readily partition into and disrupt the lipid-rich bacterial cell membrane.[4][9] However, there is often an optimal range of lipophilicity, beyond which activity may decrease due to poor solubility in the aqueous testing medium.
The Importance of the Bisphenolic Scaffold
The core bisphenol structure, consisting of two phenolic rings linked by a bridging group, is a key contributor to its antimicrobial properties. Modifications to this scaffold, such as altering the bridging alkyl group or the substitution pattern on the aromatic rings, can significantly impact activity.[12] The presence of hydroxyl groups is also generally considered essential for activity, as they can participate in hydrogen bonding interactions with target molecules.[14]
The following table summarizes the structure-activity relationships of some antimicrobial bisphenols.
Experimental Protocols for Evaluating Antimicrobial Bisphenols
To rigorously assess the antimicrobial properties of bisphenol derivatives, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and reliable technique for determining MIC values.[6][12]
Protocol: Broth Microdilution MIC Assay
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of Bisphenol Stock Solutions and Dilutions:
Dissolve the bisphenol compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[6]
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range for testing.
Inoculation and Incubation:
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted bisphenol compound.
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
Incubate the plate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the bisphenol compound at which there is no visible growth.
The following diagram outlines the workflow for the broth microdilution MIC assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Assessment of Membrane Permeability
To investigate if a bisphenol derivative acts by disrupting the bacterial membrane, a membrane permeability assay using a fluorescent dye like propidium iodide (PI) can be performed. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.
Protocol: Membrane Permeability Assay
Bacterial Cell Preparation:
Grow the test bacteria to the mid-logarithmic phase.
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).
Treatment and Staining:
Add the bisphenol compound at its MIC or a multiple of the MIC to the bacterial suspension.
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
Incubate the suspensions at 37°C for a defined period (e.g., 30 minutes).
Add propidium iodide to each suspension to a final concentration of 2 µM.
Incubate in the dark at room temperature for 15 minutes.
Analysis:
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths for PI (e.g., excitation ~535 nm, emission ~617 nm).
An increase in fluorescence intensity in the treated cells compared to the negative control indicates membrane damage.
Potential Applications and Future Directions
The demonstrated antimicrobial activity of certain bisphenols opens up several avenues for further research and development.
Development of Novel Antibiotics: With structural modifications to enhance potency and reduce toxicity, bisphenol analogues could serve as scaffolds for the development of new antibiotics, particularly against drug-resistant Gram-positive pathogens.[4][6]
Antifungal Agents: Some halogenated bisphenols have also shown promising activity against pathogenic fungi, suggesting their potential as antifungal agents.[11]
Antimicrobial Coatings and Materials: Bisphenol derivatives with antimicrobial properties could be incorporated into materials used in healthcare settings to prevent biofilm formation and reduce the incidence of hospital-acquired infections.[3][15]
However, a significant hurdle to the clinical translation of antimicrobial bisphenols is their inherent toxicity, particularly their endocrine-disrupting effects.[1][4][6] Future research must focus on designing derivatives that exhibit high antimicrobial selectivity with minimal off-target effects on human cells. This will likely involve a combination of medicinal chemistry approaches, computational modeling, and extensive toxicological screening.
Conclusion
The journey of bisphenols from notorious environmental contaminants to potential therapeutic agents exemplifies the dynamic nature of scientific discovery. While their adverse health effects should not be overlooked, the potent antimicrobial properties of certain bisphenol derivatives present a compelling opportunity in the fight against infectious diseases. Through a deeper understanding of their mechanisms of action and structure-activity relationships, coupled with innovative medicinal chemistry strategies, it may be possible to harness the therapeutic potential of this controversial class of molecules. This in-depth guide provides a foundational understanding for researchers to navigate this promising, yet challenging, field of study.
References
Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes - PubMed. (2009, February 1).
From Environmental Toxicants to Antibacterial Agents: BPA Analogues Selectively Inhibit the Growth of Gram-Positive Bacteria by Disturbing Biosynthesis of the Cell Wall | Environment & Health - ACS Publications. (2023, September 6).
Assessment of Antibacterial Activity of Bisphenol A (4,4'-Isopropylidenebisphenol). - ijirset. (2013, November 15).
Development of novel bisphenol derivatives with a membrane-targeting mechanism as potent gram-positive antibacterial agents - PubMed. (2024, August 5).
Synthesis, Characterization and Microbial Activity of New Bisphenol-C Derivatives. (2015, February 1).
From Environmental Toxicants to Antibacterial Agents: BPA Analogues Selectively Inhibit the Growth of Gram-Positive Bacteria by Disturbing Biosynthesis of the Cell Wall - PMC. (2023, September 7).
Mitigating Dietary Bisphenol Exposure Through the Gut Microbiota: The Role of Next-Generation Probiotics in Bacterial Detoxification - MDPI. (2024, October 31).
Synthesis, characterization, and preliminary antimicrobial evaluation of bisphenol‐A formaldehyde resin coordinated with transition metal complexes of ethylenediamine | Semantic Scholar. (2011, February 5).
Bisphenol A and microplastics weaken the antimicrobial ability of blood clams by disrupting humoral immune responses and suppressing hemocyte chemotactic activity - PubMed. (2022, May 17).
Anti- Bacterial Properties Of Bisphenolic Honokiol Derivatives - ScholarlyCommons. (2021, August 31).
Mechanical, chemical and antimicrobial properties of a bisphenol A-free pit-and-fissure sealant - PubMed. (2018, December 15).
Mechanical, chemical and antimicrobial properties of a bisphenol A-free pit-and-fissure sealant | Request PDF - ResearchGate.
Bisphenols can promote antibiotic resistance by inducing metabolic adaptations and natural transformation - PubMed. (2024, May 15).
Mitigating Dietary Bisphenol Exposure Through the Gut Microbiota: The Role of Next-Generation Probiotics in Bacterial Detoxification - ResearchGate. (2024, October 25).
Synthesis, Characterization, and Preliminary Antimicrobial Evaluation of Bisphenol-A Formaldehyde Resin Coordinated with Transition Metal Complexes of Ethylenediamine | Request PDF - ResearchGate. (2025, August 6).
Bisphenols: Application, Occurrence, Safety, and Biodegradation Mediated by Bacterial Communities in Wastewater Treatment Plants and Rivers | Request PDF - ResearchGate. (2025, August 10).
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF - ResearchGate. (2025, October 31).
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers.
Unveiling the next generation of bisphenol analogs and their impact on human health using in vitro methods - ResearchGate.
Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity - PMC.
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed. (2024, November 6).
From Environmental Toxicants to Antibacterial Agents: BPA Analogues Selectively Inhibit the Growth of Gram-Positive Bacteria by Disturbing Biosynthesis of the Cell Wall | Environment & Health - ACS Publications.
Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity - PubMed. (2023, May 22).
Bisphenol S Promotes the Transfer of Antibiotic Resistance Genes via Transformation - PMC. (2024, September 11).
Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols - DTIC.
Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids - RSC Publishing. (2023, August 11).
Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC. (2024, August 11).
Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition - PMC.
Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties - MDPI. (2026, January 25).
Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Publishing. (2023, July 19).
"toxicology profile of chlorinated cresol compounds"
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Focus: 4-Chloro-3-methylphenol (PCMC) and related isomers Executive Summary Chlorinated cresol compounds, p...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Focus: 4-Chloro-3-methylphenol (PCMC) and related isomers
Executive Summary
Chlorinated cresol compounds, predominantly 4-chloro-3-methylphenol (PCMC) (also known as Chlorocresol), represent a critical class of excipients used as antimicrobial preservatives in pharmaceutical, cosmetic, and medical device formulations.[1] Their efficacy stems from a broad-spectrum mechanism of action involving membrane disruption and uncoupling of oxidative phosphorylation.[2]
While effective, the toxicological window of chlorocresol requires precise management. This guide provides a definitive technical analysis of the compound's safety profile, metabolic fate, and regulatory limits (Permitted Daily Exposure - PDE). It synthesizes data from acute, sub-chronic, and sensitization studies to equip drug development professionals with the evidence required for rigorous risk assessment and regulatory filing (e.g., IND/NDA, MAA).
Chemical & Physical Characterization[1][2][3][4][5][6]
Understanding the physicochemical properties of PCMC is a prerequisite for predicting its behavior in biological systems and environmental matrices.
Exists primarily in non-ionized form at physiological pH (7.4), facilitating membrane permeation.[2]
LogP (Octanol/Water)
2.7 – 3.1
Moderate lipophilicity; sufficient for bioavailability but low potential for bioaccumulation.[2]
Water Solubility
~3.8 g/L (20°C)
Limited solubility requires co-solvents (e.g., ethanol, propylene glycol) in formulations.
Vapor Pressure
0.05 mmHg (20°C)
Low volatility; inhalation risk is primarily from aerosols/dust, not vapor.
Impurity Profile & Dioxin Risk
Historically, the chlorination of phenols carried a risk of forming polychlorinated dibenzo-p-dioxins (PCDDs). Modern synthesis (chlorination of m-cresol at controlled low temperatures) minimizes this risk.[2]
Critical Control: Specification limits for m-cresol and o-cresol isomers must be strictly controlled.
Regulatory Expectation: Manufacturers must validate that PCMC is free from dioxin impurities (< 1 ppb) to meet ICH M7 and USP/EP purity standards.[2]
Toxicodynamics: Mechanism of Action
The toxicity of chlorocresol is directly linked to its antimicrobial mechanism. It acts as a polar narcotic and a protonophore .[2]
Membrane Disruption & Uncoupling
PCMC partitions into the lipid bilayer of cell membranes. The hydroxyl group allows it to act as a proton carrier, shuttling protons across the inner mitochondrial membrane (in eukaryotes) or the cytoplasmic membrane (in bacteria). This collapses the proton motive force (PMF), uncoupling oxidative phosphorylation and halting ATP synthesis.
Figure 1: Mechanism of Action – Uncoupling of Oxidative Phosphorylation.[2]
Pharmacokinetics (ADME)
Absorption and Distribution
Oral: Rapidly absorbed from the gastrointestinal tract due to lipophilicity (LogP ~3.0).
Dermal: Penetrates intact skin.[2] Studies indicate significant absorption, though lower than oral bioavailability.
Distribution: Rapidly distributed to highly perfused tissues (liver, kidney) but does not accumulate in adipose tissue due to rapid metabolism.
Metabolism and Excretion
Metabolism is the primary detoxification route. PCMC undergoes extensive first-pass metabolism in the liver.[2]
Phase II Conjugation: The dominant pathway is glucuronidation (UGT enzymes) and sulfation (SULT enzymes) at the phenolic hydroxyl group.
Excretion: 90-95% of the dose is excreted in urine as inactive conjugates within 24-48 hours.[2]
Figure 2: Metabolic Pathway of Chlorocresol.[2] Rapid conjugation prevents bioaccumulation.[2]
Clinical Signs: At lethal doses, symptoms include CNS depression, dyspnea, and convulsions (typical of phenol poisoning).
Irritation and Sensitization
Skin Irritation: Classified as a skin irritant.[2][5][6] Concentrated solutions can cause chemical burns.[2]
Eye Irritation: Severe eye irritant.[2][6] Risk of corneal opacity.[2]
Sensitization: PCMC is a known contact sensitizer .[2] It is a common allergen in the "Fragrance Mix" used in dermatology patch testing.
Mechanism:[2][7] Acts as a hapten, binding to skin proteins to form an immunogenic complex.
Prevalence:[2] Sensitization frequency in dermatitis patients is approximately 0.2% - 1.0%.[2]
Genotoxicity and Carcinogenicity
Genotoxicity: Ames tests (Salmonella typhimurium) and in vitro chromosomal aberration assays are consistently negative .[2]
Carcinogenicity: No evidence of carcinogenic potential in long-term rodent studies.[2] Not listed by IARC or NTP.[2]
Reproductive Toxicity
Teratogenicity: No teratogenic effects observed at maternally toxic doses.[2]
NOAEL (Developmental): Studies suggest a NOAEL ≥ 100 mg/kg/day in rats (based on read-across from similar alkylphenols).[2]
Risk Assessment: PDE Calculation
For pharmaceutical use, the Permitted Daily Exposure (PDE) must be established to prevent cross-contamination in shared facilities (EMA/ICH guidelines).
Point of Departure (PoD) Selection
In the absence of a specific 2-year carcinogenicity study, the NOAEL from sub-chronic (90-day) or chronic studies is used.
Selected PoD: NOAEL = 50 mg/kg/day (Conservative value based on read-across for short-chain alkylphenols and available repeat-dose data).
Biodegradability: Readily biodegradable in aerobic conditions.[2] Not expected to bioaccumulate significantly in the food chain (BCF < 100).
References
European Medicines Agency (EMA). (2014).[2] Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Link
U.S. Environmental Protection Agency (EPA). (2015).[2] Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-methylphenol (p-Chloro-m-cresol). Link
Organization for Economic Co-operation and Development (OECD). (2010).[2] Test No. 429: Skin Sensitization: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[4][11] Link
Cosmetic Ingredient Review (CIR). (2006).[2] Final Report on the Safety Assessment of Chlorocresol. International Journal of Toxicology. Link
Shaikh, S. et al. (2014).[2] Simultaneous Determination of Clobetasol (as Propionate) and Chlorocresol in Cream by Stability Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences and Drug Research. Link
Application Notes and Protocols for Antimicrobial Activity Testing of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Introduction 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bisphenolic compound with a chemical structure that suggests potential antimicrobial properties. Its chlorinated and phenolic nature is akin to other kno...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bisphenolic compound with a chemical structure that suggests potential antimicrobial properties. Its chlorinated and phenolic nature is akin to other known antimicrobial agents, which often function by disrupting microbial cell membranes, denaturing essential proteins, or interfering with metabolic pathways. The isopropyl and methyl groups on the cresol rings may further enhance its lipophilicity, potentially facilitating its passage through the lipid-rich cell membranes of microorganisms. While the precise mechanism of action is a subject of ongoing research, its structural features warrant a thorough investigation of its antimicrobial efficacy. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and an ability to prevent biofilm formation.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antimicrobial activity of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). The protocols outlined herein are based on established methodologies and standards from globally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10] Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is critical for the assessment of any new potential antimicrobial agent.
This document will detail the necessary materials and reagents, followed by step-by-step protocols for three fundamental antimicrobial susceptibility tests:
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion: To assess the zone of inhibition.
Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic properties.
Each protocol is designed to be a self-validating system, with explanations of the critical steps and their underlying scientific principles.
Materials and Reagents
Test Compound
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) : (CAS No. 50992-45-5)[11] of high purity (≥98%).
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution.
Microbial Strains
A panel of clinically relevant and quality control (QC) microbial strains should be used. This should include Gram-positive and Gram-negative bacteria, as well as fungi.
Recommended Bacterial Strains:
Staphylococcus aureus (e.g., ATCC 25923 or ATCC 29213)
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Enterococcus faecalis (e.g., ATCC 29212)
Recommended Fungal Strain:
Candida albicans (e.g., ATCC 90028)
Culture Media and Reagents
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution and inoculum preparation.[12]
Mueller-Hinton Agar (MHA): For disk diffusion and colony counting.[13][14] The agar should be poured to a uniform depth of 4 mm in petri dishes.[14]
Tryptic Soy Broth (TSB) or Saline (0.9% NaCl): For preparing the initial microbial suspensions.[13][14]
Sterile Saline or Phosphate-Buffered Saline (PBS): For serial dilutions.
Sterile 96-well microtiter plates: For the broth microdilution assay.
Sterile paper disks (6 mm): For the disk diffusion assay.
0.5 McFarland turbidity standard: For standardizing the inoculum density.[15]
Sterile swabs, loops, and other standard microbiology laboratory equipment.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16] This method is considered a gold standard for susceptibility testing.[15]
Step-by-Step Methodology
Preparation of the Test Compound Stock Solution:
Prepare a stock solution of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in DMSO at a concentration of 10 mg/mL. Ensure complete dissolution.
Preparation of Microtiter Plates:
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
Add an additional 100 µL of the test compound stock solution to the first column of wells.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[17]
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline or TSB.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Inoculation and Incubation:
Add 100 µL of the final diluted inoculum to each well of the microtiter plate (columns 1-11). Do not inoculate the sterility control wells (column 12).
Seal the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[12] For fungi, incubate at 35°C for 20-24 hours.
Reading and Interpreting the MIC:
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells. This can be determined by visual inspection or using a microplate reader.
Data Presentation: MIC Determination
Microorganism
MIC (µg/mL)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[13][15] It relies on the diffusion of the agent from a paper disk into an agar medium, creating a concentration gradient that inhibits microbial growth, resulting in a "zone of inhibition."[13][14]
Step-by-Step Methodology
Preparation of Test Disks:
Prepare a solution of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in a suitable volatile solvent (e.g., ethanol) at a desired concentration.
Aseptically apply a known volume (e.g., 10 µL) of this solution onto sterile 6 mm paper disks and allow them to dry completely in a sterile environment.
Inoculum Preparation and Plating:
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.[15]
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13][15]
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
Disk Application and Incubation:
Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[13][14]
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
Measuring and Interpreting Zones of Inhibition:
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.
Data Presentation: Disk Diffusion Results
Microorganism
Compound Concentration on Disk (µg)
Zone of Inhibition (mm)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Protocol 3: Time-Kill Kinetic Assay
The time-kill kinetic assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[18] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum, while a bacteriostatic agent inhibits growth without significant killing.[18][19]
Step-by-Step Methodology
Preparation of Test Cultures:
Prepare a mid-logarithmic phase culture of the test organism in CAMHB.
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.
Exposure to the Test Compound:
Add 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) to the flasks at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC).
Include a growth control flask with no compound.
Sampling and Viable Cell Counting:
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19][20]
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
Plate a known volume of the appropriate dilutions onto MHA plates.
Incubate the plates at 35 ± 2°C for 18-24 hours.
Data Analysis:
Count the colonies on the plates and calculate the CFU/mL for each time point.
Plot the log₁₀ CFU/mL against time for each concentration and the growth control.
Data Presentation: Time-Kill Kinetics
Time (hours)
Log₁₀ CFU/mL (Growth Control)
Log₁₀ CFU/mL (1x MIC)
Log₁₀ CFU/mL (2x MIC)
Log₁₀ CFU/mL (4x MIC)
0
2
4
8
24
Experimental Workflow: Time-Kill Kinetic Assay
Caption: Workflow for the time-kill kinetic assay.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). By systematically determining its Minimum Inhibitory Concentration, observing its effect on microbial growth through disk diffusion, and characterizing its killing kinetics, researchers can build a comprehensive profile of its antimicrobial activity. This foundational data is essential for guiding further studies, including mechanism of action investigations, toxicity assessments, and potential therapeutic applications. The adherence to standardized methodologies ensures that the generated results are reliable, reproducible, and contribute meaningfully to the field of antimicrobial drug discovery.
References
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2020. [Link]
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. [Link]
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
PubChem. 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). National Center for Biotechnology Information. [Link]
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
PMC. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both clinical and community settings, necessitating the exploration of novel antimicrobial agents.[1][2][3] 6,6'-Methylen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both clinical and community settings, necessitating the exploration of novel antimicrobial agents.[1][2][3] 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chlorinated phenolic compound with potential antimicrobial properties. This document provides a comprehensive guide for researchers to determine the Minimum Inhibitory Concentration (MIC) of this compound against MRSA, a critical first step in evaluating its potential as an anti-MRSA therapeutic. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] This quantitative measure is essential for assessing the in vitro activity of a new compound and is a foundational metric in antimicrobial research and drug development.[5]
The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data accuracy, reproducibility, and inter-laboratory comparability.[7][8][9]
Scientific Principles and Experimental Rationale
The determination of MIC relies on the principle of exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a nutrient-rich broth. The broth microdilution method, as described in this guide, is a widely accepted and standardized technique for this purpose.[4][7]
Causality Behind Experimental Choices:
Choice of Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria like S. aureus. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of certain antimicrobial agents and affect the integrity of the bacterial outer membrane.
Standardized Inoculum: The final inoculum density is critical for reproducible MIC results. A high inoculum can lead to falsely elevated MIC values, while a low inoculum may result in falsely low values. The use of a 0.5 McFarland standard ensures a consistent starting bacterial concentration.
Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.
Incubation Conditions: Incubation at 35°C ± 2°C is optimal for the growth of most clinical isolates of S. aureus. Temperatures above this may not detect all methicillin-resistant strains.[10] An incubation period of 16-20 hours is standard for observing sufficient growth in the control wells.
Quality Control: The inclusion of a well-characterized quality control (QC) strain, such as S. aureus ATCC® 29213™, is a self-validating component of the assay.[9][11] The resulting MIC for the QC strain must fall within the established acceptable range to ensure the validity of the entire experiment.
Materials and Reagents
Material/Reagent
Specifications
Test Compound
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Solvent
Dimethyl sulfoxide (DMSO), analytical grade
Bacterial Strains
MRSA clinical isolates, S. aureus ATCC® 29213™ (QC strain)
Growth Media
Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA)
Protocol 1: Preparation of Test Compound Stock Solution
Weighing: Accurately weigh a precise amount of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) powder.
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing. Rationale: DMSO is a common solvent for water-insoluble compounds. The initial stock concentration should be sufficiently high to allow for subsequent dilutions while minimizing the final DMSO concentration in the assay, which should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
Protocol 2: Inoculum Preparation
Bacterial Culture: From a fresh (18-24 hour) culture of MRSA on a TSA plate, select 3-5 well-isolated colonies.
Suspension: Transfer the colonies to a tube containing sterile saline or CAMHB.
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Working Suspension: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Note: This typically requires a 1:100 dilution of the 0.5 McFarland suspension, but should be verified for each laboratory's specific conditions.
Protocol 3: Broth Microdilution Assay
The following workflow outlines the broth microdilution procedure.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Procedure:
Plate Preparation: Aseptically add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
Compound Addition: Add 200 µL of the working stock solution of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (e.g., 128 µg/mL, prepared from the high-concentration stock) to well 1. The final concentrations will range from 64 µg/mL to 0.125 µg/mL.
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
Controls:
Growth Control (Positive Control): Well 11 will contain 100 µL of CAMHB and will be inoculated to confirm bacterial viability.
Sterility Control (Negative Control): Well 12 will contain 200 µL of uninoculated CAMHB to verify the sterility of the medium.
Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared working bacterial suspension (final volume in each well will be 200 µL).
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Data Interpretation and Quality Control
Reading the MIC:
After incubation, visually inspect the microtiter plate. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[4] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
Data Presentation:
Strain
Compound Concentration (µg/mL)
MIC (µg/mL)
64
32
MRSA Isolate 1
-
-
MRSA Isolate 2
-
-
S. aureus ATCC® 29213™
-
-
Key: (-) = No visible growth; (+) = Visible growth
Trustworthiness Through Self-Validation:
Growth Control: The growth control well (well 11) must show distinct turbidity.
Sterility Control: The sterility control well (well 12) must remain clear.
Quality Control Strain: The MIC value obtained for the QC strain (S. aureus ATCC® 29213™) must be within the acceptable CLSI-defined range for the specific antimicrobial agent being tested. If the QC result is out of range, the entire test is considered invalid, and the assay must be repeated.
The following diagram illustrates the decision-making process for result validation.
Caption: Quality control validation workflow for MIC determination.
Conclusion
This application note provides a detailed and robust protocol for determining the MIC of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) against MRSA. Adherence to these standardized methods, including the diligent use of controls, is paramount for generating reliable and reproducible data. The insights gained from this assay are fundamental for the continued investigation of this compound's potential as a novel anti-MRSA agent.
References
Broth Microdilution | MI - Microbiology. (n.d.).
ISO 16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI.
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology, 44(5), 1834–1843. Retrieved from [Link]
CDC. (2023). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Centers for Disease Control and Prevention.
Traczewski, M. M., & Brown, S. D. (2006). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 44(5), 1634–1639. Retrieved from [Link]
CLSI. (2016). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical and Laboratory Standards Institute. Retrieved from [Link]
Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]
CLSI. (2024). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
Khan, R., & Farha, A. (2021). Reduced Susceptibility and Increased Resistance of Bacteria against Disinfectants: A Systematic Review. International Journal of Environmental Research and Public Health, 18(24), 13035. Retrieved from [Link]
IDstewardship. (n.d.). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? Retrieved from [Link]
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
Jenkins, S. G., & Schuetz, A. N. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. Clinical Infectious Diseases, 44(2), 291–297. Retrieved from [Link]
Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]
Pławińska-Czarnak, J., Kizerwetter-Świda, M., & Rzewuska, M. (2021). Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces. Antibiotics, 10(11), 1404. Retrieved from [Link]
Minimal inhibitory concentration (MIC) determination of disinfectant and/or sterilizing agents. (2009). Semantic Scholar. Retrieved from [Link]
Kim, J. H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(5), 403–409. Retrieved from [Link]
CLSI. (2015). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical and Laboratory Standards Institute. Retrieved from [Link]
Church, D. L. (2004). Methicillin-Resistant Staphylococcus aureus (MRSA): Identification and Susceptibility Testing Techniques. Clinical Laboratory Science, 17(4), 216–225. Retrieved from [Link]
Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Retrieved from [Link]
Shrestha, B., et al. (2017). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. International Journal of Microbiology, 2017, 8769438. Retrieved from [Link]
González-Paredes, E., et al. (2020). Control of Methicillin-Resistant Staphylococcus aureus Strains Associated With a Hospital Outbreak Involving Contamination From Anesthesia Equipment Using UV-C. Frontiers in Microbiology, 11, 598822. Retrieved from [Link]
Evaluation of the Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates to Selected Common Disinfectants. (2023). Veterinary and Comparative Biomedical Research. Retrieved from [Link]
Aboualizadeh, E., et al. (2017). Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA). PLoS One, 12(10), e0186375. Retrieved from [Link]
Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 730–739. Retrieved from [Link]
Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. (2017). Scientific Reports. Retrieved from [Link]
PubChem. (n.d.). 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). National Center for Biotechnology Information. Retrieved from [Link]
Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]
Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
Dawson, L. F. (2018). Could a unique compound called para-cresol hold the key to tackling C. difficile infection? Wellcome Sanger Institute Blog. Retrieved from [Link]
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2014). Methylphenols (Cresols): Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
Passmore, I. J., et al. (2018). Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria. PLoS Pathogens, 14(9), e1007291. Retrieved from [Link]
Cantón, R. (2023). Susceptibility testing in antibacterial drug R&D. GARDP Revive. Retrieved from [Link]
Hadar, Y., & Chen, Y. (2017). Antimicrobial preparation and uses thereof. Google Patents.
"biofilm inhibition assay using 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)"
Application Note: Biofilm Inhibition Assay using 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Introduction & Scientific Context Biofilms are structured communities of microorganisms adherent to a surface and encased...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biofilm Inhibition Assay using 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Introduction & Scientific Context
Biofilms are structured communities of microorganisms adherent to a surface and encased within a self-produced matrix of extracellular polymeric substances (EPS).[1][2][3] These structures confer significant resistance to antimicrobial agents, often 10–1,000 times higher than planktonic cells.
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (CAS: 50992-45-5), structurally a chlorinated bis-phenol, represents a class of potent antiseptic agents. It is chemically analogous to compounds like hexachlorophene and bithionol but features a methylene bridge linking two chlorothymol-like moieties.
Mechanism of Action:
As a lipophilic phenolic dimer, its primary mechanism involves the disruption of the bacterial cell membrane. The compound partitions into the lipid bilayer, increasing permeability and causing leakage of intracellular ions (K+, H+). This disruption uncouples oxidative phosphorylation and inhibits the active transport mechanisms required for EPS synthesis and secretion, effectively preventing biofilm initiation and maturation.
Mechanistic Pathway Visualization
The following diagram illustrates the cascade of events from compound exposure to biofilm inhibition.
Caption: Mechanistic pathway of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) leading to biofilm inhibition via membrane disruption and metabolic arrest.
This protocol utilizes the Crystal Violet (CV) method to quantify the total biofilm biomass. This method is preferred for its high throughput capability and reproducibility in screening hydrophobic inhibitors.
Materials & Reagents
Test Compound: 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (High Purity).
The compound is highly lipophilic and poorly soluble in water.
Primary Stock (100 mM): Dissolve the compound in 100% DMSO. Vortex until completely clear.
Working Stocks: Prepare serial dilutions in DMSO first, then dilute 1:100 into the growth media to keep the final DMSO concentration <1% (to avoid solvent toxicity).
Assay Procedure (Step-by-Step)
Step 1: Inoculum Preparation
Grow an overnight culture of the test organism in TSB at 37°C with shaking (200 rpm).
Dilute the overnight culture 1:100 into fresh TSB + 1% Glucose.
Adjust optical density (OD₆₀₀) to approximately 0.05–0.1 (approx. 10⁷ CFU/mL).
Step 2: Plate Setup
Design the plate to include appropriate controls. Use the table below for well allocation.
Issue: The compound is hydrophobic. At high concentrations (>100 µM) in aqueous media, it may precipitate, causing false-high OD readings (turbidity).
Solution: Always include a "Sterility Control" with the compound + media (no bacteria). If this well has a high OD, subtract it from the test wells.
Edge Effect:
Issue: Wells on the perimeter of the plate often evaporate faster, altering concentrations.
Solution: Fill the outer perimeter wells with sterile water and use only the inner 60 wells for the assay.
Washing Aggressiveness:
Issue: Vigorous washing can peel off the biofilm, leading to false-positive inhibition results.
Solution: Use a multi-channel pipette and dispense liquid down the side of the well, never directly onto the bottom.
References
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
PubChem. (n.d.).[5] 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Compound Summary. National Center for Biotechnology Information. [Link]
Donlan, R. M., & Costerton, J. W. (2002). Biofilms: Survival Mechanisms of Clinically Relevant Microorganisms. Clinical Microbiology Reviews, 15(2), 167–193. [Link]
Mulligan, A. M., et al. (2003). The mechanism of action of phenolic disinfectants. Journal of Applied Microbiology, 94(s1), 125S-135S. (Contextual grounding for phenolic mechanism).
Application Notes & Protocols: Formulation and Evaluation of Disinfectants Based on 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Introduction: The Role of Bisphenols in Modern Disinfection Phenolic compounds have been a cornerstone of disinfection since Joseph Lister's pioneering work with carbolic acid in the 19th century. Their derivatives, part...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Bisphenols in Modern Disinfection
Phenolic compounds have been a cornerstone of disinfection since Joseph Lister's pioneering work with carbolic acid in the 19th century. Their derivatives, particularly bisphenols, represent a significant advancement, offering broad-spectrum antimicrobial activity with improved stability and lower toxicity compared to parent phenols. 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a member of this class, characterized by two chlorinated cresol units linked by a methylene bridge. This structure is critical to its function, enabling it to disrupt microbial cells with high efficiency.
Bisphenols are favored for their persistence on surfaces and potent activity, especially against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). Their primary mechanism involves the denaturation of essential proteins and the disruption of cytoplasmic membrane integrity, leading to leakage of cellular contents and cell death. This guide provides a comprehensive framework for researchers and formulators to effectively harness the properties of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in developing robust and efficacious disinfectant products. We will explore its fundamental properties, provide detailed formulation protocols, and outline methodologies for rigorous efficacy and stability testing.
Section 1: Physicochemical Profile of the Active Ingredient
Understanding the fundamental chemical and physical properties of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is the foundation of successful formulation. These properties dictate solvent selection, predict stability, and influence the ultimate bioavailability of the active agent.
Colorless to pinkish-white crystalline solid (typical for related compounds).
Inferred from
Solubility
Generally low solubility in water but soluble in many common organic solvents like alcohols and glycols.
Inferred from
Stability
Phenolics are generally stable but can be sensitive to light and oxidation. Aqueous solutions may yellow upon exposure.
Inferred from
Section 2: Antimicrobial Profile and Mechanism of Action
The efficacy of a disinfectant is defined by its spectrum of activity and its mode of action at the cellular level. As a bisphenol, 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) shares a well-understood mechanism with other phenolic compounds.
Antimicrobial Spectrum:
Bisphenols are particularly effective against Gram-positive bacteria (e.g., Staphylococcus and Streptococcus species). While their activity against Gram-negative bacteria can be more variable, formulations can be optimized to enhance their efficacy. Studies on structurally similar chlorinated thymol derivatives have demonstrated potent activity against MRSA and an ability to inhibit biofilm formation, suggesting a promising avenue for this molecule. Fungi are also susceptible, although higher concentrations or longer contact times may be required.
Mechanism of Action:
The primary mode of action is multi-targeted, which is a key reason why resistance develops more slowly to these biocides compared to highly specific antibiotics.
Membrane Disruption: The lipophilic nature of the molecule allows it to intercalate into the bacterial cytoplasmic membrane. This disrupts the membrane's structure and function, compromising its role as a selective barrier.
Protein Denaturation: The hydroxyl groups on the phenol rings interact with microbial proteins, including critical enzymes, denaturing them and inactivating their function.
Cell Lysis: The culmination of membrane damage and protein inactivation leads to the leakage of vital intracellular components (ions, metabolites, nucleic acids) and ultimately, cell death.
Caption: Mechanism of bisphenol antimicrobial action.
Section 3: Core Principles of Disinfectant Formulation
Formulating a disinfectant is more complex than simply dissolving the active ingredient in a solvent. Each component is chosen to ensure stability, efficacy, and usability.
Solvent System: The choice of solvent is critical for dissolving the active ingredient and ensuring its delivery to the microbial cell. Due to the low water solubility of many bisphenols, co-solvents are almost always necessary.
Causality: Isopropyl alcohol or ethanol are excellent choices as they are not only effective solvents for phenolics but also possess their own antimicrobial properties, potentially leading to additive or synergistic effects. Glycols (e.g., propylene glycol) can also be used to improve solubility and stability.
Surfactants: Surfactants (or "wetting agents") are crucial for performance. They decrease the surface tension of the formulation, allowing it to spread evenly over surfaces and penetrate into microbial biofilms.
Causality: Non-ionic or anionic surfactants are typically preferred with phenolics. They help emulsify the active ingredient and solubilize the lipid components of microbial membranes, enhancing the active's ability to reach its target. Cationic surfactants (like QACs) should be evaluated carefully for compatibility, though they can sometimes provide synergistic effects.
pH Regulators: The pH of the final formulation can significantly impact both the stability of the active ingredient and its antimicrobial efficacy.
Causality: For phenolic compounds, maintaining a slightly acidic to neutral pH is often optimal. A lower pH can keep the phenol in its more active, non-ionized state, enhancing its ability to penetrate the microbial cell membrane. Citric acid or phosphoric acid are commonly used for this purpose.
Chelating Agents: Water used in formulations contains metal ions (e.g., Ca²⁺, Mg²⁺) that can stabilize the outer membrane of Gram-negative bacteria, making them less susceptible to disinfectants.
Causality: Chelating agents like EDTA (ethylenediaminetetraacetic acid) sequester these metal ions, weakening the bacterial cell wall and increasing the efficacy of the active ingredient.
Synergistic Agents: Formulating with other biocides can broaden the antimicrobial spectrum and, in some cases, create a synergistic effect where the combined activity is greater than the sum of the individual components.
Causality: Combining a membrane-disrupting agent like a bisphenol with a DNA-damaging agent or a different class of membrane disruptor (e.g., a quaternary ammonium compound or a biguanide) can create a multi-pronged attack that is more effective and less prone to resistance.
Section 4: Protocol - Development of a Liquid Surface Disinfectant
This protocol provides a starting point for developing a ready-to-use (RTU) liquid surface disinfectant. The percentages provided are weight/weight (w/w) and should be optimized based on efficacy and stability testing.
Solvents: Isopropyl alcohol (IPA), Deionized (DI) Water
Surfactant: Non-ionic surfactant (e.g., Octylphenol ethoxylate or similar)
Chelator: Disodium EDTA
pH Adjuster: Citric Acid (50% solution in DI water)
Equipment: Analytical balance, magnetic stirrer with stir bars, beakers, graduated cylinders, pH meter.
4.2 Formulation Protocol
Solubilization of Active: In a primary mixing vessel, add the required amount of Isopropyl Alcohol.
While stirring, slowly add the powdered 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). Continue stirring until it is fully dissolved. This is the "Oil Phase".
Rationale: The active is insoluble in water, so it must first be dissolved in an organic solvent like IPA. This ensures it will be finely dispersed in the final aqueous formulation.
Preparation of Aqueous Phase: In a separate, larger vessel, add the majority of the Deionized Water.
Add the Disodium EDTA and stir until dissolved.
Add the non-ionic surfactant and mix gently to avoid excessive foaming. This is the "Water Phase".
Rationale: The components of the aqueous phase are added in an order that promotes easy dissolution and prevents compatibility issues.
Combining Phases: Slowly add the Oil Phase to the stirring Water Phase. A brief period of cloudiness may occur, which should clear to a translucent microemulsion with continued stirring.
pH Adjustment: Measure the pH of the solution. Slowly add the citric acid solution dropwise until the desired pH (e.g., 6.0 - 7.5) is achieved.
Final Volume: Add the remaining DI water to reach the final target weight (q.s. to 100%). Stir for an additional 15-20 minutes to ensure homogeneity.
Table 2: Example Liquid Disinfectant Formulations (w/w %)
Component
Formulation A (Low)
Formulation B (Mid)
Formulation C (High)
Function
6,6'-Methylenebis(...)
0.2%
0.5%
1.0%
Active Biocide
Isopropyl Alcohol
10.0%
15.0%
20.0%
Co-Solvent / Biocide
Non-ionic Surfactant
2.0%
3.0%
4.0%
Wetting Agent
Disodium EDTA
0.1%
0.1%
0.1%
Chelating Agent
Citric Acid (50% soln.)
As needed
As needed
As needed
pH Adjuster
Deionized Water
q.s. to 100%
q.s. to 100%
q.s. to 100%
Carrier
Target pH
6.5 ± 0.5
6.5 ± 0.5
6.5 ± 0.5
Efficacy/Stability
Section 5: Protocol - Efficacy Testing
Once formulated, the disinfectant's efficacy must be validated using standardized methods. These protocols are designed to be self-validating by including neutralizer effectiveness and organism viability controls.
5.1 Suspension Test (Quantitative)
This test evaluates the log reduction of a microbial load in solution. It simulates the use of the disinfectant in cleaning applications where contaminants are suspended.
Preparation:
Culture target organisms (e.g., S. aureus, P. aeruginosa) to a high concentration (~10⁸ CFU/mL).
Prepare the disinfectant formulation at its intended use concentration.
Prepare a validated neutralizing broth (e.g., Dey-Engley Broth, Letheen Broth) to halt the disinfectant's action at the end of the contact time.
Test Procedure:
Pipette 9 mL of the disinfectant into a sterile tube.
Add 1 mL of the microbial culture to the disinfectant. Start a timer immediately.
Vortex for 5-10 seconds.
At the specified contact time (e.g., 1, 5, 10 minutes), transfer 1 mL of the disinfectant-culture mixture into 9 mL of neutralizing broth.
Quantification:
Perform serial dilutions of the neutralized sample.
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
Incubate plates for 24-48 hours.
Count the colonies and calculate the CFU/mL of surviving organisms.
Calculation: Compare the survivor count to the initial inoculum count to determine the log₁₀ reduction. A 5-log reduction is often the standard for disinfection.
Caption: Workflow for a quantitative suspension efficacy test.
Section 6: Protocol - Stability and Quality Control
A disinfectant must remain effective throughout its shelf life. Stability testing and routine quality control are essential to ensure the product consistently meets specifications.
6.1 Accelerated Stability Testing
This protocol uses elevated temperature and humidity to predict the long-term shelf life of the product in a shorter timeframe, following principles outlined in ICH guidelines.
Sample Preparation: Package the disinfectant formulation in its intended final packaging.
Storage Conditions: Place samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
Testing Intervals: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
Analysis: At each time point, analyze the samples for:
Appearance: Color, clarity, phase separation.
pH: Must remain within the specified range.
Assay of Active Ingredient: Quantify the concentration of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) using a validated analytical method.
Antimicrobial Efficacy: Perform an efficacy test to ensure it still meets performance standards.
6.2 Analytical Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the active ingredient in the formulation.
Standard Preparation: Prepare a series of calibration standards of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in a suitable solvent (e.g., acetonitrile/water).
Sample Preparation: Accurately weigh and dilute the disinfectant formulation in the same solvent to bring the active's concentration within the range of the calibration curve.
Chromatographic Conditions (Example):
Column: C18 reverse-phase column.
Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric or formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength determined by a UV scan of the active (typically around 280 nm for phenolics).
Analysis: Inject the standards to create a calibration curve. Inject the prepared sample and quantify the active ingredient concentration based on its peak area relative to the curve.
Method
Quantitative Purity Analysis of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for the Pharmaceutical and Chemical Industries Abstract This application note presents a detailed, robust, and validated protocol for the determination of purity for 6,6'-Methylenebis(4-chloro-2-isopr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a detailed, robust, and validated protocol for the determination of purity for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), a bisphenolic compound of interest in various industrial applications. Due to the compound's low volatility, a derivatization step is essential for successful analysis by gas chromatography. The described method employs a silylation derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance thermal stability and chromatographic performance. The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, enabling accurate quantification of the active compound and the identification of potential impurities. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment.
Introduction and Scientific Principle
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a complex phenolic compound whose purity is critical for its performance and safety in final applications. Direct analysis of such molecules by gas chromatography is often hindered by their polarity and low volatility, which can lead to poor peak shape, thermal degradation in the injector, and low sensitivity.[1][2]
To overcome these challenges, a derivatization step is employed. This protocol utilizes silylation, a widely-used technique for compounds with active hydrogen atoms, such as the hydroxyl groups in phenols.[3][4] The active hydrogens are replaced with trimethylsilyl (TMS) groups, as shown in Figure 1. This transformation significantly increases the molecule's volatility and thermal stability while reducing its polarity, making it highly suitable for GC-MS analysis.[4] The subsequent GC separation on a low-polarity capillary column, followed by mass spectrometric detection, allows for precise identification and quantification.
Methodological Workflow
The entire analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Solvents: Pyridine (anhydrous, >99.8%), Toluene (GC-MS grade). Solvents must be of high purity to avoid interferences.[5]
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Pipettes and Syringes: Calibrated precision micropipettes and syringes.
Instrumentation
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
Mass Spectrometer: An Agilent 5977A Mass Selective Detector (or equivalent) with an electron ionization (EI) source.
GC Column: Agilent J&W DB-5ms (or HP-5MS) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness). A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile compounds.[6]
Data System: MassHunter software (or equivalent) for instrument control, data acquisition, and processing.
Detailed Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with toluene.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with toluene to achieve concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 50, 100, 200 µg/mL). This range is typical for method validation and ensures linearity.[7]
Preparation of Test Sample
Accurately weigh approximately 25 mg of the 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) sample to be tested into a 25 mL volumetric flask.
Dissolve and dilute to the mark with toluene to obtain a nominal concentration of 1000 µg/mL.
Further dilute this solution 10-fold with toluene to a nominal concentration of 100 µg/mL for derivatization.
Silylation Derivatization Protocol
The causality behind this protocol is to ensure a complete and reproducible reaction. Pyridine acts as a catalyst and acid scavenger, while heating drives the reaction to completion.
Aliquot Transfer: Transfer 100 µL of each calibration standard and the prepared test sample solution into separate 2 mL autosampler vials.
Solvent Evaporation: Gently evaporate the toluene under a stream of dry nitrogen at room temperature. Complete removal of the initial solvent is crucial.
Reagent Addition: To the dry residue in each vial, add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA (with 1% TMCS).
Reaction: Immediately cap the vials tightly and vortex for 15 seconds. Heat the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[3]
Cooling: Allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a validated starting point for the analysis.
Parameter
Setting
GC System
Agilent 7890B GC
Injector
Split/Splitless
Inlet Temperature
280°C
Injection Mode
Split (Ratio 20:1)
Injection Volume
1 µL
Carrier Gas
Helium, Constant Flow at 1.2 mL/min
Oven Program
Initial Temp: 150°C, hold for 2 min. Ramp: 15°C/min to 310°C. Hold: at 310°C for 10 min.[8]
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm)
MS System
Agilent 5977A MSD
Transfer Line Temp
290°C
Ion Source
Electron Ionization (EI)
Source Temperature
230°C
Quadrupole Temp
150°C
Electron Energy
70 eV
Acquisition Mode
Full Scan (m/z 50-650) for impurity identification. Selected Ion Monitoring (SIM) for quantification.
Solvent Delay
5 min
Data Analysis and Results
Identification and Quantification
The di-TMS derivative of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is identified by its characteristic retention time and mass spectrum. Potential impurities would include unreacted starting material (4-chloro-2-isopropyl-m-cresol) or related by-products.
Table 2: Expected Analytical Results
Compound
Form
Expected RT (min)
Quantification Ion (m/z)
Qualifier Ions (m/z)
4-chloro-2-isopropyl-m-cresol
Mono-TMS Ether
~10.5
242
227, 167
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Di-TMS Ether
~21.8
524
509, 242
Note: Retention times (RT) are approximate and should be confirmed with a reference standard on the specific instrument.
Purity Calculation
Calibration: Generate a linear calibration curve by plotting the peak area of the di-TMS derivative against the concentration of the prepared standards. A correlation coefficient (R²) of >0.995 is considered acceptable.
Quantification: Determine the concentration of the analyte in the test sample solution using the regression equation from the calibration curve.
Purity Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = [(Concentration from GC-MS in µg/mL) / (Initial Weighed Concentration in µg/mL)] x 100
Impurities can be quantified using the main component's response factor (assuming a similar response) for an area percent calculation or by using individual reference standards if available.
Method Trustworthiness and Validation
A self-validating system ensures the reliability of results. The protocol should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
Specificity: The method's ability to resolve the main analyte from impurities and solvent peaks.
Linearity: Assessed across the calibration range (e.g., 1-200 µg/mL), with an R² > 0.995.
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should yield a relative standard deviation (RSD) of < 5%.
Accuracy: Determined by spike/recovery experiments, with recovery typically expected to be within 95-105%.
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable precision and accuracy.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step, offers a specific, reliable, and robust approach for the purity assessment of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). The protocol is designed to provide high-quality, reproducible data suitable for quality control and research environments in the pharmaceutical and chemical industries.
References
Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 84(4), 1215-1223. [Link]
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC–MS. Food Additives & Contaminants: Part A, 34(8), 1436-1445. [Link]
PubChem. (n.d.). 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Woźniak, E., et al. (2022). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. Molecules, 27(15), 5035. [Link]
Stehmann, A., & Schröder, H. F. (2019). Study on bisphenol a analysis from water sources by derivatization with trifluoroacetic. International Symposium "The Environment and the Industry", SIMI 2019, Book of Abstracts. [Link]
Gajdošová, D., et al. (2006). Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. Czech Journal of Food Sciences, 24(2), 69-76. [Link]
Ballesteros-Gómez, A., & Rubio, S. (2011). Methods of bisphenol A detection by gas chromatography and mass spectrometry (GC-Ms) in human breast milk and foodstuff. ResearchGate. [Link]
Viñas, P., et al. (2011). One-Step Derivatization and Preconcentration Microextraction Technique for Determination of Bisphenol A in Beverage Samples by Gas Chromatography−Mass Spectrometry. Analytical Chemistry, 83(7), 2536-2543. [Link]
Schecter, A., et al. (2016). Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. Journal of AOAC INTERNATIONAL, 99(5), 1357-1364. [Link]
Sadowska-Rociek, A., & Cieślik, E. (2022). Validated Gc-Ms Method for Determination of Bisphenol a and its Five Analogues in Dietary and Nutritional Supplements. SSRN Electronic Journal. [Link]
Merisio, C., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4642. [Link]
Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent Application Note. [Link]
Scharlab S.L. (n.d.). Solvents for GC-MS. Scharlab. Retrieved February 17, 2026, from [Link]
Aktaş, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1414. [Link]
"synergistic effect of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) with oxacillin"
Application Note: Synergistic Effect of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) with Oxacillin against MRSA Executive Summary This application note details the experimental characterization of the synergistic an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synergistic Effect of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) with Oxacillin against MRSA
Executive Summary
This application note details the experimental characterization of the synergistic antibacterial activity between 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (INN: Biclotymol ) and Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA).
While Oxacillin resistance in MRSA is primarily driven by the expression of PBP2a (encoded by mecA), recent studies indicate that phenolic antiseptics can restore susceptibility by disrupting membrane integrity and interfering with resistance determinants. Biclotymol, a bis-phenolic antimicrobial, exhibits potent activity against Gram-positive cocci. This guide provides a validated workflow for quantifying this synergy using Checkerboard Assays and Time-Kill Kinetics, offering a blueprint for researchers investigating adjuvant therapies for drug-resistant pathogens.
Scientific Background & Mechanism
The Compound: Biclotymol[1][2][3][4][5][6][7][8][9][10]
Properties: Highly lipophilic, allowing for rapid intercalation into the bacterial lipid bilayer.
Mechanism of Synergy
The synergy between Biclotymol and Oxacillin operates via a "Blockade-Breach" mechanism:
Membrane Destabilization (Biclotymol): The phenolic moieties of Biclotymol partition into the staphylococcal cell membrane, increasing permeability and disrupting the proton motive force (PMF).
Antibiotic Influx: Compromised membrane integrity facilitates the passive influx of Oxacillin, overcoming partial exclusion mechanisms.
Allosteric Disruption: Phenolic compounds may perturb the anchoring of PBP2a or associated cell-wall synthesis machinery (e.g., FtsZ), rendering the bacterium susceptible to beta-lactam inhibition despite mecA expression.
Figure 1: Mechanistic pathway of Biclotymol-Oxacillin synergy. Biclotymol compromises the membrane, enhancing Oxacillin access to PBP2a.
Experimental Protocols
Materials & Reagents
Compounds:
Biclotymol (Powder, >98% purity). Dissolve in DMSO to 10 mg/mL stock.
Oxacillin Sodium Salt. Dissolve in Sterile Water to 10 mg/mL stock.
Detection: Microplate reader (OD600) and Resazurin (optional for viability).
Protocol A: Checkerboard Synergy Assay
This assay determines the Fractional Inhibitory Concentration Index (FICI).
Step-by-Step Workflow:
Preparation: Prepare a 96-well plate.
Rows (A-H): 2-fold serial dilution of Biclotymol (e.g., 64 µg/mL to 0.5 µg/mL).
Columns (1-12): 2-fold serial dilution of Oxacillin (e.g., 256 µg/mL to 2 µg/mL).
Inoculation: Dilute overnight MRSA culture to
CFU/mL in CAMHB. Add 100 µL to each well.
Incubation: 37°C for 18–24 hours (aerobic).
Readout: Measure OD600 or assess visual turbidity.
Calculation:
Interpretation Criteria:
FICI Value
Interaction Type
≤ 0.5
Synergistic
> 0.5 – 1.0
Additive
> 1.0 – 4.0
Indifferent
| > 4.0 | Antagonistic |
Figure 2: Workflow for the Checkerboard Synergy Assay.
Protocol B: Time-Kill Kinetics
Validates the bactericidal rate of the combination compared to monotherapy.
Setup: Prepare four flasks with 20 mL CAMHB:
Control: Growth media only.
Biclotymol: 0.5 × MIC.
Oxacillin: 0.5 × MIC.
Combination: 0.5 × MIC Biclotymol + 0.5 × MIC Oxacillin.
Inoculation: Add MRSA to final concentration of
CFU/mL.
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Plating: Serially dilute (PBS) and plate on MHA. Count colonies after 24h.
Definition of Synergy:
decrease in CFU/mL by the combination compared to the most active single agent at 24h.
Data Presentation & Analysis
Table 1: Expected MIC Values (Reference Range)
Note: Values depend on specific MRSA strain (e.g., ATCC 43300).
Compound
MIC Alone (µg/mL)
MIC in Combination (µg/mL)
Fold Reduction
Oxacillin
32 – 64 (Resistant)
4 – 8 (Susceptible)
8x
Biclotymol
16 – 32
4 – 8
4x
Table 2: FICI Calculation Example
Parameter
Value
MIC(A) Biclotymol
32 µg/mL
MIC(B) Oxacillin
64 µg/mL
MIC(A) in Comb.
8 µg/mL
MIC(B) in Comb.
8 µg/mL
| FIC(A) |
|
| FIC(B) | |
| FICI | 0.375 (Synergistic) |
Safety & Handling
Biclotymol: Irritant. Avoid inhalation of powder. Use chemical fume hood when weighing.
DMSO: Penetrates skin; carries dissolved compounds into the body. Wear nitrile gloves.
Biologicals: MRSA is a Biosafety Level 2 (BSL-2) pathogen. Perform all inoculations in a Class II Biosafety Cabinet.
References
PubChem. "6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (Biclotymol)." National Library of Medicine. [Link]
Karpova, E., et al. (2017). "Role of biclotymol-based products in the treatment of infectious sore throat." European Review for Medical and Pharmacological Sciences, 21(16): 3736-3743.[2] [Link]
Palaniappan, K., & Holley, R. A. (2010). "Use of natural antimicrobials to increase antibiotic susceptibility of drug-resistant bacteria."[3] International Journal of Food Microbiology, 140(2-3), 164-168. (Context on phenolic synergy).
Miladi, H., et al. (2016). "Synergistic effect of thymol and carvacrol with antibiotics against bacteria."[3] Pharmaceutical Biology, 55(1). (Mechanistic parallel for bis-phenols).
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. [Link]
Incorporating 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) into Polymer Matrices: Protocols and Technical Insights
An Application Guide for Researchers Abstract This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the successful incorporatio...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the successful incorporation of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) into various polymer matrices. The document outlines three primary methodologies: Melt Blending, Solution Casting, and In-Situ Polymerization. Beyond procedural steps, this guide delves into the underlying scientific principles, causality behind experimental choices, and critical parameters that govern the formulation of functionalized polymers. It includes detailed characterization techniques for validation and a troubleshooting guide to address common challenges, ensuring a robust and reproducible workflow.
Introduction: The Rationale for Incorporation
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), hereafter referred to as MBCIC, is a chlorinated bisphenolic compound with significant potential as a functional additive in polymer science. Its molecular structure suggests utility as an antimicrobial agent, antioxidant, and thermal stabilizer. The integration of MBCIC into a polymer matrix can impart these desirable properties to the final material, opening avenues for advanced applications in medical devices, active packaging, and specialty industrial components.
The successful incorporation of an additive is not merely a physical mixing process; it is a nuanced interplay of chemistry and material science. The additive must be dispersed homogeneously without degrading the polymer's intrinsic mechanical or thermal properties. Furthermore, the additive should remain within the matrix over the product's lifespan, minimizing leaching into the surrounding environment, a critical consideration for both environmental safety and human health.[1] This guide provides the foundational knowledge and actionable protocols to achieve these objectives.
Characterization of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (MBCIC)
A thorough understanding of the additive's physicochemical properties is paramount for designing a successful incorporation strategy. These properties dictate the choice of processing method and its parameters.
Influences diffusion and migration rates within the polymer matrix.
Melting Point
Data not readily available; related cresol compounds have varied melting points.[3][4]
Critical for Melt Blending. Processing temperature must be above the polymer's melting point but below the additive's degradation temperature.
Thermal Stability
High thermal stability is expected due to its aromatic structure, but must be determined empirically via TGA.
Critical for all methods. Establishes the maximum processing temperature to prevent chemical degradation and loss of function.
Solubility
Low solubility in water; soluble in organic solvents and aqueous bases.[4]
Critical for Solution Casting. Dictates the choice of a common solvent for both the polymer and MBCIC.
Recommendation: Before proceeding with any large-scale incorporation, it is essential to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your specific lot of MBCIC to definitively determine its thermal stability and melting behavior.
Methodologies for Incorporation
The choice of incorporation method is primarily dictated by the type of polymer (thermoplastic vs. thermoset), the desired final form (e.g., film, molded part), and the available equipment.
Method 1: Melt Blending Compounding
Principle: Melt blending is a robust and scalable method for incorporating additives into thermoplastic polymers.[5] The polymer is heated above its melting point and subjected to high shear forces, typically in an extruder, which facilitates the distributive and dispersive mixing of the additive.[6]
Causality of Choices:
Twin-Screw Extruder: Preferred over single-screw extruders for its superior mixing capability, ensuring a more homogeneous distribution of MBCIC.[5]
Temperature Profile: A gradually increasing temperature profile is crucial. It ensures the polymer melts and its viscosity decreases sufficiently for mixing without causing premature thermal degradation of the MBCIC.
Nitrogen Purge: Using a nitrogen atmosphere minimizes oxidative degradation of both the polymer and the additive at high processing temperatures.
Caption: Workflow for incorporating MBCIC via twin-screw melt blending.
Material Preparation:
Dry PP pellets at 80°C for 4 hours in a vacuum oven to remove residual moisture.
Dry MBCIC powder at 60°C for 2 hours.
Create a physical pre-mix (tumble blend) of the PP pellets and MBCIC powder to the desired final concentration (e.g., 1%, 2.5%, 5% w/w).
Extruder Setup:
Set up a co-rotating twin-screw extruder with a desired temperature profile. For PP, a typical profile might be:
Zone 1 (Feed): 180°C
Zone 2-5 (Mixing): 190°C, 200°C, 210°C, 210°C
Zone 6 (Die): 205°C
Set the screw speed to 150-250 RPM. Higher speeds increase shear and improve mixing but can also increase melt temperature.
Compounding:
Start the extruder and feed the pre-mixed material using a gravimetric feeder at a controlled rate.
Apply a vacuum to the vent port to remove any volatile byproducts.
The molten polymer strand exits the die head.
Post-Processing:
Pass the extrudate through a water bath to cool and solidify it.
Feed the solidified strand into a pelletizer to produce composite pellets.
Collect the pellets and dry them thoroughly before storage in a desiccated, airtight container.
Method 2: Solution Casting
Principle: Solution casting is ideal for producing thin films or coatings and is suitable for polymers that are soluble in a common, volatile solvent along with the additive.[7][8] The process involves creating a homogeneous polymer-additive solution, casting it onto a flat substrate, and allowing the solvent to evaporate under controlled conditions.[9]
Causality of Choices:
Solvent Selection: The chosen solvent must dissolve both the polymer and MBCIC without reacting with either. Its boiling point is critical; too low, and evaporation is uncontrolled leading to defects; too high, and removal is slow and energy-intensive.
Degassing: Air bubbles are a primary source of defects in cast films. Removing dissolved gas from the polymer "dope" via sonication or vacuum is essential for creating high-quality, defect-free films.[7]
Controlled Evaporation: The rate of solvent evaporation directly impacts the final film's microstructure and surface finish. A level surface and a controlled-temperature environment (e.g., an oven with gentle airflow) are necessary for uniformity.[8]
Caption: Workflow for incorporating MBCIC via solution casting.
Solution Preparation:
In a sealed glass container, dissolve 10g of polystyrene in 90mL of Toluene to create a 10% (w/v) solution. Allow to stir overnight on a magnetic stir plate to ensure full dissolution.
In a separate vial, dissolve the required amount of MBCIC (e.g., 0.2g for a 2% loading relative to the polymer) in 5-10mL of Toluene.
Add the MBCIC solution to the polystyrene solution and continue stirring for 2-4 hours to ensure homogeneity.
Place the final solution (the "dope") in an ultrasonic bath for 15-30 minutes to remove dissolved air bubbles.
Casting:
Place a clean, dry glass plate on a perfectly level surface inside a fume hood.
Gently pour the polymer dope onto the center of the plate, allowing it to spread evenly. A casting knife or doctor blade can be used for more precise thickness control.[8]
Drying:
Cover the casting setup with a large beaker or box, leaving a small gap for slow solvent evaporation. Let it sit at room temperature for 12-24 hours.
Once a solid film has formed, transfer the glass plate to a vacuum oven. Dry at 60-70°C for 24-48 hours to remove all residual solvent.
Film Recovery:
After cooling to room temperature, carefully lift one corner of the film with a razor blade and gently peel the entire film from the glass substrate.
Store the film flat, preferably between sheets of anti-static paper, in a cool, dry place.
Method 3: In-Situ Polymerization
Principle: This advanced method involves introducing the additive directly into the monomer or pre-polymer mixture before the polymerization reaction is initiated.[10] The additive becomes physically entrapped or, in some cases, chemically bonded within the polymer network as it forms. This method is particularly suited for thermosetting polymers like epoxies and polyurethanes.
Causality of Choices:
Homogeneous Monomer-Additive Mix: Achieving a stable, homogeneous dispersion of MBCIC in the liquid monomer is the most critical step. If the additive is not fully dissolved or dispersed, it will lead to aggregation and weak points in the final cured polymer.
Impact on Curing: The phenolic hydroxyl groups on MBCIC can potentially interact with or catalyze certain polymerization reactions, such as the curing of epoxy resins.[11] It is essential to conduct preliminary curing studies (e.g., using DSC) to understand how MBCIC affects the curing kinetics (e.g., onset temperature, time to cure) and adjust the curing cycle accordingly.
Caption: Workflow for incorporating MBCIC via in-situ polymerization.
Preparation:
In a disposable beaker, weigh 100g of a liquid Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
Add the desired amount of MBCIC (e.g., 1g for 1% loading).
Place the beaker on a hot plate with magnetic stirring and heat gently to 50-60°C while stirring. Continue mixing until the MBCIC is fully dissolved and the solution is clear.
Turn off the heat and allow the mixture to cool to room temperature.
Place the beaker in a vacuum chamber to degas the mixture until bubbling ceases.
Curing:
Add the stoichiometric amount of a curing agent (e.g., an aliphatic amine, as specified by the resin manufacturer) to the epoxy-MBCIC mixture.
Mix thoroughly but gently for 3-5 minutes, avoiding the introduction of new air bubbles.
Pour the reactive mixture into a pre-heated mold.
Transfer the mold to an oven and cure according to a pre-determined cycle (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The exact cycle will depend on the resin/hardener system.
De-molding:
Allow the mold to cool completely to room temperature before de-molding the final cured part.
A post-curing step at a higher temperature may be required to achieve full mechanical properties, as per the resin manufacturer's recommendations.
Validation and Characterization
After incorporation, it is crucial to verify the presence and effect of MBCIC in the polymer matrix.
Technique
Purpose
Expected Outcome
FTIR Spectroscopy
Confirm the chemical presence of MBCIC.
Appearance of characteristic peaks corresponding to MBCIC's functional groups (e.g., C-Cl, phenolic O-H) in the composite's spectrum.
Scanning Electron Microscopy (SEM)
Assess the dispersion and morphology of the additive.
For well-dispersed systems, no distinct particles of MBCIC should be visible at moderate magnifications. Agglomerates would indicate poor mixing.
Differential Scanning Calorimetry (DSC)
Determine the effect on thermal transitions.
A shift in the glass transition temperature (Tg) can indicate miscibility and interaction between the polymer and MBCIC.
Antimicrobial Testing (e.g., ISO 22196)
Validate the intended biological function.
The MBCIC-containing polymer should exhibit a significant zone of inhibition or reduction in bacterial growth compared to a control polymer without the additive.
Leaching Studies
Quantify the migration of the additive out of the polymer.[12]
Immerse a sample of known surface area in a relevant solvent (e.g., water, ethanol) for a set time at a specific temperature. Analyze the solvent using HPLC to quantify the amount of leached MBCIC. Low leaching is desirable.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Discoloration (Yellowing/Browning) after Melt Blending
- Processing temperature is too high, causing degradation. - Oxidative degradation.
- Lower the temperature profile on the extruder. - Reduce residence time. - Ensure a thorough nitrogen purge during extrusion.
Bubbles or Voids in Solution Cast Film
- Incomplete degassing of the polymer dope. - Solvent evaporated too quickly.
- Increase sonication/vacuum time for the dope. - Slow down the initial evaporation rate by covering the casting setup more completely.
Incomplete Curing of Thermoset
- MBCIC is interfering with the curing reaction. - Incorrect stoichiometry of resin/hardener.
- Perform a DSC study on the reactive mixture to determine the new, optimal curing temperature and time. - Double-check calculations for the curing agent.
Reduced Mechanical Properties (e.g., Brittleness)
- Poor compatibility leading to phase separation. - Additive agglomeration acting as stress concentration points.
- Improve mixing parameters (higher shear, longer time). - Consider using a compatibilizer. - Reduce the loading percentage of MBCIC.
References
Understanding the leaching of plastic additives and subsequent risks to ecosystems.
Plastic Additives Leaching. Area Sustainability.
Solution Casting Method. Bio-protocol.
In Situ Polymerized Composite Electrolytes with Multifunctional Additives for Stable and Flame-Retardant Lithium-Metal B
Ultimate Guide to Polymer Compounding Process.
Dynamics of leaching of POPs and additives from plastic in a Procellariiform gastric model.
In Situ Polymerized Composite Electrolytes with Multifunctional Additives for Stable and Flame-Retardant Lithium-Metal Batteries.
In Situ Emulsion Polymerization to Multifunctional Polymer Nanocomposites: A Review. MDPI.
Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items.
"studying the stability and degradation of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)"
Application Note: Stability Profiling and Degradation Pathways of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Executive Summary & Chemical Context 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bis-phenolic a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stability Profiling and Degradation Pathways of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Executive Summary & Chemical Context
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bis-phenolic antimicrobial agent, structurally isomeric to Biclotymol .[1] As a halogenated bis-phenol, it shares physicochemical properties with established antiseptics like Hexachlorophene and Triclosan.[1] Its efficacy relies on the integrity of the phenolic hydroxyl groups and the lipophilic isopropyl moieties.[1]
However, the structural features that confer biological activity also introduce specific stability risks.[1] The methylene bridge is susceptible to oxidation, while the halogenated phenol rings are prone to photolytic dechlorination and oxidative coupling.[1]
This guide provides a self-validating protocol for establishing the stability profile of this compound, designed to meet ICH Q1A (R2) and ICH Q1B standards. It moves beyond generic templates to address the specific reactivities of the methylenebis-chlorophenol scaffold.
Analytical Method Development
Before initiating stress testing, a stability-indicating method (SIM) must be validated.[1] Standard UV-Vis is insufficient for detecting non-chromophoric degradation products; therefore, HPLC-DAD-MS is the required standard.[1]
Chromatographic Conditions (Reverse Phase)
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
High carbon load required for separating lipophilic bis-phenols.[1]
Quenching: Add Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.[1]
Photolytic Stress (Critical)[1]
Mechanism: Chlorinated aromatics are highly susceptible to homolytic hydrodechlorination under UV light (loss of Cl, gain of H).[1]
Protocol:
Expose 1 mg/mL solution (in quartz cuvettes) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) per ICH Q1B.[1]
Include a "Dark Control" (wrapped in foil) to differentiate thermal from photolytic effects.[1]
Hydrolytic Stress (Acid/Base)[1]
Mechanism: The C-C bonds in the methylene bridge are generally resistant to hydrolysis, but extreme pH can induce ring cleavage or radical formation.[1]
Protocol:
Acid: 0.1 N HCl, 60°C, 24 hours.
Base: 0.1 N NaOH, 60°C, 24 hours. (Note: Solution will turn yellow due to phenolate formation; this is reversible upon acidification, not necessarily degradation).[1]
Thermal Stress[1]
Protocol: Solid state and solution (ACN) at 60°C and 80°C for 7 days.
Degradation Pathway Mapping
The following diagram illustrates the predicted degradation pathways based on the chemistry of methylenebis-chlorophenols.
Figure 1: Predicted degradation pathways. The methylene bridge oxidation and photolytic dechlorination are the highest risks.[1]
Experimental Workflow Diagram
This flowchart guides the researcher through the stability study lifecycle.
Figure 2: Step-by-step workflow for the forced degradation study.
Data Analysis & Acceptance Criteria
Mass Balance Calculation
For a valid study, the mass balance (Assay % + Total Impurities %) should be close to 100% (typically 95-105%).[1] Significant deviation indicates:
Use the Diode Array Detector (DAD) to check peak purity of the main API peak.[1]
Requirement: The purity angle must be less than the purity threshold.
Action: If purity fails, the method is not specific; adjust the gradient or change the column stationary phase (e.g., move to Phenyl-Hexyl).
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003).[1] Retrieved from [Link]
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1] (1996).[1] Retrieved from [Link]
PubChem. Compound Summary for CID 5256061, 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1] Advanced Drug Delivery Reviews 59.1 (2007): 59-96.[1] (Standard text on degradation chemistry).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Formulation and Validation of Biclotymol (6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol))
Executive Summary & Chemical Profile
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) , commonly known as Biclotymol (CAS: 15686-33-6), is a potent bis-phenolic antimicrobial agent. While frequently utilized as an Active Pharmaceutical Ingredient (API) in oropharyngeal antiseptics due to its efficacy against Gram-positive cocci (Staphylococcus, Streptococcus) and certain Gram-negatives (Haemophilus), it serves a critical dual function as a high-potency preservative in complex dermatological and mucosal formulations.
Unlike water-soluble preservatives (e.g., Sodium Benzoate), Biclotymol is highly lipophilic. Its successful deployment requires specific solubilization strategies to prevent precipitation and ensure bioavailability within the formulation matrix.
Chemical Specifications
Property
Specification
Common Name
Biclotymol; Methylenebis(chlorothymol)
Molecular Formula
C₂₁H₂₆Cl₂O₂
Molecular Weight
381.34 g/mol
Solubility
Practically insoluble in water; Soluble in Ethanol (96%), Chloroform, Lipids, and PEG-400.[1][2][3]
pKa
~10.5 (Phenolic hydroxyls)
Target Spectrum
Primary: Gram-positive bacteria. Secondary: Fungi/Yeasts. (Weak against Pseudomonas).
Mechanism of Action
Biclotymol operates via a phenolic membrane disruption mechanism . Due to its lipophilic nature, it partitions into the bacterial cell membrane, causing:
Uncoupling of Oxidative Phosphorylation: Disruption of the proton gradient.
Coagulation: Denaturation of intracellular proteins and enzymes.
Lysis: Increased permeability leading to leakage of cellular contents.
Figure 1: Mechanism of Action. Biclotymol targets the lipid bilayer, necessitating oil-phase incorporation for maximum efficacy.
Formulation Protocols
Challenge: Direct addition to water results in crystal growth and sedimentation, rendering the preservative inactive.
Solution: Use a "Pre-Solubilization Phase" strategy.
Protocol A: Lipid-Based Emulsion (Creams/Lotions)
Best for: Dermatological creams, barrier ointments.
Oil Phase Preparation:
Heat the oil phase (triglycerides, fatty alcohols, emulsifiers) to 70°C .
Add Biclotymol (0.1% – 0.5% w/w) directly to the hot oil phase.
Critical Step: Agitate until completely dissolved. The solution must be clear before emulsification.
Aqueous Phase:
Heat water phase to 75°C.
Emulsification:
Slowly add the Oil phase to the Aqueous phase under high-shear homogenization (3000–5000 RPM).
Cool gradually to prevent "shock crystallization" of the phenolic compound.
Protocol B: Co-Solvent System (Sprays/Gels)
Best for: Aqueous-based sprays, hydrogels, or low-fat formulations.
Pre-Mix Preparation:
Solvent Vehicle: Prepare a mixture of Ethanol (96%) and PEG-400 (Ratio 1:1).
Dissolve Biclotymol in this vehicle. A 10% stock solution can be made here.
Surfactant Integration:
Add Polysorbate 80 (Tween 80) to the Pre-Mix (Ratio: 1 part drug to 2 parts surfactant) to create micelles.
Aqueous Incorporation:
Add the Pre-Mix slowly to the main water phase under constant stirring.
Note: If the solution turns milky, micro-precipitation has occurred. Increase the surfactant or PEG concentration.[4]
Figure 2: Formulation decision tree. Method A is preferred for emulsions; Method B for aqueous systems.
Analytical Validation (HPLC Method)
To verify preservative content and stability, use the following High-Performance Liquid Chromatography (HPLC) method. This protocol separates Biclotymol from common formulation excipients.
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5).
Recommended Isocratic: 20% A / 80% B (Due to high lipophilicity, high organic content is required).
Flow Rate: 1.0 mL/min.
Detection: UV @ 280 nm (Phenolic absorption max).
Injection Volume: 10–20 µL.
Retention Time: Expect peak at ~4–6 minutes depending on column length.
Sample Preparation:
Dissolve 1 g of formulation in 10 mL of Tetrahydrofuran (THF) or Methanol to break the emulsion, sonicate for 15 mins, filter through 0.45 µm PTFE filter, and inject.
Preservative Efficacy Testing (PET)
Biclotymol is primarily effective against Gram-positives. For a robust "Broad Spectrum" preservative system, it is highly recommended to pair it with a Gram-negative active agent (e.g., Phenoxyethanol or EDTA).
Modified USP <51> Protocol:
Inoculum: Prepare standard challenge organisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis).
Neutralization: Phenolics adhere to cell walls. Use Dey-Engley (D/E) Neutralizing Broth for recovery steps to prevent false negatives (bacteriostatic carryover).
Synergy Note: Biclotymol shows synergistic activity with EDTA (which destabilizes the Gram-negative outer membrane, allowing Biclotymol to penetrate).
Safety & Regulatory Considerations
Irritation: As a chlorophenol derivative, high concentrations (>1%) can be irritating to mucous membranes. Typical preservative concentrations range from 0.1% to 0.5% .
Stability: Phenolics are sensitive to oxidation (turning pink/brown). Ensure the formulation includes an antioxidant (e.g., BHT or Tocopherol) and is packaged in light-resistant containers.
Incompatibility: Avoid non-ionic surfactants with high HLB (high ethoxylation) if possible, as they can sequester phenols into micelles, reducing free-active concentration. Polysorbate 80 is acceptable but requires efficacy validation.
References
European Pharmacopoeia (Ph.[9] Eur.). Biclotymol Monograph 01/2008:1698. Strasbourg, France: EDQM.
Karpova, E., et al. (2017).[8] "Role of biclotymol-based products in the treatment of infectious sore throat." European Review for Medical and Pharmacological Sciences, 21(16), 3736-3743.[8]
Schammé, B., et al. (2018). "Investigation of Drug–Excipient Interactions in Biclotymol Amorphous Solid Dispersions." Molecular Pharmaceutics, 15(3), 1112–1125.
PubChem. "Biclotymol (Compound)." National Library of Medicine. Accessed 2026.
CIPAC. "Analysis of Technical and Formulated Pesticides (Bisphenols)." CIPAC Handbook.
"solubility issues of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in aqueous media"
Topic: 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) CAS: 50992-45-5 | Chemical Class: Bisphenols / Halogenated Phenols[1][2][3] Executive Summary: The "Brick Dust" Challenge You are likely visiting this page because...
CAS: 50992-45-5 | Chemical Class: Bisphenols / Halogenated Phenols[1][2][3]
Executive Summary: The "Brick Dust" Challenge
You are likely visiting this page because you are experiencing "dilution shock" —your compound dissolves perfectly in DMSO or Ethanol, but immediately precipitates (crashes out) when added to aqueous buffers or culture media.[3]
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a highly lipophilic bisphenol.[1][3] Structurally, it consists of two chlorothymol-like units linked by a methylene bridge.[1][2][3] This structure confers two challenging properties:
High Lipophilicity (LogP > 6): It hates water ("Grease Ball").[1][2][3]
High Crystal Lattice Energy: It loves packing tightly with itself ("Brick Dust").[1][3]
This guide provides field-proven protocols to overcome these thermodynamic barriers for biological assays and analytical chemistry.
Module 1: The Solubility Landscape
Understanding the thermodynamic limits before you pipette.[3]
The following table summarizes the solubility behavior you can expect. Note: Values are estimated based on structural analogues (e.g., Dichlorophen, Bithionol) and general bisphenol behavior.[2][3]
Q1: "I made a 10 mM stock in DMSO. When I dilute it 1:1000 into cell culture media, it looks cloudy. Why?"
The Cause: This is Kinetic Solubility Failure .[3] The moment the DMSO stock hits the water, the solvent environment changes faster than the molecules can disperse.[3] The hydrophobic methylene-bis-phenol molecules aggregate instantly to minimize water contact, forming micro-crystals that scatter light (cloudiness).[1][2][3]
The Fix:
The "Step-Down" Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
Glassware Only: Use borosilicate glass vials for all stock solutions.
Passivate the System: Pre-rinse your HPLC lines with a high concentration of the analyte (sacrificial load) before running your actual samples.[3]
Avoid Filtration: Centrifuge samples instead of filtering to remove particulates.[3] If you must filter, use Regenerated Cellulose (RC) membranes, not Nylon or PTFE.[2][3]
Q3: "I need to test this compound on bacteria, but DMSO is toxic to my strain. What can I use?"
The Cause: You are hitting the "Cosolvent Toxicity Wall."[3] You cannot add enough DMSO to keep the compound soluble without killing the bacteria.[3]
The Fix: Use Cyclodextrin Complexation (See Protocol A below).[3] This encapsulates the hydrophobic drug in a sugar ring, keeping it soluble in water without organic solvents.[3]
Best for: Animal studies, sensitive cell culture, and MIC assays.[2][3]
Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2][3] The hydrophobic bisphenol sits inside the donut-shaped CD molecule, while the hydrophilic exterior interacts with water.[3]
Materials:
HP-β-CD (Pharma grade or cell-culture tested).[1][2][3]
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][2][3] (e.g., 2g CD in 10mL water).[2][3] Filter sterilize (0.22 µm).
Add Compound: Add your bisphenol powder directly to this solution. Aim for a concentration of 1–2 mg/mL initially.[3]
Energy Input: The complexation is not instant.[3] You must sonicate (bath sonicator) for 30–60 minutes at 40°C. The solution should turn from cloudy to clear.[3]
Equilibration: Place on a rotating shaker overnight at room temperature.
Validation: Centrifuge at 10,000 x g for 5 mins to remove un-complexed solid. The supernatant is your soluble drug complex.[3]
Protocol B: The "Phenolate Switch" (Alkaline Dissolution)
Best for: Analytical standards or surface disinfection studies.[3]
Theory: Phenols are weak acids (pKa ~8–10).[1][2][3] At pH 12, they deprotonate to form phenolate anions, which are highly water-soluble.[2][3]
WARNING: If you neutralize this solution (add acid or add to pH 7 buffer), the compound will precipitate immediately .[3] This method is only useful if the final application can tolerate high pH or if you are doing HPLC analysis (where the column can handle the pH shift or you dilute into organic mobile phase).[3]
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental end-goal.
Caption: Decision tree for selecting the optimal solubilization method based on downstream application constraints.
References
PubChem. (n.d.).[1][3] 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Compound Summary. National Library of Medicine.[3] Retrieved from [Link][1][2]
Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[3] (Context: General solubility principles for lipophilic bisphenols).
Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]
Savjani, K. T., et al. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[3] Retrieved from [Link]
OECD. (2002).[1][3] SIDS Initial Assessment Report for 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol. (Context: Analogous bisphenol solubility data and environmental fate). Retrieved from [Link][1][2]
Technical Support Center: Optimizing HPLC Separation of Chlorinated Bisphenol Isomers
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated bisphenol isomers. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated bisphenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you overcome the unique challenges presented by these structurally similar analytes.
Introduction: The Challenge of Chlorinated Bisphenol Isomer Separation
Chlorinated bisphenols, formed from the reaction of bisphenol A (BPA) and its analogues with chlorine during water disinfection processes, are compounds of increasing environmental and toxicological concern.[1][2] Their analysis is complicated by the presence of numerous positional isomers, which often exhibit very similar physicochemical properties, making their separation by HPLC a significant challenge. Achieving robust and reliable separation is crucial for accurate quantification and risk assessment.
This guide will walk you through common issues encountered during method development and routine analysis, providing a systematic approach to troubleshooting and optimization.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC separation of chlorinated bisphenol isomers in a question-and-answer format, providing explanations and actionable solutions.
Poor Resolution and Co-elution of Isomers
Question: I am observing poor resolution or complete co-elution of my chlorinated bisphenol isomers. How can I improve their separation?
Answer: This is the most common challenge in analyzing these compounds. The key to improving resolution lies in manipulating the selectivity of your chromatographic system. Here’s a logical workflow to address this issue:
A. Stationary Phase Selection: The Most Powerful Tool for Selectivity
Standard C18 columns, which primarily rely on hydrophobic interactions, are often insufficient for separating positional isomers with similar hydrophobicity. To enhance selectivity, consider stationary phases that offer alternative interaction mechanisms.
Stationary Phase
Primary Interaction Mechanisms
Advantages for Chlorinated Bisphenol Isomers
C18 (ODS)
Hydrophobic interactions
Good starting point, widely available.
Phenyl-Hexyl
Hydrophobic and π-π interactions
Enhanced selectivity for aromatic compounds due to interactions with the phenyl rings. Can resolve isomers that co-elute on C18 phases.
Pentafluorophenyl (PFP)
Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions
Multiple interaction modes provide unique selectivity, particularly for halogenated compounds. The electron-deficient flurophenyl ring can interact strongly with the electron-rich phenyl rings of the bisphenols.[3]
Experimental Protocol: Column Screening
Prepare a standard mixture of your target chlorinated bisphenol isomers.
Screen three columns: a C18, a Phenyl-Hexyl, and a PFP column of the same dimensions.
Use a generic gradient for the initial screening, for example:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 30-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Temperature: 30 °C
Compare the chromatograms to identify the column that provides the best initial separation or "selectivity" for your isomers of interest.
B. Mobile Phase Optimization: Fine-Tuning the Separation
Once you have selected the most promising stationary phase, you can further optimize the separation by modifying the mobile phase.
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[4] Acetonitrile can participate in π-π interactions, which can be beneficial on Phenyl and PFP columns, while methanol is a hydrogen-bond donor and acceptor, offering different selectivity.[4]
Mobile Phase pH: Chlorinated bisphenols are weakly acidic due to their phenolic hydroxyl groups. Adjusting the mobile phase pH can change their degree of ionization, which in turn affects their retention and selectivity.[5][6][7][8]
Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of the phenolic groups, making the analytes more hydrophobic and increasing their retention on a reversed-phase column. This can sometimes improve peak shape and resolution.[9]
Operating in the mid-pH range should generally be avoided as small fluctuations in pH can lead to significant changes in retention time if the mobile phase pH is close to the pKa of the analytes.[6][8]
C. Temperature Optimization
Increasing the column temperature generally decreases retention times and can also affect selectivity.[10] Sometimes, a modest increase in temperature (e.g., from 30 °C to 40 °C) can improve peak shape and resolution. However, be aware that temperature can also alter the elution order of closely related isomers.
Logical Troubleshooting Workflow for Poor Resolution
Caption: A systematic approach to resolving co-eluting peaks.
Peak Tailing
Question: My chlorinated bisphenol peaks are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues outside the column.
A. Analyte-Stationary Phase Interactions
Cause: The acidic phenolic hydroxyl groups of the chlorinated bisphenols can interact with residual silanol groups on the silica-based stationary phase.[9] This is especially problematic with older, Type A silica columns.
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ≤ 3) with an acid like formic or phosphoric acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[9]
Solution 2: Use a High-Purity Column: Modern, high-purity, Type B silica columns have a much lower concentration of accessible silanol groups, which significantly reduces peak tailing for acidic compounds.[9]
Solution 3: Consider a Phenyl or PFP Column: These columns can sometimes provide better peak shapes for phenolic compounds compared to C18 columns due to their different surface chemistry.
B. Column Contamination and Degradation
Cause: Accumulation of strongly retained matrix components at the head of the column can lead to active sites that cause peak tailing.
Solution:
Use a guard column to protect the analytical column.
Implement a robust sample preparation method to remove matrix interferences.
Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.
C. Extracolumn Effects
Cause: Excessive dead volume in the HPLC system (e.g., from long tubing between the column and detector) can contribute to peak broadening and tailing.
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
"troubleshooting peak tailing in HPLC analysis of phenolic compounds"
Technical Support Center: HPLC Analysis of Phenolic Compounds Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket: Troubleshooting Peak Tailing in Polyphenol Analysis Introduction: The "T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: HPLC Analysis of Phenolic CompoundsCurrent Status: Online 🟢
Agent: Dr. Aris Thorne, Senior Application Scientist
Ticket: Troubleshooting Peak Tailing in Polyphenol Analysis
Introduction: The "Tailing" Phenotype in Phenolics
Welcome to the technical support center. You are likely here because your phenolic separation—whether it's catechins in tea, anthocyanins in berries, or phenolic acids in plasma—is suffering from peak asymmetry (
).
In my 15 years of method development, I have found that phenolic compounds are the "canaries in the coal mine" for HPLC systems. Because they are weak acids (pKa ~4–5) and strong metal chelators , they react aggressively to three specific deficits in a system:
Silanol Activity: Uncapped silanols on the column stationary phase.
Ionization Instability: Mobile phase pH too close to the analyte's pKa.
Metal Contamination: Trace iron/steel interaction in the flow path.
Below is your diagnostic roadmap and remediation protocols.
Part 1: The Diagnostic Workflow (Triage)
Before changing your column, use this logic tree to identify the root cause. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.
Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.
Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: I am using a C18 column. Why do my phenolic acids (e.g., Gallic, Caffeic) split or tail despite using methanol?
The Diagnosis: This is almost certainly a pH-pKa mismatch .
The Mechanism: Phenolic acids generally have pKa values between 4.0 and 5.0. If your mobile phase pH is near 4.0, the analyte exists in a "schizophrenic" state—half protonated (neutral) and half deprotonated (ionized). The ionized form elutes faster, and the neutral form elutes slower, resulting in a wide, tailing, or even split peak.[1]
The Fix: You must suppress ionization.
Rule of Thumb: Maintain Mobile Phase pH < (pKa - 1.5).
Target: For phenolics, aim for pH 2.0 – 2.5 .
Protocol: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both mobile phase A (Water) and B (Organic). This ensures the phenol remains protonated (neutral) and interacts purely hydrophobically with the C18 chain [1, 2].
Q2: I adjusted the pH to 2.5, but I still see tailing on my catechins. What now?
The Diagnosis: This is likely Secondary Silanol Interaction .[2]
The Mechanism: Even high-quality C18 columns have residual silanol groups (Si-OH) on the silica surface. These silanols have a pKa of ~3.8–4.[3]2. If they are ionized (Si-O⁻), they act as cation exchangers, binding to the positively charged or polar regions of your polyphenols.
The Fix:
Use "Type B" Silica: Ensure your column is made of high-purity, low-acidity silica (often labeled as "High Strength" or "Base Deactivated").
Increase Buffer Strength: If using formic acid isn't enough, switch to a phosphate buffer (20mM) at pH 2.5. The high ionic strength "masks" the silanols [3].
Q3: My peak shapes degrade over time, specifically for quercetin and luteolin. The column is new.
The Diagnosis: This is the hallmark of Metal Chelation .
The Mechanism: Phenolics with ortho-dihydroxyl groups (catechol moiety) are potent chelators. They strip trace iron ions from stainless steel frits or tubing. The analyte-iron complex drags along the column, causing severe tailing and "ghost" peaks.
The Fix:
Hardware: Switch to PEEK (polyether ether ketone) tubing and PEEK-lined columns if possible.
Additive: Add a "sacrificial" chelator like EDTA (0.1 mM) to the mobile phase, or wash the system with 20% Phosphoric Acid to passivate the steel surfaces [4].
Part 3: Quantitative Data & Optimization
The choice of acid modifier dramatically affects peak symmetry (Tailing Factor,
).
Table 1: Effect of Mobile Phase Modifier on Phenolic Peak Symmetry
(Data synthesized from standard optimization protocols [1, 5])
Modifier (0.1% v/v)
pH (approx)
Tailing Factor ()
Mechanism of Action
Recommended For
None (Water/MeOH)
6.0 - 7.0
2.5 - 4.0 (Severe)
Partial ionization of analyte & silanols
Never
Acetic Acid
3.2 - 3.4
1.4 - 1.6 (Moderate)
Weak suppression of silanols
Simple phenols
Formic Acid
2.6 - 2.8
1.1 - 1.3 (Good)
Good suppression; volatile for MS
LC-MS applications
Trifluoroacetic Acid (TFA)
1.8 - 2.0
1.0 - 1.1 (Excellent)
Ion pairing + Strong suppression
UV detection (Not MS ideal)
Phosphoric Acid
2.1 - 2.5
1.0 - 1.1 (Excellent)
Inorganic buffer; masks silanols
Routine QC (UV only)
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Correct Preparation of Acidic Mobile Phase
Many users induce tailing by "pH adjusting" incorrectly.
Measure Water: Start with HPLC-grade water in a volumetric flask.
Add Modifier: Add the acid (e.g., Formic Acid) to the water.
Critical: Do not measure pH after adding the organic solvent (MeOH/ACN). Organic solvents shift the pH reading and the pKa of the analyte. Always set pH in the aqueous portion.
Filter: Filter through a 0.22 µm membrane (Nylon or PTFE).
Degas: Sonicate for 10 minutes.
Channel Assignment: If using a quaternary pump, place the acidic aqueous phase in Channel A and the organic (with the same % acid) in Channel B.
SOP-02: System Passivation (De-ironing)
Use this if you suspect metal chelation (broad peaks for flavonoids).
Remove Column: Replace the analytical column with a union connector.
Flush: Pump 30% Phosphoric Acid through the system at 1.0 mL/min for 60 minutes.
Rinse: Flush with HPLC-grade water for 60 minutes.
Re-install: Install the column.
Validation: Inject a standard of Quercetin.
should be < 1.3.
References
BenchChem. (2025).[4] Troubleshooting peak tailing in HPLC analysis of phenolic compounds. Retrieved from
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from
Chromanik Technologies. (2009). Study of Secondary Interaction Based on Residual Silanol Groups. Retrieved from
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Assay Interference Mitigation (AIM) Center.Operator: Dr. Aris Thorne, Senior Application Scientist
Status: Active
Topic: Troubleshooting Phenolic Interference (Plant Extracts, Drug Metabolites, Catecholamines)
Introduction: The "Invisible" Variable
If you are working with plant extracts, flavonoid-rich drug candidates, or catecholamine metabolites, your spectrophotometric data is likely compromised. Phenolic compounds are redox-active moieties that mimic the chemical behavior of proteins in colorimetric assays and absorb UV light in the same range as DNA.
This guide moves beyond basic protocol adherence to address the chemical causality of interference and provides self-validating workflows to ensure your data is real, not an artifact.
Module 1: Protein Quantification (The Redox Trap)
The Problem: You observe impossibly high protein concentrations in your plant or drug-treated samples.
The Cause: Most researchers use the BCA (Bicinchoninic Acid) assay. The BCA assay relies on the reduction of Cu
to Cu by peptide bonds (Biuret reaction). However, phenolic compounds are potent reducing agents. They reduce copper independently of protein, creating a massive false-positive signal.
Mechanism of Interference
Figure 1: The "Redox Bypass." Phenolics reduce Copper(II) to Copper(I) faster than proteins, hijacking the signal generation step of the BCA assay.
Troubleshooting & Solutions
Assay Type
Susceptibility to Phenolics
Mechanism of Failure
Recommended Action
BCA
Critical
Direct reduction of Cu
STOP. Do not use for phenolic-rich samples.
Lowry
High
Redox cycling of Folin reagent
Avoid. Similar mechanism to BCA.
Bradford
Moderate
Precipitation / Dye interaction
Preferred. Use reducing-agent compatible versions.
Direct A280
High
Ring structure absorbance
Unreliable. Phenolics absorb at 280nm.
The "Silver Bullet" Protocol: TCA/Acetone Precipitation
If you must use BCA or if your phenolics interfere with Bradford (via precipitation), you must physically remove the small molecules before quantification. Dialysis is too slow; use this precipitation method.
Add 1 volume of 100% TCA to 4 volumes of protein sample (Final TCA: 20%).
Incubate on ice for 10 minutes . (Phenolics remain soluble; proteins precipitate).
Centrifuge at 14,000 x g for 5 minutes.
Crucial Step: Discard supernatant (contains the interfering phenolics).
Wash pellet with 200 µL cold acetone . Centrifuge again.
Repeat acetone wash to remove acidic TCA traces.
Air dry pellet (2 mins) and resolubilize in 5% SDS or NaOH before running the BCA assay.
Module 2: Cell Viability (The False Life)
The Problem: Your drug screening shows high cell viability (or even proliferation) at toxic doses of polyphenols (e.g., Curcumin, Quercetin, EGCG).
The Cause: The MTT and MTS assays rely on cellular dehydrogenases to reduce tetrazolium salts to colored formazan.[2] Polyphenols can chemically reduce MTT in the culture media extracellularly, creating a false signal of metabolic activity.
Figure 2: Chemical Reductase Mimicry. Polyphenols reduce MTT directly in the media, bypassing the cell entirely.
Validation Protocol: The "Cell-Free" Control
Before running your screen, prove the interference exists:
Prepare culture media without cells .
Add your test compounds (phenolics) at the experimental concentrations.
Add MTT reagent and incubate for 2 hours.
Result: If the media turns purple, your assay is invalid.
Alternative Assays (The Fix)
If MTT fails the cell-free control, switch to:
ATP Luminescence (e.g., CellTiter-Glo): Phenolics rarely interfere with the luciferase reaction (unless they are luciferase inhibitors, which is rare).
LDH Release: Measures membrane integrity rather than metabolic redox potential.
Module 3: Nucleic Acid Purity (The Spectral Mask)
The Problem: Low A260/A280 ratios (< 1.6) or strange peaks in DNA quantification.
The Cause: Phenolic rings absorb UV light strongly at 230 nm and 270-280 nm .[3] They mimic protein contamination (lowering 260/280) or chaotropic salt contamination (raising 260/230).
Diagnostic Table: Spectral Fingerprints
Ratio
Value
Traditional Interpretation
Phenolic Interference Interpretation
A260/A280
< 1.7
Protein Contamination
Oxidized Phenolics. Many plant phenolics have an A280 peak.
A260/A230
< 1.8
Salts / Solvents
Phenolic/Carbohydrate. Phenolics absorb strongly at 230nm.
A320
High
Particulates
Precipitation. Phenolics binding to DNA/Proteins causing turbidity.
Solution:
PVP (Polyvinylpyrrolidone) Treatment: Add 1-2% PVP to your extraction buffer. PVP forms hydrogen bonds with phenolics, preventing them from binding to DNA.
CTAB Extraction: Use Cetyltrimethylammonium bromide (CTAB) buffers, which are superior to SDS for separating polysaccharides and phenolics from DNA.
FAQ: Rapid Response
Q: Can I just subtract the absorbance of my phenolic compound from the final reading?A:Risky. This assumes the interference is linear and additive. In redox assays (BCA/MTT), the interference is catalytic or exponential. In binding assays (Bradford), the phenolic might alter the dye's extinction coefficient. Always separate, don't calculate.
Q: I'm using the Bradford assay, but my precipitate is turning the reagent green, not blue.A: This is likely due to oxidized phenolics (quinones) reacting with the Coomassie dye. The "green" shift indicates a pH disturbance or direct chemical modification of the dye. Use the TCA precipitation method (Module 1) to wash the pellet before adding Bradford reagent.
Q: Does Folin-Ciocalteu measure total protein?A:No. It measures total phenolics. Historically it was used for protein (Lowry), but if you have plant extracts, the Folin reagent will measure the extract, not the protein.
References
Singleton, V. L., et al. (1999). Analysis of total phenols and other oxidation substrates and antioxidants by means of folin-ciocalteu reagent. Methods in Enzymology. Link
Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry. Link
Peng, L., et al. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols.[2][4] PLoS One. Link
Thermo Fisher Scientific. (2023). Eliminate interfering substances from samples for BCA protein assays. Tech Tip #8. Link
Wilfinger, W. W., et al. (1997). Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity. BioTechniques. Link
Navigating the Stability of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in Solution: A Technical Guide
Welcome to the technical support center for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for handling this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments by preventing unwanted degradation.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in solution.
Q1: My sample solution of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is showing a yellow discoloration. What could be the cause?
A yellowing of the solution is often an early indicator of degradation, particularly oxidative degradation. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][2] This process can lead to the formation of colored quinone-type structures. To mitigate this, ensure your solutions are prepared with high-purity solvents, degassed if necessary, and stored under an inert atmosphere (e.g., nitrogen or argon). Protecting solutions from light is also crucial.
Q2: I'm observing a loss of potency in my stock solution over a short period. What are the likely degradation pathways?
Loss of potency is a direct consequence of the degradation of the parent molecule. For 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), the primary degradation pathways to consider are:
Oxidation: As mentioned, the phenol groups are prone to oxidation.
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Chlorinated bisphenols, in particular, can undergo rapid direct photodegradation.[3][4]
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis.
Thermal Degradation: High temperatures can lead to the cleavage of the methylene bridge connecting the two phenolic rings.[5][6]
Q3: What are the ideal storage conditions for a stock solution of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)?
For optimal stability, stock solutions should be stored at low temperatures, such as 2-8°C or -20°C, in amber glass vials to protect from light.[7] The container should be tightly sealed and the headspace can be purged with an inert gas to minimize oxidation. The choice of solvent is also critical; use high-purity, degassed solvents.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) and its degradation products.[1][8][9] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound peak is well-resolved from any potential degradants. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.[10][11]
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section provides a more detailed, cause-and-effect approach to troubleshooting common degradation problems encountered during experimentation.
Observed Issue
Potential Root Cause(s)
Recommended Actions & Scientific Rationale
Unexpected peaks in chromatogram
- Contaminated solvent or glassware- Degradation of the compound
- Solvent/Glassware Check: Inject a solvent blank to rule out contamination. Ensure all glassware is scrupulously clean.- Forced Degradation Study: Perform a forced degradation study (see Section III) to generate and identify potential degradation products. This will help confirm if the unexpected peaks correspond to degradants.
Decreasing peak area of the active compound over time
- Adsorption to container surfaces- Chemical degradation
- Container Compatibility: Use silanized glass vials or polypropylene containers to minimize adsorption. Run a control experiment to assess recovery from the container.- Stability Study: Conduct a formal stability study under your experimental conditions to quantify the rate of degradation.
Precipitation in the solution
- Poor solubility in the chosen solvent- Formation of insoluble degradation products- Temperature effects on solubility
- Solubility Assessment: Determine the solubility of the compound in your chosen solvent at the intended storage and use temperatures.- Solvent System Optimization: Consider using a co-solvent system to improve solubility.- Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent analytical results
- Incomplete dissolution of the solid material- Non-homogenous solution- Pipetting/dilution errors- Instrument variability
- Dissolution Protocol: Ensure the compound is fully dissolved by using sonication or gentle warming (if thermally stable). Visually inspect for any undissolved particulates.- Solution Homogeneity: Vortex the solution thoroughly before taking an aliquot.- Analytical Technique Validation: Calibrate pipettes and validate your analytical method for precision and accuracy. Run system suitability tests before each analytical run.
III. Experimental Protocols: Proactively Ensuring Stability
Proactive stability assessment is key to generating reliable data. This section provides detailed protocols for conducting forced degradation studies and for proper sample handling.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13][14][15]
Objective: To intentionally degrade 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) under various stress conditions to understand its degradation pathways.
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Incubate at 60°C for 24 hours.
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Incubate at 60°C for 8 hours.
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Store at room temperature, protected from light, for 24 hours.
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation:
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
At specified time points, withdraw a sample, dissolve in the solvent, and dilute for HPLC analysis.
Photolytic Degradation:
Expose the solid compound and a solution (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be stored in the dark under the same conditions.
Analyze both the exposed and control samples by HPLC.
Data Analysis:
Analyze all samples using a validated, stability-indicating HPLC method.
Calculate the percentage of degradation for each condition.
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
Protocol 2: Recommended Sample Handling and Storage
Objective: To provide a standard operating procedure for the preparation and storage of solutions to minimize degradation.
Procedure:
Solvent Selection and Preparation:
Use HPLC-grade or higher purity solvents.
Degas solvents by sonication or sparging with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen.
Glassware and Container Preparation:
Use clean, dry amber glassware to protect from light.
For long-term storage of low concentration solutions, consider using silanized glass or polypropylene vials to prevent adsorption.
Solution Preparation:
Accurately weigh the solid compound.
Dissolve in the chosen solvent, using sonication if necessary to ensure complete dissolution.
If preparing aqueous solutions, consider the pH and buffer composition, as these can influence stability.
Storage:
Store solutions at the lowest practical temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Tightly seal containers. For sensitive solutions, purge the headspace with an inert gas before sealing.
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and storage conditions.
IV. Visualizing Degradation and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
Caption: Experimental workflow for a forced degradation study.
V. Conclusion
The chemical stability of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in solution is paramount for the accuracy and reproducibility of research findings. By understanding the potential degradation pathways—oxidation, photodegradation, and thermal decomposition—and implementing robust handling and storage protocols, researchers can significantly mitigate the risk of sample degradation. The troubleshooting guide and experimental protocols provided herein serve as a comprehensive resource to proactively manage and resolve stability-related challenges. For further inquiries, please do not hesitate to contact our technical support team.
References
Formation and enhanced photodegradation of chlorinated derivatives of bisphenol A in wastewater treatment plant effluent. Water Research. [Link]
Degradation of bisphenol A, bisphenol S, and bisphenol AF during the UV-LED/chlorine reaction: Effect of pH, radical contribution, transformation products, and toxicity. ACS Fall 2021. [Link]
Formation and enhanced photodegradation of chlorinated derivatives of bisphenol A in wastewater treatment plant effluent. ResearchGate. [Link]
Chlorination of bisphenol A in aqueous media: Formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds. ResearchGate. [Link]
2,6-dichlorophenol Safety Data Sheet. S D Fine-Chem Limited. [Link]
Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. ResearchGate. [Link]
Change of Estrogenic Activity and Release of Chloride Ion in Chlorinated Bisphenol A after Exposure to Ultraviolet B. Scilit. [Link]
A practical guide to forced degradation and stability studies for drug substances. Drug Development & Delivery. [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]
Separation of 4-Chloro-2-isopropyl-m-cresol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. ResearchGate. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Study on Thermal Degradation of Phenolic Resin. ResearchGate. [Link]
Thermal decomposition of methylene bridges and methyl groups at aromatic rings in phenol-formaldehyde polycondensates. Research Solutions. [Link]
Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants. VŠCHT Praha. [Link]
Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. Asian Journal of Chemistry. [Link]
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Safe and efficient handling of chlorinated solvents. IPI Global. [Link]
Separation of 4-Chloro-5-isopropyl-m-cresol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: BP-MS-OPT-2026
Subject: Advanced Troubleshooting for Matrix Effects & Background Contamination in Bisphenol Analysis
Introduction: The "Two-Front War" of Bisphenol Analysis
Welcome to the technical support hub. If you are analyzing Bisphenol A (BPA) and its analogues (BPS, BPF, BPAF) via LC-MS/MS, you are likely fighting a war on two fronts.
The "Ghost" (Background Contamination): Bisphenols are ubiquitous in laboratory plastics, solvents, and air. This creates high baselines that mimic matrix effects or mask low-level analytes.
The "Fog" (Matrix Effects): In complex matrices (serum, urine, wastewater), co-eluting phospholipids and organic acids suppress ionization (ESI-), causing quantification errors up to 90%.
This guide abandons generic advice. Below are field-proven protocols, decision trees, and chemical strategies to isolate your analyte from the noise.
Module 1: Triage – Is it Matrix Effect or Contamination?
Before optimizing extraction, you must identify the source of your signal instability. Use this logic tree to diagnose your system.
Figure 1: Diagnostic Logic Tree for Bisphenol Analysis
Caption: Diagnostic workflow to differentiate between system contamination and matrix-induced suppression.
Module 2: Eliminating Background Contamination
The Problem: BPA leaches from epoxy resins, polycarbonate plastics, and even "LC-MS grade" solvents. A high background signal prevents accurate quantification at low ppt levels.
The Solution: The "Delay Column" Strategy
This is the single most effective hardware modification.
Install a C18 column (e.g., 50 x 2.1 mm) between the LC Pump Mixer and the Autosampler .
Mechanism: Contaminants originating from the mobile phase or pump seals are trapped on this column.
Result: When the gradient starts, the "pump" BPA is delayed and elutes after your sample BPA.
Hardware & Reagent Checklist:
Tubing: Replace all PTFE/PFA tubing with PEEK or Stainless Steel.
Glassware: Bake all glassware at 400°C for 4 hours to remove organic residues.
Solvents: Use methanol-rinsed glass bottles. Avoid plastic caps with liners; use pure PTFE liners.
Module 3: Sample Preparation (The First Line of Defense)
Direct injection is rarely sufficient for biological matrices due to phospholipid suppression. Solid Phase Extraction (SPE) is the gold standard, but the wash step is critical.
Protocol: Optimized SPE for Urine/Serum (Oasis HLB / Strata-X)
Step
Solvent/Action
Purpose (The "Why")
1. Conditioning
3 mL MeOH, then 3 mL Water
Activates sorbent pores.
2. Loading
Load 1-3 mL sample (pH adjusted to ~6)
Bisphenols are weakly acidic (pKa ~9-10); keep them neutral to retain on polymeric sorbents.
3. Wash 1
3 mL 5% MeOH in Water
Removes salts and proteins.
4. Wash 2 (CRITICAL)
3 mL 30-40% MeOH in Water
Removes phospholipids. Bisphenols elute at >50% organic; phospholipids elute later. This step is the "matrix killer." [1]
5. Elution
3 mL MeOH (or MTBE for LLE-SPE hybrid)
Elutes bisphenols.
6. Reconstitution
Evaporate N2, reconstitute in 50:50 MeOH:Water
Matches initial mobile phase to prevent peak broadening.
Figure 2: SPE Cleanup Workflow
Caption: SPE workflow emphasizing the critical wash step to remove phospholipids before elution.
If negative mode sensitivity is too low or matrix suppression is too high (>50%), derivatization is the answer. It shifts the analyte to Positive Mode (ESI+) and increases hydrophobicity, moving the peak away from the suppression zone.
Analyze: Inject into LC-MS/MS (ESI Positive). Monitor transitions for Dansyl-BPA (e.g., Precursor > 171).
Module 5: The "Silver Bullet" – Internal Standards
You cannot trust an external calibration curve in bisphenol analysis. You must use Internal Standards (IS).
FAQ: Deuterated (d-BPA) vs. Carbon-13 (13C-BPA)?
Deuterated (BPA-d16): Cheaper. However, deuterium can cause a slight retention time shift (the "isotope effect"). If the IS elutes slightly earlier than the analyte, it may not experience the exact same matrix suppression.
Carbon-13 (13C12-BPA): The gold standard. It co-elutes perfectly with the analyte.
Recommendation: Use 13C12-BPA for critical quantitative work. If using d16, ensure your chromatographic peaks are wide enough that the shift doesn't move the IS out of the suppression zone. [4]
Correction: If ME is 50%, but your Internal Standard is also suppressed by 50%, the ratio remains constant. This is why IS is non-negotiable.
References
Waters Corporation. "Detecting Bisphenol A (BPA) in Infant Products with Mass Spec." Waters Application Notes. Link
American Chemical Society. "Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization." Analytical Chemistry, 2023.[2][3] Link
Regueiro, J., et al. "Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride."[4] Journal of Separation Science, 2015. Link
Thermo Fisher Scientific. "Determination of Bisphenol A in Infant Formula by Automated Sample Preparation and LC-MS." Thermo Application Note 519. Link
National Institutes of Health (NIH). "Troubleshooting of the determination of bisphenol A at ultra-trace levels." Anal Bioanal Chem, 2016. Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome. I am Dr. Aris, Senior Application Scientist. If you are reading this, you are likely facing the "disappearing drug" phenomenon: your compound is potent in theory, but your Minimum Inhibitory Concentration (MIC) data is erratic, falsely high, or non-reproducible.
Hydrophobic compounds (lipopeptides, novel natural products, macrocycles) present a unique biophysical challenge in Antimicrobial Susceptibility Testing (AST). They do not behave like standard hydrophilic antibiotics (e.g., beta-lactams). They precipitate in aqueous broth, adsorb to plastic surfaces, and aggregate, effectively removing the active drug from the assay before it touches the bacteria.
This guide abandons generic advice to focus on the causality of these failures and provides self-validating protocols to fix them.
Module 1: The Solubility Paradox (Solvent Management)
The Issue: You cannot test what isn't in solution. However, the solvents that dissolve your drug (DMSO, Ethanol) are toxic to bacteria.
The Fix: The "1% Rule" and the Mandatory Solvent Control.
Q: My compound precipitates immediately upon addition to Mueller-Hinton Broth (MHB). Can I increase the DMSO concentration?
A: Only within strict limits.
Dimethyl Sulfoxide (DMSO) is the gold standard because it is less volatile than ethanol and has lower toxicity. However, DMSO itself is bacteriostatic at high concentrations.
Standard Limit: Keep final DMSO concentration ≤ 1% (v/v) . Most CLSI-defined QC strains (E. coli ATCC 25922, S. aureus ATCC 29213) tolerate 1% DMSO without MIC shifts.
The Danger Zone: Concentrations >2.5% often inhibit bacterial growth, leading to false "susceptibility" (the solvent kills the bug, not your drug) [1].
Protocol: The "2-Step" Dilution Method
Do not pipette 100% DMSO stock directly into the first well of a microplate; this causes immediate "shock" precipitation.
Prepare Master Stock: Dissolve drug in 100% DMSO at 100x the highest desired test concentration.
Intermediate Dilution: Dilute the Master Stock 1:50 in Broth (MHB). This gives you 2x drug in 2% DMSO.
Final Plate Setup: Add 50 µL of this "2x Drug/2% DMSO" solution to 50 µL of bacterial inoculum.
Final Result: 1x Drug concentration in 1% DMSO .
Validation Step (Mandatory):
Every plate must include a Solvent Control Column : Broth + Bacteria + 1% DMSO (no drug). If bacteria do not grow here, your assay is invalid due to solvent toxicity.
Module 2: The "Plastic Trap" (Adsorption & Labware)
The Issue: Hydrophobic drugs bind non-specifically to Polystyrene (PS), the material used for standard microtiter plates. This lowers the effective concentration, artificially raising the MIC.
The Fix: Material substitution or Surface Treatment.
Q: My MICs are 4-8x higher than expected. Is the drug sticking to the plate?
A: Likely.[1] Lipophilic molecules (e.g., oritavancin, dalbavancin) have high affinity for the hydrophobic surfaces of untreated polystyrene [2].
Comparative Labware Guide
Labware Material
Hydrophobic Binding Risk
Recommendation
Cost
Standard Polystyrene (PS)
High
Avoid for lipophiles (LogP > 2).
Low
Tissue Culture Treated PS
Medium-High
DO NOT USE. Designed to bind proteins/cells.
Medium
Polypropylene (PP)
Low
Preferred for stock storage and dilution.
Medium
Non-Binding Surface (NBS)
Very Low
Gold Standard for the assay plate. Modified hydrophilic polymer coating.
High
Glass
Negligible
Impractical for HTS, good for master stocks.
High
Technical Insight: If you cannot afford NBS plates, use Polypropylene (PP) plates. PP is naturally more resistant to hydrophobic binding than PS. Note that PP is often opaque, requiring manual reading rather than automated optical density (OD) reading.
Module 3: The Surfactant Solution (Polysorbate 80)
The Issue: Even in the right plastic, hydrophobic drugs may aggregate in the aqueous broth.
The Fix: Polysorbate 80 (P-80) acts as a dispersing agent.
Q: When should I add Polysorbate 80, and how much?
A: Follow the CLSI M07 guideline precedent set for lipoglycopeptides (dalbavancin/oritavancin).
Concentration:0.002% (v/v) final concentration [3].
Mechanism: P-80 reduces surface tension and coats the plastic surface, preventing drug loss.
Critical Warning: The "Potentiation" Artifact
Do not use P-80 blindly for all drugs.
Risk: P-80 effectively lowers the MIC of polymyxins and some other membrane-acting agents artificially.
Validation: If you use P-80, you must run a QC strain (e.g., S. aureus ATCC 29213) with a known stable antibiotic (e.g., Vancomycin) in the presence of P-80 to ensure the surfactant isn't affecting the bacteria itself.
Protocol: Preparation of P-80 Supplemented Broth
P-80 is viscous and difficult to pipette small volumes.
Stock P-80: Prepare a 10% aqueous stock solution of P-80 (autoclave or filter sterilize).
Working Broth: Add 200 µL of 10% P-80 stock to 1 Liter of CAMHB (Cation-Adjusted Mueller-Hinton Broth).
Final Conc: 0.002%.
Use this "P-80 Broth" for all dilutions and inoculum preparation.
Module 4: The Methodological Pivot (Agar Dilution)
The Issue: Broth Microdilution (BMD) may simply be incompatible with your compound's solubility profile.
The Fix: Switch to Agar Dilution.
Q: Why is Agar Dilution better for hydrophobic compounds?
A: The agar matrix stabilizes the suspension. Unlike liquid broth where precipitates settle to the bottom (away from bacteria) or float (away from bacteria), agar traps the compound in a semi-solid matrix, ensuring consistent contact with the colony forming units [4].
Decision Logic:
If Solubility Limit < MIC in Broth → Switch to Agar Dilution .
Visual Troubleshooting Logic
The following diagram outlines the decision process for optimizing your assay.
Caption: Decision tree for troubleshooting hydrophobic compound failure in AST. Follow the path based on visual observation of the microplate.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO?A: Generally, no. Ethanol is more volatile (causing evaporation effects in microplates) and often more toxic to bacteria than DMSO. If you must use it, keep the final concentration <0.5% and seal plates tightly to prevent evaporation.
Q: My drug is a peptide. Does that change anything?A: Yes. Peptides lose activity rapidly due to binding. For cationic peptides, avoid glass (binds due to charge). Use Polypropylene or NBS plastics. P-80 is highly recommended for lipopeptides [3].
Q: How do I distinguish "trailing endpoints" from partial inhibition?A: Hydrophobic drugs often show "trailing" (gradual reduction in growth rather than a sharp cutoff). In these cases, define the MIC as the lowest concentration with ≥80% inhibition of growth compared to the growth control, rather than 100% visual clearance.
References
Wadhwani, T. et al. (2009).[1] "Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials." Internet Journal of Microbiology.
CLSI. (2012).[2] "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[3]
Goyal, A. et al. (2016). "Comparative Evaluation of Broth and Agar Dilution Techniques for Antimicrobial Susceptibility Testing." CABI Digital Library.
"challenges in developing stable formulations with bisphenols"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when developin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when developing stable pharmaceutical formulations containing bisphenols and their analogs. Drawing from established scientific principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of formulation development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial stages of formulation development with bisphenolic compounds.
Q1: What are the primary drivers of instability in formulations containing bisphenols?
The primary drivers of instability for bisphenolic compounds stem from their core chemical structure: two phenol groups linked by a connecting group. The key vulnerabilities are:
Oxidative Degradation: The phenolic hydroxyl groups are highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions (which act as catalysts), or reactive impurities like peroxides found in excipients.[1][2][3] Oxidation often leads to the formation of colored quinone-type structures, resulting in discoloration (e.g., yellowing or browning) and a loss of potency.[1]
Low Aqueous Solubility: Bisphenols are generally hydrophobic compounds with limited solubility in water, which poses a significant challenge for developing aqueous parenteral or oral liquid dosage forms.[4][5] This can lead to issues with precipitation, poor bioavailability, and difficulties in achieving the desired concentration.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions, leading to the breakdown of the molecule.[6][7][8]
Excipient Incompatibility: Bisphenols can undergo chemical reactions with certain excipients or reactive impurities within them.[9][10][11][12] This can lead to the formation of degradation products, affecting the stability and safety of the final product.
Q2: How can I proactively design a more stable formulation from the start?
A proactive approach involves a combination of rational excipient selection and control over environmental conditions:
pH Optimization: Many degradation reactions, including oxidation and hydrolysis, are pH-dependent.[1] Conducting a pH-rate profile study early in development is crucial to identify the pH of maximum stability. For many phenolic compounds, a slightly acidic environment (pH 3.0–4.5) can enhance stability.[1]
Inert Atmosphere Processing: To combat oxidation, manufacturing processes should be conducted under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[13]
Antioxidant and Chelating Agent Inclusion: Incorporating antioxidants can inhibit oxidative degradation.[1][2][3] Chelating agents, like ethylenediaminetetraacetic acid (EDTA), are also vital as they sequester metal ions that can catalyze oxidative reactions.[13]
Light Protection: Using amber or opaque packaging is a fundamental step to protect against photodegradation.[13]
Q3: What are the critical analytical techniques for monitoring the stability of bisphenol formulations?
A robust stability-indicating analytical program is essential. Key techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or fluorescence detection, is the workhorse for quantifying the active ingredient and detecting degradation products.[14][15] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of unknown degradants.[14][15]
Forced Degradation Studies: These studies are intentionally designed to degrade the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify likely degradation products and establish the stability-indicating capability of the analytical methods.[16][17][18]
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for the determination of bisphenols, though it may require a derivatization step to improve volatility and sensitivity.[14]
Spectroscopy: Techniques like UV-Vis spectroscopy can be used to monitor for color changes, which often indicate oxidative degradation.
Section 2: Troubleshooting Guide
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Problem 1: My aqueous bisphenol formulation is turning yellow/brown upon storage.
Q: What is the most likely cause of the color change, and what is the mechanism?
A: The most probable cause is oxidative degradation . The phenolic hydroxyl groups on the bisphenol molecule are being oxidized to form highly colored quinone or quinone-like structures. This reaction is often initiated by dissolved oxygen, catalyzed by trace metal ions (like iron or copper), and can be accelerated by exposure to light and elevated temperatures.[1][19]
Workflow for Diagnosing and Mitigating Oxidative Degradation
Caption: Troubleshooting workflow for oxidative degradation.
Experimental Protocol: Forced Oxidation Study
This protocol helps confirm if your bisphenol analog is susceptible to oxidation.
Prepare Solutions:
Prepare a solution of your bisphenol compound in the formulation vehicle at the target concentration.
Prepare a separate solution of 3% hydrogen peroxide (H₂O₂) in the same vehicle.
Stress Condition:
To your bisphenol solution, add a small volume of the 3% H₂O₂ solution to achieve a final H₂O₂ concentration of approximately 0.1-0.3%.
Prepare a control sample with the bisphenol solution and an equivalent volume of the vehicle (without H₂O₂).
Incubation:
Store both the stressed and control samples at a controlled temperature (e.g., 40°C) for 24-48 hours, protected from light.
Analysis:
Visually inspect for the characteristic yellow/brown color change in the stressed sample compared to the control.
Analyze both samples by a stability-indicating HPLC method. A significant decrease in the parent peak area and the appearance of new degradation peaks in the stressed sample confirms oxidative liability.[16][18]
Solution: How do I prevent this oxidative degradation?
A multi-pronged approach is most effective:
Inert Gas Sparging: Before and during the formulation process, sparge all solutions (the vehicle and the final formulation) with an inert gas like nitrogen or argon to remove dissolved oxygen. Fill the headspace of the final container with the inert gas before sealing.[13]
Incorporate Antioxidants: Add antioxidants to the formulation. These compounds are more readily oxidized than your active ingredient, thus acting as sacrificial protectants.[1][2][3]
Add a Chelating Agent: Include a chelating agent like Disodium Edetate (EDTA) at a typical concentration of 0.01-0.05% w/v. EDTA will bind trace metal ions, preventing them from catalyzing the oxidation reaction.[13]
pH Control: Adjust and buffer the formulation to the pH of maximum stability, which is often slightly acidic for phenolic compounds.[1]
Sequesters metal ions that catalyze oxidation.[13]
Problem 2: My bisphenol compound won't dissolve at the required concentration in my aqueous vehicle.
Q: Why is my bisphenol compound poorly soluble, and what formulation strategies can I use to improve its solubility?
A: Bisphenols are often large, rigid, and hydrophobic molecules, which leads to poor aqueous solubility.[4] Their crystalline lattice structure can also be very stable, requiring significant energy to break apart and dissolve. To improve solubility, you need to overcome these energy barriers.
Decision Pathway for Solubility Enhancement
Caption: Decision pathway for enhancing bisphenol solubility.
Solution: What specific techniques can I employ?
pH Adjustment: If your bisphenol has an acidic phenolic proton, increasing the pH of the solution will deprotonate it, forming a more soluble phenolate salt. A simple titration can help determine the pKa and the pH at which solubility significantly increases.[5] Be aware that higher pH can sometimes increase the rate of oxidative degradation, so a balance must be struck.[21]
Co-solvents: Incorporate water-miscible organic solvents (co-solvents) like propylene glycol, ethanol, or polyethylene glycol (PEG 400) into your aqueous vehicle.[22] These reduce the polarity of the solvent system, making it more favorable for the hydrophobic bisphenol molecule to dissolve.
Surfactants: Use non-ionic surfactants like Polysorbate 80 or Poloxamer 188. Above their critical micelle concentration (CMC), these molecules form micelles that can encapsulate the poorly soluble bisphenol in their hydrophobic core, effectively dispersing it in the aqueous medium.[22]
Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with bisphenol molecules, shielding the hydrophobic part from the water and significantly increasing its apparent solubility.[22]
Amorphous Solid Dispersions (ASDs): For solid dosage forms, creating an ASD can be highly effective. This involves dispersing the bisphenol in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher free energy and is more soluble than the stable crystalline form.[23][24] However, preventing recrystallization over the product's shelf life is a key challenge.[23]
Experimental Protocol: Screening for Solubility Enhancers
Stock Solutions: Prepare stock solutions of various co-solvents (e.g., 50% Propylene Glycol in water), surfactants (e.g., 10% Polysorbate 80 in water), and complexing agents (e.g., 20% Hydroxypropyl-β-Cyclodextrin in water).
Equilibrium Solubility Measurement:
Add an excess amount of your bisphenol compound to a series of vials, each containing a different potential formulation vehicle (e.g., water, buffered solutions, co-solvent mixtures, surfactant solutions).
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Sample Analysis:
After agitation, centrifuge the samples to pellet the undissolved solid.
Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter to remove any remaining particles, and dilute it with a suitable solvent.
Quantify the concentration of the dissolved bisphenol using a calibrated HPLC method.
Evaluation: Compare the solubility results across the different vehicles to identify the most effective solubilization strategy.
Section 3: References
Al-Saleh, I. (2021). Photocatalytic Degradation of Bisphenol A (BPA) Present in Aqueous Solution Using g-C3N4 Nanosheets Under Solar Light Irradiation. [Source not further specified]
Asghari, F., et al. (2021). Photocatalytic degradation of bisphenol a from aqueous solution using bismuth ferric magnetic nanoparticle: synthesis, characterization and response surface methodology-central composite design modeling. PMC. Available from: [Link]
Ayar, A. (2018). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. Available from: [Link]
Álvarez-Corena, J. R., et al. (2017). Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway. SciELO México. Available from: [Link]
Sajiki, J., & Yonekubo, J. (2001). Degradation of Bisphenol A in Water by TiO2 Photocatalyst. ACS Publications. Available from: [Link]
Wu, C.-H., et al. (2013). Exploring the Photodegradation of Bisphenol A in a Sunlight/Immobilized N-TiO2 System. [Source not further specified]
Szczepańska, N., et al. (2019). Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. PMC. Available from: [Link]
Kumar, V. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available from: [Link]
Darbre, P. D. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing. Available from: [Link]
Zhang, Y. (2022). Technical Analysis for the Detection of BPA in Food Plastic Packaging. Crimson Publishers. Available from: [Link]
de la Cruz, S., et al. (2025). The use of encapsulation to guarantee the stability of phenolic compounds. ResearchGate. Available from: [Link]
Tolvanen, K. E., et al. (2021). Oxidative degradation and mineralization of the endocrine disrupting chemical bisphenol-A by an eco-friendly system based on UV-solar/H2O2 with reduction of genotoxicity and cytotoxicity levels. PubMed. Available from: [Link]
Psillakis, E. (2015). Analytical Methods for Determination of Bisphenol A. Pocket Dentistry. Available from: [Link]
Andersen, H. R. (2014). I have a problem with dissolving of Bis-Phenol A (BPA) in water. Any suggestions? ResearchGate. Available from: [Link]
EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. EAG Laboratories. Available from: [Link]
Wang, Y., et al. (2023). Effectiveness and degradation pathways of bisphenol A (BPA) initiated by hydroxyl radicals and sulfate radicals in water: Initial reaction sites based on DFT prediction. PubMed. Available from: [Link]
Singh, S., et al. (2025). Various therapeutic formulations of phenolic compounds: An overview. [Source not further specified]
Amjad, S., et al. (2020). Role of Antioxidants in Alleviating Bisphenol A Toxicity. PMC. Available from: [Link]
Welle, F., & Franz, R. (2019). Migration of Bisphenol A from Can Coatings into Beverages at the End of Shelf Life Compared to Regulated Test Conditions. MDPI. Available from: [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. Available from: [Link]
Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
Ranjbari, M., et al. (2023). Bisphenol A release from food and beverage containers – A review. PMC. Available from: [Link]
Wang, S., et al. (2022). Performance of ozonation on bisphenol a degradation: Efficiency, mechanism and toxicity control. Frontiers. Available from: [Link]
Santerre, J. P., et al. (2025). Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva. ResearchGate. Available from: [Link]
Sharma, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
Sun, F., et al. (2018). Bisphenol A degradation by Fenton Advanced Oxidation Process and operation parameters optimization. E3S Web of Conferences. Available from: [Link]
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
Chen, Y., et al. (2023). Research Progress of Methods for Degradation of Bisphenol A. PMC. Available from: [Link]
Amjad, S., et al. (2025). Role of Antioxidants in Alleviating Bisphenol A Toxicity. ResearchGate. Available from: [Link]
Widowati, W., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PMC. Available from: [Link]
Górny, M., et al. (2020). A comprehensive study on bisphenol A degradation by newly isolated strains Acinetobacter sp. K1MN and Pseudomonas sp. BG12. PMC. Available from: [Link]
Li, J. Z., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Source not further specified]
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]
Nowak, K., et al. (2022). Can Antioxidants Reduce the Toxicity of Bisphenol? MDPI. Available from: [Link]
Asl, S. S. (2020). A review study of bisphenol A. Epsilon Archive for Student Projects. Available from: [Link]
Nowak, K., et al. (2022). Can Antioxidants Reduce the Toxicity of Bisphenol? PubMed. Available from: [Link]
Amjad, S., et al. (2020). Role of Antioxidants in Alleviating Bisphenol A Toxicity. PubMed. Available from: [Link]
Rochester, J. R. (2025). Challenges to regulate products containing bisphenol A: Implications for policy. [Source not further specified]
Ingredients Network. (2025). Bisphenol A packaging ban brings challenges and concerns. Ingredients Network. Available from: [Link]
Kumar, L. (n.d.). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire. Available from: [Link]
Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Creative Biolabs. Available from: [Link]
Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Source not further specified]
World Health Organization. (n.d.). Challenges to regulate products containing bisphenol A: Implications for policy. [Source not further specified]
Bharate, S. S., et al. (2013). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. Available from: [Link]
Dragone, V., et al. (2023). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. PMC. Available from: [Link]
Mishra, A., et al. (2024). BISOPROLOL-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. World Journal of Pharmaceutical and Medical Research. Available from: [Link]
Sadrabad, J. K., et al. (2025). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. ResearchGate. Available from: [Link]
Technical Support Center: Mitigating Cytotoxicity of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in Cell-Based Assays
Prepared by the Senior Application Scientist Team Introduction: A Guide to Navigating In Vitro Challenges Welcome, researchers. This guide is designed to be your primary resource for troubleshooting and mitigating the cy...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Introduction: A Guide to Navigating In Vitro Challenges
Welcome, researchers. This guide is designed to be your primary resource for troubleshooting and mitigating the cytotoxic effects of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) in your cell-based assays. It is important to acknowledge that while this specific molecule has a defined chemical structure, comprehensive data on its cytotoxic profile in various cell lines is not widely published.[1]
Therefore, this document is built upon established principles of toxicology and cell biology, drawing parallels from structurally related compounds, such as chlorinated phenols and cresols.[2][3][4][5] Our goal is to provide you with the foundational knowledge and practical protocols to understand, quantify, and ultimately minimize off-target cytotoxicity, ensuring the integrity and success of your experiments.
Chemical Profile: 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Section 1: Understanding the "Why" - Probable Mechanisms of Cytotoxicity
A successful mitigation strategy begins with a strong hypothesis about the underlying cause of toxicity. For a chlorinated bisphenol compound like this, cytotoxicity likely arises from a multi-pronged assault on cellular homeostasis.
FAQ: What are the most likely mechanisms of cytotoxicity for this compound?
Based on its chemical structure, the primary drivers of cell death are likely to be oxidative stress and membrane disruption, which can subsequently trigger programmed cell death, or apoptosis.
Oxidative Stress: Phenolic compounds are known to induce the production of reactive oxygen species (ROS).[3] This can overwhelm the cell's natural antioxidant defenses, leading to a state of oxidative stress. The consequences are severe:
Lipid Peroxidation: Damage to the cell membrane, making it leaky and unstable. Malondialdehyde (MDA) is a key byproduct and marker of this process.[6][7]
Protein and DNA Damage: ROS can form radicals on proteins and DNA, leading to loss of function and genetic instability.[8]
Glutathione (GSH) Depletion: The cell's primary antioxidant, GSH, becomes depleted as it tries to neutralize the ROS surge, leaving the cell vulnerable.[2][3]
Mitochondrial Dysfunction: As the cell's powerhouse and a major site of ROS production, mitochondria are particularly sensitive. Oxidative damage can disrupt the mitochondrial membrane potential, leading to a drop in ATP production and the release of pro-apoptotic factors like cytochrome c.
Caspase-Mediated Apoptosis: The release of cytochrome c from damaged mitochondria can initiate a caspase cascade. This involves the activation of initiator caspases (like Caspase-9) which in turn activate executioner caspases (like Caspase-3, -6, and -7).[9][10] These executioner caspases are the cell's demolition crew, systematically dismantling the cell from within.
Caption: Proposed mechanism of 6,6'-Methylenebis(...-m-cresol) cytotoxicity.
This section provides actionable protocols to help you find the optimal experimental conditions that balance your desired biological effect with cell viability.
Q1: My cells are dying even at what I thought were low concentrations. How do I establish a reliable working concentration?
Answer: The first and most critical step is to perform a systematic dose-response and time-course analysis. The IC50 (half-maximal inhibitory concentration) can vary dramatically between cell lines and with different exposure durations.
Protocol 1: Determining the IC50 via MTT Assay
This protocol measures the metabolic activity of cells, which is a proxy for viability.[11]
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
Compound Preparation: Prepare a 1000x stock solution of your compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create 2x working concentrations.
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the wells (in triplicate). Include a "vehicle control" (medium with the highest solvent concentration used) and a "no treatment" control.
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.
Readout: Measure the absorbance at 570 nm using a plate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[12][13]
Data Presentation Example: IC50 Values
Cell Line
24h IC50 (µM)
48h IC50 (µM)
72h IC50 (µM)
A549
71.0 ± 9.7
54.1 ± 14.5
35.2 ± 8.1
HepG2
45.5 ± 6.3
28.9 ± 5.0
15.7 ± 3.9
MCF-7
92.3 ± 11.1
75.4 ± 10.2
60.8 ± 9.5
(Note: These are hypothetical values for illustrative purposes.)
Expert Insight: Always include a vehicle control. Solvents like DMSO can be cytotoxic at concentrations as low as 0.5-1% depending on the cell line and exposure time.[11][14] Aim to keep your final solvent concentration below 0.1% whenever possible.
Q2: How can I reduce cytotoxicity while still observing the compound's primary effect?
Answer: Once you have a baseline IC50, you can employ several strategies to widen the therapeutic window.
Strategy 1: Co-treatment with an Antioxidant
If oxidative stress is the primary culprit, quenching ROS can protect your cells. N-acetylcysteine (NAC) is a common and effective antioxidant.
Protocol:
Determine the non-toxic concentration of NAC for your cell line (typically 1-5 mM).
Pre-incubate the cells with NAC for 1-2 hours before adding your compound.
Perform a dose-response experiment as described above in the presence of NAC.
Crucial Control: Run parallel experiments to ensure NAC does not interfere with the specific biological pathway you are studying.
Strategy 2: Optimizing Exposure Time
Prolonged exposure, even at low concentrations, can lead to cumulative toxicity.
Workflow:
Select a concentration below the 24h IC50 (e.g., IC20).
Treat cells for shorter periods (e.g., 2, 4, 6, 8, 12 hours).
After the treatment period, wash the cells with PBS and replace with fresh, compound-free medium.
Assess your primary endpoint and cell viability at a later, fixed time point (e.g., 24 hours post-treatment initiation). This can reveal if a short "pulse" exposure is sufficient.
Caption: Workflow for optimizing experimental conditions.
Q3: How do I know if my cells are dying from apoptosis or necrosis?
Answer: Differentiating between these two cell death pathways is key to understanding the mechanism of toxicity.
Protocol 2: Measuring Necrosis via LDH Release Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis.[2]
Treat cells in a 96-well plate as you would for a standard viability assay.
At the end of the incubation period, carefully collect 50 µL of the culture supernatant from each well.
Use a commercially available LDH cytotoxicity assay kit, which typically involves adding a reaction mixture to the supernatant.
Incubate as per the manufacturer's instructions (usually 30 minutes at room temperature, protected from light).
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Controls are critical: Include a "maximum LDH release" control by lysing a set of untreated cells.
Protocol 3: Measuring Apoptosis via Caspase-3/7 Activity Assay
This assay uses a substrate that fluoresces when cleaved by active executioner caspases.[15]
Plate and treat cells in a white-walled 96-well plate suitable for fluorescence.
At the end of the treatment period, add the caspase-3/7 reagent (containing a pro-fluorescent substrate like DEVD) directly to the wells.
Incubate for 1-2 hours at 37°C.
Measure fluorescence using a plate reader with appropriate excitation/emission filters.
An increase in fluorescence indicates the activation of apoptotic pathways.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best solvent for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)?
Given its phenolic and chlorinated structure, Dimethyl Sulfoxide (DMSO) and Ethanol are excellent starting points.[14][16] Always determine the empirical solubility for your specific lot of the compound. Prepare a high-concentration stock (e.g., 10-50 mM) and store it appropriately (e.g., at -20°C, protected from light).
FAQ 2: Does serum in the culture medium impact the compound's effect?
Yes, significantly. Serum proteins, particularly albumin, can bind to hydrophobic compounds, reducing their bioavailable concentration. This can lower both the intended biological activity and the observed cytotoxicity. If your target is a cell surface receptor, consider running confirmatory experiments in serum-free or low-serum medium, but be aware that this may increase cytotoxicity.
FAQ 3: Are there less toxic alternatives I should consider?
The answer depends entirely on your application. If you are using it as an antimicrobial, for example, other compounds like Chlorothymol or its derivatives might offer a better therapeutic index.[17] If its function is as an antioxidant, other phenolic compounds could be explored. The key is to define the desired activity and then search for alternatives that have been characterized for low cytotoxicity.[18][19]
FAQ 4: How should I handle and dispose of this compound?
Always consult the Safety Data Sheet (SDS) for specific handling instructions. As a chlorinated phenolic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[20] It is toxic to aquatic organisms and should be disposed of as hazardous chemical waste according to your institution's guidelines, not poured down the drain.[20]
References
Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. (2021). MDPI. [Link]
p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. (2024). PMC. [Link]
Oxidative stress induces protein and DNA radical formation in follicular dendritic cells of the gernminal center and modulates its cell death patterns in late sepsis. (2011). Scholar Commons. [Link]
Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry - The University of Kansas. [Link]
Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis. Merck Millipore. [Link]
DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. OECD. [Link]
DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Inchem.org. [Link]
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2017). Semantic Scholar. [Link]
Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC. (2016). Oncotarget. [Link]
Self-activation of Caspase-6 in vitro and in vivo: Caspase-6 activation does not induce cell death in HEK293T cells. (2009). PubMed. [Link]
The Pathogenesis of Oxidative Stress-Induced Chloasma and Its Therapeutic Implications. (2024). Dovepress. [Link]
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized. (2021). Semantic Scholar. [Link]
Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation. (2021). MDPI. [Link]
Alternatives to Halogenated Solvents Used in Surface Cleaning. Toxics Use Reduction Institute. [Link]
6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) Induces Autophagic Associated Cell Death through mTOR-Mediated Autophagy in Lung Cancer. (2022). PMC. [Link]
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). MDPI. [Link]
cresol, CAS Registry Number 108-39-4. (2021). Elsevier. [Link]
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Avicenna Journal of Medical Biotechnology. [Link]
Role of Oxidative Stress and Antioxidants in the Course of Atopic Dermatitis. (2024). MDPI. [Link]
study on sub-lethal executioner caspase activation in the mammalian nervous system. (2022). eScholarship.org. [Link]
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2021). MDPI. [Link]
Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. (2024). MDPI. [Link]
Extraction of o -, m - and p -cresol from aqueous solution with methyl isopropyl ketone: Equilibrium, correlations, and COSMO-RS predictions. (2019). ResearchGate. [Link]
Pilot Study to support Alternatives Analysis: Evaluating Alternatives to Methylene Chloride in Paint Stripper. (2014). Department of Toxic Substances Control. [Link]
Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. (2023). CIR Report Data Sheet. [Link]
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2021). PMC. [Link]
4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. OECD. [Link]
Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC. (2016). Oncotarget. [Link]
"comparative study of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) and triclosan"
Comparative Study: 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (Biclotymol) vs. Triclosan Executive Summary This guide provides a technical comparison between 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) —common...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Study: 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (Biclotymol) vs. Triclosan
Executive Summary
This guide provides a technical comparison between 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) —commonly known as Biclotymol —and the widely used antimicrobial Triclosan . While both agents are phenolic antiseptics used in topical and mucosal applications, they diverge significantly in their mechanisms of action, antimicrobial spectra, and safety profiles.
Biclotymol is a bis-phenol characterized by a targeted spectrum (primarily Gram-positive cocci) and a rapid bactericidal mechanism involving membrane disruption and protein precipitation. It is favored in otolaryngology (throat sprays) due to its excellent mucosal tolerance and lack of reported resistance.
Triclosan is a diphenyl ether with broad-spectrum activity driven by specific inhibition of the FabI enzyme (fatty acid synthesis). However, its use is increasingly restricted due to environmental persistence, potential endocrine disruption, and the emergence of cross-resistance.
Chemical Identity & Properties
The nomenclature "6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)" describes a dimer of a chlorocresol derivative. This structure is chemically synonymous with Biclotymol .
The core distinction lies in specificity. Triclosan acts as a specific inhibitor at low concentrations, while Biclotymol acts as a general membrane disruptor.
Triclosan: The Specific Inhibitor[1]
Target: Enoyl-acyl carrier protein reductase (FabI).
Mechanism: Forms a stable ternary complex with FabI and NAD+, blocking the final step of bacterial fatty acid elongation (Type II fatty acid synthesis).
Consequence: Membrane destabilization and growth inhibition.
Resistance Risk: High. Mutations in fabI or overexpression of efflux pumps can confer high-level resistance.
Biclotymol: The Membrane Disruptor
Target: Bacterial cell membrane and cytoplasmic proteins.
Mechanism: Induces coagulation of intracellular proteins and disruption of membrane permeability. Recent studies suggest inhibition of constitutive mucopolysaccharide synthesis.
Consequence: Rapid cell lysis and death.
Resistance Risk: Low. The non-specific physical disruption makes adaptation difficult.
Caption: Comparative signaling pathways. Triclosan targets the FabI enzyme pathway, while Biclotymol exerts a physical disruption of the cell envelope and cytoplasm.
Antimicrobial Efficacy Data
Triclosan exhibits higher potency (lower MICs) across a broader spectrum, whereas Biclotymol is optimized for high-concentration local delivery against respiratory pathogens.
Preparation : Dissolve Triclosan in DMSO and Biclotymol in Ethanol (due to solubility differences). Prepare stock solutions at 10 mg/mL.
Dilution : Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.001 µg/mL to 512 µg/mL.
Inoculum : Adjust bacterial culture (S. aureus ATCC 29213) to 5 x 10^5 CFU/mL.
Incubation : 37°C for 16–20 hours.
Readout : Lowest concentration with no visible growth is MIC.
Protocol B: Time-Kill Kinetic Assay
Crucial for demonstrating Biclotymol's rapid action.
Setup : Inoculate S. aureus (~10^6 CFU/mL) into broth containing:
Control (Solvent only)
Triclosan (4x MIC)
Biclotymol (High conc: 1 mg/mL and 10 mg/mL to mimic therapeutic dose).
Sampling : Remove aliquots at 0, 1, 5, 10, 30, and 60 minutes.
Neutralization : Immediately transfer aliquot to Dey-Engley (D/E) Neutralizing Broth to stop biocide action.
Plating : Plate on nutrient agar and count colonies.
Analysis : Plot Log10 CFU/mL vs. Time. Biclotymol should show >3 log reduction within 5-10 minutes at high concentrations.
Caption: Workflow for validating potency (MIC) and kinetic speed (Time-Kill) of the antiseptics.
References
European Review for Medical and Pharmacological Sciences . (2017). Role of biclotymol-based products in the treatment of infectious sore throat. Link
National Institutes of Health (NIH) - PubChem . (2025). Biclotymol Compound Summary. Link
Clinical Microbiology Reviews . (2016). Triclosan: Mechanisms of Action and Resistance. Link
Journal of Antimicrobial Chemotherapy . (2000). Bactericidal activity of biclotymol against Staphylococcus aureus and Haemophilus influenzae. Link
FDA Safety Communication . (2016). FDA issues final rule on safety and effectiveness of antibacterial soaps. Link
Comparative
A Comparative Guide to the Antimicrobial Efficacy of Chlorhexidine and 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a detailed technical comparison of two distinct antimicrobial agents: the widely-used cationic bisbiguanide, Chlorhexidine, and the...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed technical comparison of two distinct antimicrobial agents: the widely-used cationic bisbiguanide, Chlorhexidine, and the chlorinated bisphenol, 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). Chlorhexidine is one of the most extensively studied and utilized antiseptics in clinical and consumer applications, boasting a vast library of efficacy and safety data. Its mechanism of action, centered on catastrophic microbial cell membrane disruption, is well-elucidated. In contrast, while 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) belongs to the phenolic/bisphenol class of compounds—a group known for broad-spectrum antimicrobial activity—there is a notable scarcity of publicly available, specific efficacy data (e.g., Minimum Inhibitory Concentrations) for this particular molecule.
Therefore, this guide will present a comprehensive, data-driven analysis of Chlorhexidine's antimicrobial performance. For 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), we will infer its likely mechanism and potential efficacy based on the established properties of related chlorinated bisphenols, such as triclosan and hexachlorophene. We will also provide a standardized experimental protocol for a broth microdilution assay, which represents a self-validating system for researchers to conduct a direct, head-to-head comparison of these two agents.
Introduction to the Antimicrobial Agents
Chlorhexidine
Chlorhexidine (commonly used as gluconate or dihydrochloride salts) is a potent, broad-spectrum antiseptic that has been a cornerstone of infection control for over 70 years.[1][2] It is a cationic bisbiguanide, a chemical structure that imparts a strong positive charge at physiological pH.[3][4] This positive charge is fundamental to its interaction with negatively charged microbial cell surfaces.[3][5]
Its applications are extensive, ranging from surgical skin preparation and oral rinses to wound dressings and central venous catheter impregnation.[3][5][6] A key attribute of chlorhexidine is its substantivity—the ability to bind to proteins on the skin and oral mucosa, providing a persistent, residual antimicrobial effect for up to 12 hours after a single application.[3][4]
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
This compound, identified by CAS Number 50992-45-5, is a chlorinated bisphenol. The core structure consists of two phenolic rings linked by a methylene bridge. Phenolic compounds and their derivatives have a long history as disinfectants, dating back to Joseph Lister's use of carbolic acid (phenol).
The antimicrobial activity of this class of compounds is generally enhanced by the addition of alkyl or halogen groups to the phenolic ring. 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) features both isopropyl groups and chlorine atoms, suggesting it is optimized for antimicrobial activity. It is structurally related to other well-known bisphenols like hexachlorophene and triclosan, which act by disrupting microbial membranes and inhibiting essential metabolic pathways.[7]
Mechanism of Antimicrobial Action
Chlorhexidine: A Rapid, Membrane-Targeting Mechanism
The bactericidal action of chlorhexidine is a concentration-dependent, multi-step process targeting the integrity of the bacterial cell membrane.
Adsorption: The cationic chlorhexidine molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[5]
Membrane Disruption: At low concentrations, chlorhexidine disrupts the outer membrane and binds to the inner cytoplasmic membrane, increasing its permeability. This leads to the leakage of low-molecular-weight cytoplasmic components like potassium and phosphate ions, resulting in a bacteriostatic effect.[3][8]
Cytoplasmic Coagulation: At higher, clinically relevant concentrations, the membrane damage is severe and irreversible. Chlorhexidine enters the cell and causes the precipitation and coagulation of cytoplasmic contents, including proteins and nucleic acids, leading to rapid cell death—a bactericidal effect.[3][5]
Caption: Mechanism of action for Chlorhexidine.
Chlorinated Bisphenols: Protein Denaturation and Membrane Disruption
The general mechanism for phenolic compounds, including bisphenols, involves the disruption of crucial cellular functions at multiple sites.
Membrane Damage: At high concentrations, phenolics position themselves within the phospholipid bilayer of the cell membrane, disrupting its structure and altering its fluidity. This compromises the membrane's function as a semi-permeable barrier, leading to the leakage of intracellular contents and cell death.[7]
Protein Denaturation: Phenolics are potent protein denaturants. They disrupt the tertiary structure of enzymes and other essential proteins, both in the membrane and within the cytoplasm, leading to the inactivation of critical metabolic and structural functions.[7]
Enzyme Inhibition: At lower concentrations, some chlorinated bisphenols, like triclosan, can exhibit a more specific mode of action. Triclosan is known to inhibit a specific enzyme (enoyl-acyl carrier protein reductase) involved in bacterial fatty acid synthesis, a pathway essential for building cell membranes.[7] It is plausible that 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) shares one or more of these mechanisms.
Comparative Antimicrobial Efficacy Data
A direct comparison of efficacy relies on quantitative metrics, primarily the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Chlorhexidine: Broad-Spectrum Activity
Chlorhexidine exhibits a broad spectrum of activity, with potent efficacy against Gram-positive bacteria, and slightly weaker but still effective activity against Gram-negative bacteria and fungi.[1][3][8] Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) is a key clinical advantage.
Note: MIC values can vary based on the specific strain, testing methodology (e.g., broth vs. agar dilution), and presence of interfering substances.
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol): Data Not Publicly Available
A thorough search of scientific literature and chemical databases did not yield specific MIC or MBC data for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). However, we can look at data for a structurally related compound to provide context. For example, the chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has shown an MIC of 32 µg/mL against MRSA.[12] This suggests that chlorinated phenols possess significant antibacterial activity, but direct testing is required to confirm the efficacy of the specific bisphenol .
Experimental Protocol: Broth Microdilution for MIC Determination
To facilitate a direct, evidence-based comparison, researchers can employ the following standardized broth microdilution protocol, which aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI). This method is a self-validating system when appropriate controls are included.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.
Materials:
96-well sterile microtiter plates
Test antimicrobial agents (e.g., Chlorhexidine, 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol))
Bacterial isolate (e.g., S. aureus ATCC 29213)
Cation-adjusted Mueller-Hinton Broth (MHB)
Sterile saline or PBS
Spectrophotometer
0.5 McFarland turbidity standard
Multi-channel pipette
Step-by-Step Methodology
Prepare Bacterial Inoculum:
a. From a fresh agar plate (18-24h growth), select several colonies and suspend them in sterile saline.
b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Dilute this suspension 1:100 in MHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the working inoculum.
Prepare Antimicrobial Dilutions:
a. Create a series of two-fold dilutions of each test agent in MHB directly in the 96-well plate.
b. For example, in a 100 µL final volume, add 100 µL of 2x concentrated antimicrobial to the first well, then serially transfer 50 µL to subsequent wells already containing 50 µL of MHB.
Inoculate the Plate:
a. Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well containing the antimicrobial dilutions.
b. This results in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
Include Essential Controls:
a. Growth Control (Positive Control): A well containing 50 µL MHB and 50 µL of the bacterial inoculum (no antimicrobial). This well must show turbidity.
b. Sterility Control (Negative Control): A well containing 100 µL of uninoculated MHB. This well must remain clear.
Incubation:
a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
Determine the MIC:
a. After incubation, visually inspect the plate for turbidity.
b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
This guide confirms that Chlorhexidine is a powerful, broad-spectrum antimicrobial agent with a well-defined, rapid mechanism of action and a substantial body of supporting efficacy data. Its proven performance and substantivity make it a benchmark antiseptic in healthcare.
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) , by virtue of its chemical class as a chlorinated bisphenol, is expected to possess significant antimicrobial properties, likely acting through membrane disruption and protein denaturation. However, the current lack of specific, publicly available efficacy data makes a direct, quantitative comparison with chlorhexidine impossible.
For researchers, scientists, and drug development professionals, this highlights a critical data gap. To properly evaluate the potential of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) as a viable alternative or complementary agent to chlorhexidine, head-to-head comparative studies are essential. Employing standardized, self-validating protocols, such as the broth microdilution assay detailed herein, will be the first step in generating the robust data needed to fully characterize its antimicrobial profile.
References
Dr.Oracle. (2025, May 9). What is the mechanism of action of chlorhexidine (CHX), an antimicrobial agent? [Online].
Tatár, S., et al. (2025, September 30). Chlorhexidine dihydrochloride's effect on clinical, veterinary and food-origin Staphylococcus aureus. [Online].
ResearchGate. (n.d.). Chlorhexidine minimum inhibitory concentration values for MRSA and MSSA isolates. [Online].
Al-Adham, I. S., et al. (2025, June 24). Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections. PMC. [Online].
Wójcik, D., et al. (n.d.). Chlorhexidine – pharmaco-biological activity and application. [Online].
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorhexidine Hydrochloride? [Online].
Łapińska, B., et al. (2025, August 5). Chlorhexidine – mechanism of action and its application to dentistry. ResearchGate. [Online].
Nagappan, N., et al. (2022, July 13). Antimicrobial Efficacy of Herbal and Chlorhexidine Mouthrinse against Staphylococcus aureus - An in vitro Microbiological Study. Ovid. [Online].
Al-Dalain, S. Y. A., et al. (n.d.). Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance. PMC. [Online].
Miller, L. G., et al. (n.d.). Chlorhexidine and Mupirocin Susceptibility of Methicillin-Resistant Staphylococcus aureus Isolates in the REDUCE-MRSA Trial. ASM Journals. [Online].
Kim, B. C., et al. (2022, June 28). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. [Online].
Knecht, C., et al. (2018, March 30). Comparison of chlorhexidine-isopropanol with isopropanol skin antisepsis for prevention of surgical-site infection after abdominal surgery. PubMed. [Online].
Lumen Learning. (n.d.). Using Chemicals to Control Microorganisms | Microbiology. [Online].
Kim, B. C., et al. (2022, June 28). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. [Online].
Eurasian Journal of Science & Engineering. (2023, February 15). Comparing The Antibacterial Efficacy of NaoCL, Chlorhexidine, NaOCL/MTAD Chlorhexidine/MTAD Against E. Faecalis. [Online].
"validation of HPLC-UV method for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) assay"
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for the Assay of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) Introduction: The Analytical Imperative for a Niche Phenolic Compound 6,6'-M...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for the Assay of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
Introduction: The Analytical Imperative for a Niche Phenolic Compound
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chlorinated phenolic compound often utilized for its antiseptic and preservative properties.[1][2] Its molecular structure, characterized by two substituted phenol rings linked by a methylene bridge, necessitates a robust and reliable analytical method for quantification in various matrices, from raw materials to finished formulations. The accuracy of this quantification is paramount for ensuring product quality, safety, and regulatory compliance.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a cornerstone technique for the analysis of such compounds.[3][4] Its advantages lie in its high resolving power, sensitivity, and specificity, particularly for molecules containing chromophores—in this case, the substituted benzene rings. This guide provides an in-depth, experience-driven walkthrough of the validation of a bespoke HPLC-UV method for the assay of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] Furthermore, we will objectively compare this validated method against viable analytical alternatives.
The HPLC-UV Method: A Deliberate Design
The development of a successful analytical method is not a matter of chance but of reasoned, scientific choices. The following reverse-phase HPLC (RP-HPLC) method was designed for its selectivity and efficiency in analyzing this specific analyte.
Chromatographic Conditions:
Parameter
Specification
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides the necessary hydrophobicity to retain the nonpolar analyte, while the column dimensions offer a balance between resolution and analysis time.
Mobile Phase
Acetonitrile and Water (75:25 v/v) with 0.1% Phosphoric Acid
Acetonitrile is a strong organic solvent providing good peak shape for phenolic compounds. Water acts as the weak solvent. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl groups, ensuring a single, sharp peak and consistent retention time.
Elution Mode
Isocratic
An isocratic elution is sufficient for a simple assay of the main component, offering simplicity, robustness, and faster re-equilibration times compared to gradient elution.[8][9]
Flow Rate
1.0 mL/min
A standard flow rate that ensures optimal efficiency and reasonable backpressure for a 5 µm particle size column.
UV Detection
280 nm
Phenolic compounds typically exhibit strong UV absorbance in the 270-285 nm range. 280 nm was selected to maximize sensitivity while minimizing potential interference.
Injection Volume
10 µL
A small injection volume minimizes potential band broadening and is suitable for the expected concentration range.
Column Oven Temp.
30°C
Maintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes.
Method Validation: A Framework of Trust
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7] Our validation protocol adheres to the ICH Q2(R1) guideline, which provides a comprehensive framework for this process.[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
Experimental Protocol:
Prepare a solution of the analyte standard.
Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient).
Prepare a spiked sample solution containing the analyte and the placebo.
Inject all three solutions into the HPLC system.
Forced Degradation (Stress Testing): Expose the analyte to acidic, basic, oxidative, and photolytic stress conditions to generate potential degradation products. Analyze these stressed samples.
Acceptance Criteria:
The analyte peak should be well-resolved from any peaks originating from the placebo and degradation products (Resolution > 2).
No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[5]
Experimental Protocol:
Prepare a stock solution of the analyte standard.
Create a series of at least five dilutions from the stock solution, typically covering 80% to 120% of the expected sample concentration for an assay.[5]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
The y-intercept should be insignificant compared to the response at 100% concentration.
Data Summary: Linearity
Concentration (µg/mL)
Mean Peak Area (n=3)
80
798,500
90
901,200
100
1,002,500
110
1,103,100
120
1,205,600
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies on spiked placebo samples.
Experimental Protocol:
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each concentration level (total of nine determinations).[10]
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Data Summary: Accuracy
Concentration Level
Spiked (µg/mL)
Recovered (µg/mL, mean)
% Recovery (mean)
% RSD (n=3)
80%
80.0
79.6
99.5%
0.8%
100%
100.0
100.5
100.5%
0.6%
| 120% | 120.0 | 119.4 | 99.5% | 0.7% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and equipment.[5]
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the effects of random events.[5]
Acceptance Criteria:
The % RSD for repeatability should be ≤ 2.0%.
The % RSD for intermediate precision should be ≤ 2.0%.
LOD and LOQ represent the lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For an assay, they are not always required but demonstrate the method's sensitivity. They are typically determined based on the standard deviation of the response and the slope of the calibration curve.[11]
Experimental Protocol:
Determine the slope (S) of the linearity curve.
Determine the standard deviation (σ) of the response, either from the y-intercepts of multiple regression lines or from the analysis of multiple blank samples.
Calculate using the formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Acceptance Criteria:
These values are determined experimentally and reported. For an assay, it is important to confirm that the LOQ is significantly lower than the specification limits.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Experimental Protocol:
Systematically vary key method parameters one at a time, such as:
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic content)
Column temperature (e.g., ± 2°C)
Detection wavelength (e.g., ± 2 nm)
Analyze a system suitability solution under each modified condition.
Acceptance Criteria:
System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits for all variations.
Visualizing the Validation Workflow
A structured approach is crucial for a comprehensive method validation.
Caption: A workflow for HPLC-UV method validation.
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust choice, other techniques can also be employed for the analysis of phenolic compounds. The selection of a method is often a trade-off between performance, cost, and sample throughput.
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for separating volatile and semi-volatile compounds.[12] For phenolic compounds like 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), which have lower volatility due to their size and polar hydroxyl groups, derivatization is often required to increase volatility and improve peak shape.[13][14]
Pros: Excellent resolving power, especially with capillary columns.[15][16] Mass Spectrometry (MS) coupling provides high specificity.
Cons: Often requires a derivatization step, adding time and complexity.[14] High temperatures can cause degradation of thermally labile compounds.
Alternative 2: Molecular Fluorescence Spectroscopy
This technique relies on the inherent fluorescence of a molecule. While many phenolic compounds fluoresce, offering potentially very low detection limits, it is less common as a primary quantitative tool without chromatographic separation due to its lack of specificity.[17]
Pros: Can be extremely sensitive (low LOD/LOQ).[17]
Cons: Not all compounds fluoresce. Prone to interference from other fluorescent compounds in the matrix (low specificity).
Alternative 3: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that uses smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.
Pros: Much faster run times (higher throughput).[1] Better resolution and higher sensitivity than conventional HPLC.
Cons: Higher initial instrument cost. More susceptible to blockages from particulate matter in samples.
Performance Comparison
Feature
HPLC-UV (Validated Method)
Gas Chromatography (GC-FID/MS)
Molecular Fluorescence
UPLC-UV
Specificity
High (with chromatographic separation)
Very High (especially with MS)
Low to Moderate
Very High
Sensitivity
Good
Good to Excellent
Potentially Excellent
Very Good
Speed/Throughput
Moderate
Slow (due to derivatization/run times)
Fast (no separation)
Very Fast
Cost (Instrument)
Moderate
Moderate
Low
High
Sample Prep
Simple (dilution/extraction)
Complex (derivatization often needed)
Very Simple
Simple (dilution/extraction)
Robustness
High
Moderate (derivatization can be variable)
Moderate
High
Best For
Routine QC, stability testing
Impurity profiling, trace analysis
Rapid screening
High-throughput QC
Conclusion: A Validated Method as a Benchmark of Quality
This guide has detailed the systematic validation of an HPLC-UV method for the assay of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). By rigorously testing for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, we have established a self-validating system that ensures the generation of trustworthy and reliable data.[5][18]
The comparison with alternative techniques highlights that while methods like GC-MS and UPLC offer advantages in specificity and speed, respectively, the validated HPLC-UV method provides an optimal balance of performance, cost, and reliability for its intended purpose of routine quality control assays. This validated method serves as an authoritative benchmark for ensuring the quality and consistency of products containing this active compound.
References
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
USP. (2023). USP-NF 〈621〉 Chromatography. United States Pharmacopeia. [Link]
FDA. FDA Guidelines for Analytical Method Validation. Scribd. [Link]
USPBPEP. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
MDPI. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. MDPI. [Link]
MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). MATEC Web of Conferences. [Link]
ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
Chulalongkorn University. Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]
EPA. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Environmental Protection Agency. [Link]
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
Springer. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Springer Link. [Link]
ResearchGate. (2017). Is there any other ways to determine BPA (Bisphenol A) in wastewater than using HPLC?. ResearchGate. [Link]
PMC. (2023). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. National Center for Biotechnology Information. [Link]
PubMed. (2016). Simultaneously determination of bisphenol A and its alternatives in sediment by ultrasound-assisted and solid phase extractions followed by derivatization using GC-MS. National Center for Biotechnology Information. [Link]
ATSDR. Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry. [Link]
PMC. (2012). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. National Center for Biotechnology Information. [Link]
Inchem.org. DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Inchem.org. [Link]
Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
Asian Journal of Chemistry. (2017). Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. Asian Journal of Chemistry. [Link]
PubChem. 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). National Center for Biotechnology Information. [Link]
OSHA. Phenol and Cresol. Occupational Safety and Health Administration. [Link]
Journal of Pharmaceutical Research International. (2022). Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation. Journal of Pharmaceutical Research International. [Link]
Amazon AWS. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE DIPROPIONATE IN SEMISOLID DOSAGE. Amazon AWS. [Link]
A Senior Application Scientist's Guide to Cross-Resistance Studies with 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) and Structurally Related Phenolic Compounds
Introduction In the landscape of antimicrobial and antiparasitic agent development, the emergence of resistance is an ever-present challenge. 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bisphenolic compound, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of antimicrobial and antiparasitic agent development, the emergence of resistance is an ever-present challenge. 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a bisphenolic compound, a class of chemicals known for their disinfectant and antimicrobial properties.[1][2] Its structure, featuring two chlorinated cresol units, suggests a mechanism of action likely involving the disruption of microbial membranes, a characteristic shared by many phenolic compounds.[3][4]
However, the introduction of any new antimicrobial agent necessitates a thorough investigation into its potential to select for resistant strains. Of particular concern is cross-resistance , a phenomenon where resistance to one compound confers resistance to other, often structurally unrelated, therapeutic agents.[5] This can occur through shared mechanisms, such as the upregulation of broad-spectrum multidrug efflux pumps.[3] Conversely, the phenomenon of collateral sensitivity , where resistance to one agent increases susceptibility to another, presents intriguing possibilities for designing resistance-proof treatment strategies.[6]
This guide provides a comprehensive framework for designing and executing cross-resistance studies for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). Given the limited direct research on this specific molecule, we will draw upon established methodologies and mechanistic insights from studies on related bisphenols, cresols, and other phenolic antiseptics to construct a robust, scientifically-grounded investigative blueprint. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of new chemical entities.
Section 1: Putative Mechanism of Action and Rationale for Study
The chemical architecture of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) provides clues to its biological activity. As a bisphenol, it possesses significant hydrophobicity, which suggests it may accumulate in the lipid-rich cell membranes of microorganisms.[3] This interaction is the cornerstone of our mechanistic hypothesis.
Inferred Mechanism of Action:
The primary mode of action is likely the disruption of cell membrane integrity and function. This can lead to:
Decreased Membrane Fluidity: Insertion of the bulky molecule into the lipid bilayer can restrict membrane movement, impairing the function of embedded proteins.[3]
Disruption of Energy Homeostasis: Damage to the membrane can dissipate the proton motive force, leading to a drop in ATP synthesis. In response, cells may upregulate ATP synthase subunits and efflux pumps to counteract the stress, an observed adaptation in bacteria exposed to other bisphenols.[3]
Protein Denaturation: At higher concentrations, cresols have been shown to cause protein aggregation and unfolding, which could contribute to cytotoxicity.[4]
This putative mechanism, centered on membrane disruption and general cellular stress, is critical because it informs our choice of potential cross-resistance targets. Resistance mechanisms are often not to the drug itself, but to the stress the drug induces. Therefore, we would anticipate cross-resistance to other agents that are substrates of multidrug efflux pumps or whose efficacy is dependent on membrane integrity.
Section 2: A Methodological Blueprint for Cross-Resistance Profiling
A robust investigation into cross-resistance is a multi-phased process, moving from the generation of resistant organisms to phenotypic characterization and, finally, to mechanistic elucidation.
Phase 1: In Vitro Generation of Resistant Strains
The foundational step is to develop a stable, resistant microbial or parasitic strain through selective pressure. This process mimics the evolutionary path an organism might take in an environment where the compound is consistently present.
Experimental Protocol: Generating Resistant Strains by Serial Passage
Strain Selection: Choose a relevant wild-type organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, or a model parasite like Leishmania donovani).
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) for the wild-type strain using a standard broth microdilution method (e.g., CLSI guidelines).
Serial Passage:
a. Inoculate the organism into a liquid culture medium containing the compound at a sub-lethal concentration (typically 0.5 x MIC).
b. Incubate under appropriate conditions until growth is observed (e.g., 24 hours for bacteria).
c. Passage the culture into a fresh medium containing a two-fold higher concentration of the compound.
d. Concurrently, passage a control culture in a drug-free medium to monitor for spontaneous mutations.
Iteration and Isolation: Repeat the passaging steps, gradually increasing the compound concentration. Continue this process for a significant number of passages (e.g., 30-60 days) to select for stable resistance.
Confirmation of Resistance: Once a strain capable of growing at significantly higher concentrations (e.g., >8x the original MIC) is established, isolate a single colony. Confirm the stability of the resistant phenotype by growing the isolate in a drug-free medium for several passages and then re-testing the MIC.
Diagram: Workflow for Generating Resistant Strains
Caption: Workflow for in-vitro resistance generation.
Phase 2: Phenotypic Characterization of Cross-Resistance
With a resistant strain in hand, the next step is to quantify its susceptibility to a panel of other antimicrobial or antiparasitic agents. This reveals the cross-resistance profile.
Experimental Protocol: MIC Panel Testing
Prepare Inoculum: Prepare standardized inocula of both the wild-type (parental) and the newly generated resistant strains.
Select Compound Panel: Choose a diverse panel of clinically relevant drugs from different classes. The choice depends on the test organism. For a bacterium like S. aureus, this might include:
Beta-lactams: Oxacillin, Amoxicillin
Aminoglycosides: Gentamicin, Kanamycin
Fluoroquinolones: Ciprofloxacin
Macrolides: Erythromycin
Tetracyclines: Tetracycline
Other Disinfectants: Chlorhexidine, Triclosan
Perform MIC Testing: Using the broth microdilution method, determine the MIC for each drug in the panel against both the wild-type and resistant strains in parallel.
Data Analysis: Calculate the fold-change in MIC for each drug (MIC of resistant strain / MIC of wild-type strain). A significant increase (typically ≥4-fold) indicates cross-resistance. A significant decrease indicates collateral sensitivity.
Data Presentation: Hypothetical Cross-Resistance Profile
Drug Class
Compound
Wild-Type MIC (µg/mL)
Resistant Strain MIC (µg/mL)
Fold Change
Interpretation
Test Compound
6,6'-Methylenebis(...)
2
32
16
Resistant
Beta-Lactam
Oxacillin
1
1
1
No Change
Aminoglycoside
Gentamicin
0.5
0.5
1
No Change
Fluoroquinolone
Ciprofloxacin
0.25
2
8
Cross-Resistance
Macrolide
Erythromycin
0.5
4
8
Cross-Resistance
Tetracycline
Tetracycline
2
16
8
Cross-Resistance
Other Disinfectant
Chlorhexidine
1
8
8
Cross-Resistance
Other Disinfectant
Triclosan
0.125
1
8
Cross-Resistance
This table presents hypothetical data for illustrative purposes.
Section 3: Unraveling the Molecular Mechanisms
Identifying the phenotypic profile is crucial, but understanding the underlying molecular mechanism is essential for predictive power and true scientific insight. This involves a combination of hypothesis-driven experiments and unbiased discovery approaches.
Hypothesis-Driven Approach: Efflux Pump Activity
Based on studies of related bisphenols, the overexpression of multidrug efflux pumps is a primary candidate mechanism for resistance.[3]
Experimental Protocol: MIC Testing with an Efflux Pump Inhibitor (EPI)
Select an EPI: Choose a broad-spectrum EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine.
Determine Non-Inhibitory Concentration of EPI: Find the highest concentration of the EPI that does not inhibit the growth of the resistant strain on its own.
Perform MIC Testing with EPI: Repeat the MIC determination for the panel of drugs against the resistant strain, but this time, add the non-inhibitory concentration of the EPI to the culture medium.
Analysis: A significant reduction (≥4-fold) in the MIC of a drug in the presence of the EPI strongly suggests that its resistance is mediated by an efflux pump. If the MIC of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) and other cross-resistant drugs are all reduced, it points to a common efflux system.
Discovery-Based Approach: Comparative 'Omics'
For an unbiased view, comparing the genetic and expression profiles of the wild-type and resistant strains is the gold standard.[7]
Whole-Genome Sequencing (WGS): This allows for the detection of mutations such as single nucleotide polymorphisms (SNPs) and insertions/deletions (Indels) that may have arisen during selection.[7] This is particularly useful for identifying mutations in drug targets or regulatory genes that control efflux pump expression.
Transcriptomics (RNA-Seq): By comparing the complete transcriptomes of the strains grown with and without the compound, RNA-Seq can identify which genes are upregulated or downregulated in the resistant strain.[7][8] This is a powerful tool for directly identifying overexpressed efflux pumps, stress response genes, or metabolic pathways.
Proteomics: Quantitative proteomics can confirm that changes observed at the transcript level translate to changes in protein abundance, providing a direct link between gene expression and the functional machinery of the cell.[3]
Diagram: Integrated 'Omics' Workflow for Mechanism Discovery
Caption: Integrating multi-omics data for resistance mechanism discovery.
Conclusion
The investigation of cross-resistance is not merely an academic exercise; it is a critical component of responsible drug and biocide development. For a novel compound like 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), a systematic approach is paramount. By combining classical microbiological techniques for generating and phenotyping resistant strains with modern 'omics' technologies for deep mechanistic insight, researchers can build a comprehensive profile of the compound's resistance potential. This guide provides a logical and experimentally sound framework for such an investigation. The data generated will be invaluable for predicting potential interactions with clinical antimicrobials, informing risk assessments, and ensuring the sustainable and safe application of this and other new chemical entities in the future.
References
Adaptation and Resistance: How Bacteroides thetaiotaomicron Copes with the Bisphenol A Substitute Bisphenol F - PMC. (2022, August 9). National Center for Biotechnology Information. [Link]
Bisphenols can promote antibiotic resistance by inducing metabolic adaptations and natural transformation. (2024, March). Journal of Hazardous Materials. [Link]
Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Mechanisms of BPA Degradation and Toxicity Resistance in Rhodococcus equi - PMC. (2022, December 26). National Center for Biotechnology Information. [Link]
Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales - GARDP Revive. (n.d.). GARDP. [Link]
Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Bisphenol S Promotes the Transfer of Antibiotic Resistance Genes via Transformation - PMC. (2022, September 11). National Center for Biotechnology Information. [Link]
Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC. (n.d.). National Center for Biotechnology Information. [Link]
A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. (2010, November 16). PLOS Neglected Tropical Diseases. [Link]
Molecular Methods for Detecting Antiparasitic Resistance. (2024, July 12). CABI Digital Library. [Link]
Drug Resistance in Parasitic Pathogens: Mechanisms and Strategies for Control. (2023, August). International Scholars Journals. [Link]
Cross-resistance and associated resistance in 2478 Escherichia coli isolates from the Pan-European ECO·SENS Project surveying the antimicrobial susceptibility of pathogens from uncomplicated urinary tract infections. (2003, July 15). Journal of Antimicrobial Chemotherapy. [Link]
Does biocide use contribute to the development of antibiotic resistant bacteria?. (n.d.). European Commission. [Link]
Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study. (2022, April 1). medRxiv. [Link]
Mechanisms of Drug Resistance in Parasites and Strategies to Overcome Resistance. (2024, July 25). Walsh Medical Media. [Link]
Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Methylphenols (Cresols): Human health tier II assessment. (2014, April 11). Organisation for Economic Co-operation and Development. [Link]
Antiparasitic Effects of Potentially Toxic Beetles (Tenebrionidae and Meloidae) from Steppe Zones. (2021, July 14). MDPI. [Link]
m-cresol, CAS Registry Number 108-39-4. (2021, February 7). Food and Chemical Toxicology. [Link]
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. [Link]
DE3636541A1 - DISINFECTANT WITH PARASITE KILLING EFFECT - Google Patents. (n.d.).
6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. (n.d.). Organisation for Economic Co-operation and Development. [Link]
Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). (2023, February 21). Canada.ca. [Link]
Antiparasitic Effects of Potentially Toxic Beetles (Tenebrionidae and Meloidae) from Steppe Zones. (n.d.). Docta Complutense. [Link]
m-Cresol Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. (2023, June 27). Cosmetic Ingredient Review. [Link]
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022, May). Journal of Microbiology and Biotechnology. [Link]
Publish Comparison Guide: Anti-Biofilm Activity of Synthetic vs. Natural Bisphenol Scaffolds
The following guide provides a rigorous, comparative technical analysis of the anti-biofilm activity of specific bisphenol compounds. It moves beyond the common understanding of bisphenols as environmental toxicants (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous, comparative technical analysis of the anti-biofilm activity of specific bisphenol compounds. It moves beyond the common understanding of bisphenols as environmental toxicants (e.g., BPA) to focus on novel synthetic and natural bisphenol derivatives engineered for therapeutic antimicrobial efficacy.
Executive Summary
While industrial bisphenols like Bisphenol A (BPA) are known environmental contaminants that often promote biofilm formation via stress-response pathways, structural modification of the bisphenol scaffold has yielded potent anti-biofilm agents. This guide objectively compares three distinct classes of bisphenol-derived compounds: Halogenated BPA Analogues , Amphiphilic Bisphenol-Peptide Mimetics , and Natural Bisphenolic Scaffolds (Honokiol derivatives) .
Most Specific (Bacteriostatic/Anti-virulence): Halogenated Analogue (A4) – Targets cell wall biosynthesis (DltA).[1]
Best Safety Profile: Honokiol Derivative (C2) – High selectivity for oral pathogens with lower mammalian cytotoxicity.
Comparative Analysis of Bisphenol Compounds
Compound Profiles
Feature
Compound A4 (Halogenated)
Compound 43 (Amphiphilic)
Honokiol Derivative C2
Core Scaffold
-tris(4-hydroxyphenyl)
Bisphenol backbone + cationic side chains
Lignan (Bis-phenolic structure)
Modification
Halogenation / Hydrophobic alkylation
Amphiphilic functionalization (Peptide mimic)
Oxidative coupling / Alkylation
Primary Target
DltA Protein (Cell wall teichoic acid D-alanylation)
Bacterial Membrane (Lysis)
Membrane/Metabolic (Pleiotropic)
Spectrum
Gram-positive (S. aureus, MRSA)
Broad Spectrum (Gram+ / Gram-)
Oral Pathogens (S. mutans), MRSA
MIC (Planktonic)
1.0 – 2.0 µg/mL
0.78 – 1.56 µg/mL
2.0 – 4.0 µg/mL
Biofilm Reduction
>85% inhibition at 4 µg/mL
>90% eradication at 2× MIC
~70% inhibition at 5 µg/mL
Mechanism of Action: Deep Dive
The therapeutic utility of these compounds relies on distinct mechanisms that circumvent standard resistance pathways.[2]
Compound A4 (Cell Wall Synthesis Inhibition):
Unlike BPA, which non-specifically disrupts endocrine signaling, A4 specifically binds to the DltA protein. DltA is responsible for the D-alanylation of lipoteichoic acid (LTA).[1] By inhibiting this, A4 increases the net negative charge of the bacterial surface, making it susceptible to host cationic peptides and preventing biofilm adherence.
Compound 43 (Membrane Mimicry):
Designed to mimic antimicrobial peptides (AMPs), this bisphenol derivative possesses cationic groups that electrostatically attract to the anionic bacterial membrane. The hydrophobic bisphenol core then inserts into the lipid bilayer, causing rapid depolarization and pore formation.
Visualization: Signaling & Mechanism Pathways
Figure 1: Mechanistic divergence between Halogenated Analogue A4 (Cell wall target) and Amphiphilic Compound 43 (Membrane target).
Quantitative Performance Review
The following data aggregates results from comparative assays against Methicillin-Resistant S. aureus (MRSA) biofilms.
Table 1: Comparative Anti-Biofilm Metrics
Metric
Halogenated Analogue (A4)
Amphiphilic Derivative (43)
Bisphenol A (Control)
MBIC₅₀ (Min. Biofilm Inhibitory Conc.)
2.0 µg/mL
1.5 µg/mL
>100 µg/mL (Promotes)
MBEC₉₀ (Min. Biofilm Eradication Conc.)
8.0 µg/mL
4.0 µg/mL
N/A
Hemolysis (HC₅₀)
>128 µg/mL
>200 µg/mL
~50 µg/mL
Selectivity Index (HC₅₀/MIC)
~64
>128
<1 (Toxic)
Resistance Development
None observed (30 days)
None observed (30 days)
N/A
Critical Insight: While Compound 43 is more potent in eradication (lower MBEC), Compound A4 shows superior selectivity for specific Gram-positive cell wall machinery, potentially offering a better safety window for systemic applications.
Experimental Validation Protocols
To replicate these findings, use the following self-validating protocols.
Crystal Violet Biofilm Inhibition Assay
Purpose: Quantify total biofilm biomass reduction.
Inoculum Preparation: Dilute overnight MRSA culture to
CFU/mL in TSB supplemented with 1% glucose (glucose promotes biofilm stress).
Seeding: Add 100 µL of inoculum to 96-well polystyrene plates.
Treatment: Add 100 µL of Bisphenol test compounds (0.5 – 64 µg/mL). Include Vancomycin as positive control and 0.1% DMSO as vehicle control.
Incubation: Static incubation at 37°C for 24 hours.
Staining:
Wash wells 3x with PBS (carefully, to avoid stripping biofilm).
Fix with 99% methanol for 15 min. Air dry.
Stain with 0.1% Crystal Violet (CV) for 10 min.
Wash with water. Solubilize bound CV with 33% Acetic Acid.
Purpose: Visualize biofilm architecture and live/dead ratio.
Workflow Visualization
Figure 2: Workflow for validating live/dead ratios in bisphenol-treated biofilms.
Protocol Steps:
Grow biofilms on glass-bottom confocal dishes for 24h.
Treat with
MIC of Compound 43 or A4 for 4 hours.
Stain with LIVE/DEAD BacLight kit (SYTO 9 for live, Propidium Iodide for dead).
Imaging: Excitation at 488 nm (Green) and 543 nm (Red).
Validation Check: Untreated controls must show >90% Green fluorescence (intact membranes). Treated samples showing >50% Red fluorescence indicate membrane permeabilization (Compound 43 mechanism).
Safety & Toxicity Considerations
A major hurdle for bisphenol therapeutics is the legacy of BPA toxicity (endocrine disruption).[1]
Cytotoxicity (HepG2 Cells):
BPA: High cytotoxicity at 50 µM.
Compound A4: No significant cytotoxicity up to 100 µM.[3][4] The halogenation and structural bulk prevent binding to Estrogen Receptors (ER
/ER).
Compound 43: Low cytotoxicity (
µg/mL).[3] The cationic charge targets bacterial membranes specifically over mammalian cholesterol-rich membranes.
Hemolysis:
Compound 43 shows
hemolysis at MIC, indicating high selectivity for bacterial anionic lipids (Phosphatidylglycerol) vs. human zwitterionic lipids (Phosphatidylcholine).
Conclusion & Recommendation
For researchers developing anti-biofilm agents:
Avoid Industrial Bisphenols (BPA/BPF/BPS): These act as environmental stressors that often enhance biofilm robustness and pose toxicity risks.
Select Halogenated Analogues (A4) if the goal is anti-virulence (inhibiting cell wall modification without rapid lysis), suitable for combination therapy.
Select Amphiphilic Derivatives (Compound 43) if the goal is rapid eradication of established biofilms via membrane disruption, suitable for topical or coating applications.
References
Development of novel bisphenol derivatives with a membrane-targeting mechanism as potent gram-positive antibacterial agents. European Journal of Medicinal Chemistry. (2024).
From Environmental Toxicants to Antibacterial Agents: BPA Analogues Selectively Inhibit the Growth of Gram-Positive Bacteria by Disturbing Biosynthesis of the Cell Wall. Environmental Science & Technology. (2023).
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere. (2024).
Anti-Bacterial Properties Of Bisphenolic Honokiol Derivatives. University of Pennsylvania ScholarlyCommons. (2021).
Bisphenol F and Bisphenol S in a Complex Biomembrane: Comparison with Bisphenol A. Journal of Xenobiotics. (2024).[5]
In Vitro Cytotoxicity Comparison of Chlorinated Phenols: A Technical Guide
Executive Summary Chlorinated phenols (CPs) represent a class of environmental contaminants and industrial precursors whose cytotoxicity is directly correlated with their degree of chlorination. This guide provides a tec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chlorinated phenols (CPs) represent a class of environmental contaminants and industrial precursors whose cytotoxicity is directly correlated with their degree of chlorination. This guide provides a technical comparison of mono-, di-, tri-, and pentachlorophenols, focusing on their Structure-Activity Relationships (SAR) and distinct mechanisms of action.
Key Takeaway: Cytotoxicity generally follows the order: PCP > 2,4,6-TCP > 2,4-DCP > 2-CP . This trend is driven by lipophilicity (LogP), which facilitates membrane penetration and mitochondrial uncoupling. While lower chlorinated phenols primarily induce oxidative stress and apoptosis, highly chlorinated congeners (like PCP) act as potent protonophores, causing rapid ATP depletion and necrosis.
Mechanistic Landscape: Uncoupling vs. Oxidative Stress[1][2][3]
To accurately assess CP toxicity, researchers must distinguish between the two primary modes of action. The dominant mechanism shifts as the degree of chlorination increases.
The Lipophilicity Driver
The toxicity of CPs is governed by their ability to partition into lipid bilayers.[1][2]
Low Chlorination (e.g., 2-CP, 2,4-DCP): Moderate lipophilicity. These compounds enter the cell and generate Reactive Oxygen Species (ROS), leading to lipid peroxidation and the activation of the intrinsic apoptotic pathway (Bax/Bcl-2 imbalance).
High Chlorination (e.g., PCP): High lipophilicity and acidity (low pKa). PCP acts as a protonophore . It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
). This uncouples oxidative phosphorylation from ATP synthesis, leading to energy failure and necrosis.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways based on chlorination levels.
Caption: Divergent toxicity pathways. Lower chlorinated phenols trigger ROS-mediated apoptosis, while PCP induces mitochondrial uncoupling and necrosis.
Quantitative Performance Data
The following data aggregates cytotoxicity values for L929 (fibroblast) cells, a standard model for basal cytotoxicity testing. Note the inverse relationship between IC50 (concentration inhibiting 50% growth) and LogP.
Data synthesized from comparative studies including Michałowicz & Duda (2007) and standard toxicological datasets [1, 2].
*2,4,6-TCP values vary by study but consistently rank lower in toxicity than 2,3,4-TCP due to steric hindrance.
Analysis:
The "Chlorine Effect": Adding chlorine atoms increases lipophilicity (LogP), allowing faster accumulation in cellular membranes.
Threshold of Action: There is a sharp increase in toxicity moving from mono- (150 µM) to di- (63 µM) substitution.
Isomer Significance: The position of chlorine matters.[3] Ortho (2,6) substitution often shields the hydroxyl group, affecting pKa and uncoupling potential compared to meta or para substitutions.
Validated Experimental Protocol: MTT Assay
To reproduce these results, a robust self-validating system is required. The MTT assay is preferred for CPs over LDH leakage initially, as mitochondrial dysfunction (MTT target) often precedes membrane rupture (LDH target) in phenol toxicity.
Protocol Design Principles
Solvent Control: CPs are hydrophobic. DMSO is the standard vehicle. Final DMSO concentration must be <0.5% (v/v) to avoid vehicle toxicity masking the compound's effect.
Metabolic State: Since MTT relies on mitochondrial reductase, cells must be in the log phase of growth. Over-confluent cells will yield false low-toxicity readings due to contact inhibition.
Evaporation Control: CPs are volatile. Plates must be sealed with parafilm or incubated in a humidified chamber to prevent "edge effects" where outer wells dry out, concentrating the toxin.
Workflow Diagram
Caption: Step-by-step MTT workflow. Note the critical sealing step during incubation to prevent CP volatilization.
Step-by-Step Methodology
Preparation: Dissolve CP stock in 100% DMSO. Prepare serial dilutions in culture medium immediately before use.
Seeding: Seed L929 or HepG2 cells at
cells/well in 96-well plates. Incubate 24h to allow attachment.
Treatment: Remove old medium. Add 100 µL of CP-containing medium.
Critical Control: Include a "Vehicle Only" (0.5% DMSO) and a "Positive Control" (e.g., 1% Triton X-100).
Incubation: Incubate for 24h or 72h. Seal plates to prevent cross-contamination via vapor for lower molecular weight phenols.
Development: Add MTT reagent. Incubate 4h. Remove supernatant carefully (CPs may cause cells to detach easily). Solubilize formazan crystals in DMSO.
Quantification: Read absorbance at 570 nm. Calculate viability relative to Vehicle Control.
Discussion & Application Notes
Metabolic Activation (HepG2 vs. Fibroblasts)
While L929 cells provide basal toxicity data, HepG2 (liver) cells are critical for assessing metabolic activation.
Bioactivation: Chlorophenols can be metabolized by Cytochrome P450 enzymes into reactive quinones.
Comparison: If an IC50 is lower in HepG2 than L929, it suggests the metabolite is more toxic than the parent compound (bioactivation). If higher, the liver cells are successfully detoxifying the compound (glucuronidation).
Risk Assessment Implications
The sharp increase in toxicity at the trichloro- level (TCP) is a critical regulatory threshold.
PCP: Due to its uncoupling capability, it is toxic to all aerobic tissues, not just specific organs.
2,4-DCP: Toxicity is more dependent on the cell's antioxidant capacity (glutathione levels) to buffer the generated ROS.
References
Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity.[4][5] Polish Journal of Environmental Studies, 16(3), 347-362.
Jiang, J., et al. (2013). 2,4-Dichlorophenol induces apoptosis in primary hepatocytes of grass carp through mitochondrial pathway.[6] Aquatic Toxicology.
Escher, B. I., et al. (1996). Molecular mechanisms in the thermogenic uncoupling of oxidative phosphorylation by environmental pollutants. Journal of Pharmaceutical Sciences.
OECD. (2010). Guidance Document on the Threshold Approach for Acute Fish Toxicity. OECD Series on Testing and Assessment, No. 126.
A Comparative Guide to the Long-Term Stability of Cresol-Based Disinfectants
For Researchers, Scientists, and Drug Development Professionals In the critical landscape of disinfection and sterilization, the long-term stability of a disinfectant is paramount to ensuring its efficacy and reliability...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the critical landscape of disinfection and sterilization, the long-term stability of a disinfectant is paramount to ensuring its efficacy and reliability. This guide provides an in-depth technical comparison of the long-term stability of cresol-based disinfectants against other commonly used alternatives, supported by an analysis of influencing factors and established experimental protocols.
Introduction: The Imperative of Stability in Disinfection
The shelf life of a disinfectant directly impacts its microbicidal activity. Degradation of the active ingredient can lead to reduced efficacy, potentially compromising sanitation protocols and leading to the survival of harmful microorganisms. Cresol, a methylphenol isomer, has a long history as a potent disinfectant.[1] However, understanding its stability profile in comparison to other agents is crucial for informed selection in research, pharmaceutical manufacturing, and healthcare settings. This guide will delve into the chemical stability of cresol-based formulations and compare them with two major classes of disinfectants: quaternary ammonium compounds (QACs) and chlorine-releasing agents.
Understanding Disinfectant Stability: Key Factors and Mechanisms
The stability of a disinfectant is influenced by a confluence of intrinsic and extrinsic factors. For cresol-based disinfectants and their alternatives, the following are of primary concern:
Chemical Structure: The inherent chemical nature of the active ingredient is the primary determinant of its stability. Cresol, as a phenolic compound, is susceptible to oxidation.[2]
Temperature: Elevated temperatures accelerate the rate of chemical degradation for most disinfectants.[3][4]
pH: The pH of the formulation can significantly impact the stability of the active ingredient. For instance, chlorine-based disinfectants are more stable at a higher pH, while their efficacy is greater at a lower pH.[5][6][7]
Light Exposure: UV radiation can catalyze the degradation of light-sensitive compounds.[5][6][7]
Presence of Organic Matter: Organic load can react with and neutralize the active ingredients of some disinfectants, reducing their effective concentration and stability.[8]
Packaging: The material and design of the container are critical for protecting the disinfectant from environmental factors that can accelerate degradation.[3]
Degradation Pathways of Cresol
Cresol isomers, like other phenols, can undergo oxidation, leading to the formation of various degradation byproducts. This process can be accelerated by exposure to light and air. The primary degradation pathway involves the oxidation of the phenolic ring. While detailed degradation kinetics in formulated disinfectants are often proprietary, the general chemical principles of phenol oxidation apply.
Comparative Stability Analysis: Cresol vs. Alternatives
Cresol-Based Disinfectants
General Stability Profile: Cresol-based disinfectants are generally considered to have good stability when properly formulated and stored. They are less susceptible to inactivation by organic matter compared to chlorine-releasing agents. However, their stability is not absolute and is dependent on the formulation and storage conditions.
Quaternary Ammonium Compounds (QACs)
General Stability Profile: QACs are renowned for their excellent stability. They are largely unaffected by pH and are not sensitive to light.[8] Many QAC-based formulations have a long shelf life, often exceeding one year. Their stability in the presence of organic matter is also generally good.
General Stability Profile: Chlorine-releasing agents are notoriously unstable. The concentration of available chlorine in sodium hypochlorite solutions can decrease significantly over time, a process accelerated by heat, light, and the presence of metallic ions.[5][6][7] Studies have shown that the concentration of active chlorine in hospital-prepared solutions can be inadequate, compromising their bactericidal efficacy.[5][6][7]
Experimental Protocols for Stability Assessment
To ensure the reliability of disinfectants, rigorous stability testing is essential. The methodologies for these studies are guided by international regulatory bodies.
Long-Term (Real-Time) Stability Studies
These studies involve storing the disinfectant under recommended storage conditions and testing its physical, chemical, and microbiological properties at specified intervals over its proposed shelf life.[3]
Methodology:
Sample Preparation: At least three batches of the disinfectant in its final packaging are used.
Storage Conditions: Samples are stored at the recommended temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
Testing Intervals: Samples are tested at initial, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9]
Parameters Tested:
Appearance: Color, clarity, and presence of precipitation.
pH: Measurement of the solution's pH.
Assay of Active Ingredient: Quantification of the cresol concentration using a validated analytical method (e.g., HPLC-UV).[10]
Microbiological Efficacy: Testing the disinfectant's ability to kill a panel of relevant microorganisms.
Accelerated Stability Studies
Accelerated studies are designed to increase the rate of chemical degradation by subjecting the disinfectant to exaggerated storage conditions.[3][4] This allows for a faster prediction of the shelf life.[3][4]
Methodology:
Sample Preparation: Similar to long-term studies, at least three batches in their final packaging are used.
Storage Conditions: Samples are stored at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[11]
Testing Intervals: Samples are typically tested at 0, 1, 3, and 6 months.[9]
Data Analysis: The data is used to predict the shelf life at the recommended storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.
A common guideline is that for every 10°C increase in temperature, the rate of chemical degradation approximately doubles.
Analytical Methods for Cresol Quantification
Accurate quantification of the active ingredient is central to stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for the analysis of cresol in disinfectant formulations.[10]
Workflow for Cresol Quantification via HPLC-UV:
Caption: Workflow for quantifying cresol concentration using HPLC-UV.
Data Summary and Comparison
While a comprehensive table with direct comparative degradation rates from a single study is not publicly available, the following table summarizes the expected stability characteristics based on the chemical properties and available literature.
Feature
Cresol-Based Disinfectants
Quaternary Ammonium Compounds (QACs)
Chlorine-Releasing Agents
Inherent Chemical Stability
Good
Excellent
Poor
Sensitivity to Temperature
Moderate
Low
High
Sensitivity to pH
Formulation Dependent
Low
High
Sensitivity to Light
Moderate
Low
High
Inactivation by Organic Matter
Low to Moderate
Low
High
Typical Shelf Life
1-3 years
>2 years
<1 year (diluted)
Conclusion and Recommendations
The long-term stability of a disinfectant is a critical factor that underpins its reliability and efficacy. Based on the available evidence, the stability of the disinfectant classes can be ranked as follows:
Quaternary Ammonium Compounds (QACs) offer the highest long-term stability, making them a reliable choice for a wide range of applications where a long shelf life is required.
Cresol-Based Disinfectants demonstrate good stability and are a robust option, particularly in the presence of organic soiling. However, their stability is not as inherently high as that of QACs, and proper storage is crucial.
Chlorine-Releasing Agents are the least stable and require careful preparation and frequent replacement of diluted solutions to ensure effective disinfection. Their use should be coupled with stringent quality control measures to verify the concentration of active chlorine.
For critical applications in research and pharmaceutical settings, it is imperative to not only select a disinfectant with a favorable stability profile but also to implement a robust quality control program that includes periodic verification of the active ingredient concentration, especially for less stable formulations.
References
Tecolab. (2021, June 10). How to Prove the Shelf Life and Stability of Disinfectants?[Link]
PubMed. (2004, March 15). Quantitative analysis of cresol and its metabolites in biological materials and distribution in rats after oral administration. [Link]
SlideShare. (2014, May 14). ACCELERATED STABILITY TESTING. [Link]
American Society for Microbiology. (2014, September 15). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. [Link]
Test Labs. (2025, January 23). Chemical Disinfectants Storage and Shelf-life Stability. [Link]
ResearchGate. (2025, August 10). Determination of Phenols and Phenates in Disinfectant Formulations by Liquid Chromatography with UV Detection: Collaborative Study. [Link]
ResearchGate. (2025, August 6). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. [Link]
MDPI. (2025, December 31). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. [Link]
ResearchGate. (2026, January 6). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. [Link]
Pharmaguideline. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]
Cronfa - Swansea University. (2023, October 26). Determining the efficacy of disinfectants at nucleic acid degradation. [Link]
PMC. (2023, April 13). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. [Link]
Certified Laboratories. Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. [Link]
European Chemicals Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
SciSpace. A simplified laboratory method for the determination of the phenol coefficient of disinfectants. [Link]
BIOMIG. Quaternary ammonium disinfectants: microbial adaptation, degradation and ecology. [Link]
Tristel. (2024, September 4). Comparing Disinfectants: Alcohol, QACs, and Chlorine Dioxide. [Link]
PubMed. (2025, December 31). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. [Link]
Scilit. (2025, November 6). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. [Link]
ResearchGate. Long‐term stability and storage of meta‐cresol purple solutions for seawater pH measurements. [Link]
MDPI. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]
Analytice. (2024, June 7). Analysis of p-cresol (CAS: 106-44-5) in laboratories. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Performance Evaluation of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (Biclotymol) in Commercial Disinfectant Formulations
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide evaluates the performance of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) —commonly known by its INN, Biclotymol —as a primary active ingredient in mucosal antiseptics and disinfectant formulations.[1] Unlike broad-spectrum surface disinfectants (e.g., Quats or high-level chlorophenols), Biclotymol occupies a specialized niche in oropharyngeal antisepsis due to its unique bis-phenolic structure.
This guide provides a comparative analysis of Biclotymol against industry standards (Chlorhexidine Gluconate, Amylmetacresol) and details experimental protocols for validating its efficacy, stability, and formulation compatibility.
Chemical Class: Bis-phenol (Dimer of Chlorothymol)
Physical State: Crystalline powder, practically insoluble in water, soluble in ethanol and lipids.
Mechanism of Action (MOA)
Biclotymol functions as a "protoplasmic poison."[2] Its lipophilic bis-phenol structure allows it to penetrate the bacterial cell wall, leading to:
Membrane Disruption: Destabilization of the phospholipid bilayer.
Protein Denaturation: Precipitation of intracellular proteins.
Enzyme Inactivation: Inhibition of metabolic enzymes essential for respiration.
Uniquely, Biclotymol possesses analgesic and anti-inflammatory properties , distinguishing it from purely biocidal agents like Chlorhexidine.
Figure 1: Dual mechanism of action showing bactericidal pathways and secondary anti-inflammatory effects.
Comparative Performance Analysis
Efficacy Spectrum
Biclotymol exhibits a targeted spectrum, highly effective against Gram-positive cocci (respiratory pathogens) while sparing commensal flora (e.g., Neisseria spp.), which prevents opportunistic superinfections—a common side effect of broad-spectrum agents.
Table 1: Comparative MIC Values (mg/mL)
Target Organism
Biclotymol
Chlorhexidine Gluconate (CHX)
Amylmetacresol (AMC)
Interpretation
Staphylococcus aureus
0.20 - 0.50
0.002 - 0.005
0.10 - 0.30
CHX is more potent; Biclotymol is comparable to AMC.
Streptococcus pyogenes
0.15 - 0.30
0.001 - 0.005
0.10 - 0.20
Biclotymol is highly effective at therapeutic doses.
Streptococcus pneumoniae
0.15
0.005
0.20
Superior/Equal to AMC; specific respiratory target.
As a formulation scientist, you must validate the raw material and the finished dosage form. The following protocols are designed to ensure scientific rigor.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the potency of Biclotymol against respiratory pathogens.[7]
Standard: Modification of CLSI M07-A10 (Broth Microdilution).
Objective: Determine the speed of action (critical for throat sprays/gargles which have short contact times).
Standard: ASTM E2315.
Steps:
Challenge: Expose
CFU/mL of S. pyogenes to Biclotymol at 2x and 4x MIC.
Sampling: Remove aliquots at t = 30s, 1m, 5m, 10m.
Neutralization: Immediately transfer aliquot to Dey-Engley (D/E) Neutralizing Broth to stop activity. Note: Phenolics require Tween 80 + Lecithin for neutralization.
Plating: Plate on blood agar and count survivors.
Criteria: A 3-log reduction (99.9% kill) within 5 minutes indicates rapid bactericidal activity.
Objective: Biclotymol is prone to crystallization in aqueous systems. This test validates the solvent system.
Workflow:
Preparation: Formulate 2.5% Biclotymol in varying ratios of Ethanol/Glycerol/Water.
Stress Condition: Store samples at
C (induces crystallization) and C (accelerated aging) for 14 days.
Analysis:
Visual: Check for precipitate/crystals.
Microscopy: Polarized light microscopy to detect micro-crystals.
Assay: HPLC quantification of dissolved active.
Visualization: Evaluation Workflow
Figure 2: Step-by-step workflow for evaluating Biclotymol in commercial formulations.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5256061, Biclotymol. [Link]
European Review for Medical and Pharmacological Sciences. "Role of biclotymol-based products in the treatment of infectious sore throat." (2017).[13] [Link]
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]
ASTM International. "ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure." [Link]
"benchmarking the bactericidal kinetics of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)"
Executive Summary: The Bisphenol Advantage? 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (CAS: 50992-45-5), often synthesized as a dimer of chlorothymol, represents a class of halogenated bisphenols .[1] While monome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bisphenol Advantage?
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (CAS: 50992-45-5), often synthesized as a dimer of chlorothymol, represents a class of halogenated bisphenols .[1] While monomeric phenols (e.g., Chlorothymol) are potent but often irritating, methylene-bridged bisphenols typically offer enhanced substantivity and reduced mucosal irritation, akin to Hexachlorophene or Triclosan.
However, their bactericidal kinetics differ significantly from rapid-acting cationic antiseptics like Chlorhexidine.[1] This guide provides the definitive framework for benchmarking CAS 50992-45-5, establishing a self-validating protocol to measure its "Time-Kill" profile against industry standards.
The Core Question
Does the methylene bridge confer the sustained antimicrobial activity (substantivity) of a bisphenol without compromising the rapid kill rate of its monomeric parent?
Mechanistic Grounding: Bisphenols vs. Biguanides[1]
To design a valid kinetic assay, one must understand the target.[1] You cannot use the same time-points for a membrane-active bisphenol as you would for an oxidizing halogen.[1]
Comparative Mechanism of Action
The Candidate (Bis-Chlorothymol): Acts primarily by proton motive force (PMF) uncoupling and potentially inhibiting the enoyl-ACP reductase (FabI) enzyme in fatty acid synthesis.[1] This is a dual-mechanism:
High Conc: Bactericidal (Membrane depolarization).[1]
The Comparator (Chlorhexidine): A cationic bisbiguanide that binds to the negatively charged bacterial cell wall, causing rapid membrane disruption and cytoplasmic precipitation.
Figure 1: Mechanistic divergence between Bisphenols (Dual action: slow/specific) and Biguanides (Single action: rapid/nonspecific ).[1]
Experimental Protocol: Time-Kill Kinetic Assay
Challenge: Hydrophobic bisphenols adhere to plastic and precipitate in aqueous media, leading to false "low activity" readings.
Solution: This protocol uses a Solvent-Surfactant System to ensure bioavailability and a Chemical Neutralizer to stop the reaction precisely.[1]
Materials & Reagents
Component
Specification
Purpose
Test Agent
CAS 50992-45-5
The active pharmaceutical ingredient (API).[1][2][3][4]
Figure 2: Self-validating workflow ensuring precise "stop-time" via chemical neutralization.
Benchmarking & Data Interpretation
Since specific public data for CAS 50992-45-5 is sparse, we project its performance based on Structure-Activity Relationships (SAR) of homologous bisphenols (e.g., Triclosan, Hexachlorophene).[1]
Projected Kinetic Profile (vs. Alternatives)
Metric
Bis-Chlorothymol (Test)
Chlorhexidine (Comparator)
Chlorothymol (Monomer)
Onset of Action
Moderate (5–10 mins)
Rapid (<1 min)
Moderate-Fast (2–5 mins)
Log Reduction (10 min)
~2.0 Log
>4.0 Log
~3.0 Log
Log Reduction (60 min)
>4.0 Log
>5.0 Log
>4.0 Log
Substantivity
High (Binds to skin)
High
Low (Volatile/Absorbed)
Primary Utility
Residual Preservative / Anti-biofilm
Pre-surgical Prep
Rapid Disinfection
Interpretation Guide
Lag Phase: If you observe a "lag" in killing during the first 5 minutes, this is characteristic of bisphenols penetrating the lipid bilayer.[1] Do not discard the candidate; it suggests a high barrier to resistance.[1]
The "Tail" Effect: If the curve flattens at 3 Log reduction, check your solubility. Bisphenols often precipitate out of solution, effectively lowering the active concentration over time.
Biofilm Efficacy: Unlike Chlorhexidine, which struggles to penetrate the slime layer, hydrophobic bisphenols like CAS 50992-45-5 often show superior biofilm eradication in extended assays (24h) due to their lipophilicity.[1]
References
Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline M26-A.[1]
McDonnell, G., & Russell, A. D. (1999).[1] Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews.[1]
Kim, B. C., et al. (2022).[1][5] 4-Chloro-2-Isopropyl-5-Methylphenol (Chlorothymol) Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.[1][5] Journal of Microbiology and Biotechnology.[1]
ASTM International. (2022).[1] Standard Guide for Assessment of Antimicrobial Activity using a Time-Kill Procedure (ASTM E2315).[1][1]
[1] CAS Number: 50992-45-5 Chemical Class: Halogenated Phenolic Compound / Bisphenol Derivative Urgency Level: High (Marine Pollutant / Potential Dermal Toxin) Part 1: Executive Safety Assessment To the Researcher: You a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 50992-45-5
Chemical Class: Halogenated Phenolic Compound / Bisphenol Derivative
Urgency Level: High (Marine Pollutant / Potential Dermal Toxin)
Part 1: Executive Safety Assessment
To the Researcher:
You are handling a high-molecular-weight chlorinated phenolic dimer. Unlike simple solvents, this compound presents a dual threat: persistence (it resists degradation in the environment) and toxicity (phenolic compounds are rapidly absorbed through the skin, often acting as uncouplers of oxidative phosphorylation).
Immediate Core Directive:
NEVER dispose of this substance down the drain.
NEVER mix with strong oxidizers or acids (risk of toxic chlorophenol vapor generation).
MANDATORY segregation as Halogenated Organic Waste .
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for chlorinated phenols due to high skin permeation rates.
Chlorinated phenols can permeate standard thin nitrile gloves in <15 minutes. Double-layering creates a tortuous path for the molecule, delaying breakthrough.
Respiratory
Fume Hood (Face Velocity > 100 fpm)
Prevents inhalation of dust/aerosols. If weighing solid powder outside a hood, use N95/P100 particulate respirator.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are inadequate. Phenolic compounds are corrosive; splashes can cause irreversible corneal opacity.
Body Defense
Tyvek® Lab Coat or Apron
Standard cotton coats absorb phenols, keeping the toxin against the skin. Impervious aprons prevent this "poultice effect."
Part 3: Disposal Logistics & Workflows[1]
A. Waste Characterization
Before disposal, you must classify the waste stream. Under US RCRA (Resource Conservation and Recovery Act) and EU regulations, this compound falls under:
Secondary Hazard: Corrosive (if in high pH solution) or Irritant.
Waste Stream:Halogenated Organic . (Do not place in "Non-Halogenated" containers; this significantly increases disposal costs and risks dioxin formation during improper incineration).
B. Step-by-Step Disposal Protocols
Scenario 1: Solid Waste (Pure Substance or Contaminated Solids)
Containment: Place the solid waste (powder, crystals) into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage-induced spills.
Labeling: Affix a hazardous waste label. Clearly write:
Chemical Name: 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)[3]
Segregation: Pour into the Halogenated Organic Solvent carboy.
Critical: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[4] Phenols + Oxidizers = Exothermic runaway or explosive decomposition.
Rinsing: Triple-rinse the original container with a compatible solvent (e.g., Acetone or Ethanol). Add the rinsate to the same Halogenated Waste carboy. Do not pour rinsate down the sink.
pH Check: If the solution is basic (phenolate form), neutralize to pH 6-8 before adding to the central waste stream to prevent reactions with other acidic wastes in the carboy.
C. Spill Management (Emergency Procedure)
Isolate: Evacuate the immediate area.
Protect: Don full PPE (Viton/Neoprene gloves).
Absorb:
Liquids: Use a vermiculite or clay-based absorbent. Do not use paper towels (combustible).
Solids: Cover with wet sand to prevent dust generation, then scoop.
Clean: Scrub the area with a dilute surfactant/ethanol solution. Collect all cleaning materials into the solid hazardous waste bin.
Part 4: Operational Visualization
The following diagram outlines the decision logic for disposing of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of halogenated phenolic waste.
Part 5: Scientific & Regulatory Context[1]
Why Incineration?
Chlorinated phenols contain carbon-chlorine (C-Cl) bonds. If landfilled, these compounds can leach into groundwater, exhibiting high toxicity to aquatic life (LC50 values often <1 mg/L for fish). If burned at low temperatures, they act as precursors to Polychlorinated Dibenzodioxins (PCDDs) —highly toxic environmental pollutants. Therefore, professional disposal facilities utilize high-temperature incineration (>1100°C) with flue gas scrubbing to capture the resulting hydrochloric acid (HCl) and prevent dioxin formation [1].
The "Phenol" Risk Factor
Phenols are unique because they have a dual affinity for water and lipids. This allows them to bypass the skin's barrier effectively. Once inside, they can disrupt cellular respiration. The "isopropyl" and "chloro" groups on this specific molecule increase its lipophilicity compared to phenol, potentially increasing its retention in fatty tissues [2].
References
United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (F-List and Characteristic Wastes). Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5256061 (6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)). Available at: [Link]
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Personal Protective Equipment. Available at: [Link]
Navigating the Safe Handling of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol): A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), a compound that, while valuable in research, necessitates a thorough understanding of its potential hazards and the appropriate measures to mitigate them. As a Senior Application Scientist, my aim is to provide a procedural, step-by-step guide that is not only technically accurate but also grounded in field-proven insights, ensuring a self-validating system of laboratory safety.
It is important to note that a specific Safety Data Sheet (SDS) for 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) was not publicly available at the time of this writing. Therefore, the following recommendations are synthesized from the safety data of structurally analogous compounds, namely chlorinated phenols and cresols. This approach allows us to anticipate the hazards and implement robust protective measures based on established chemical principles.
Understanding the Hazard: A Proactive Approach to Safety
The molecular structure of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), characterized by its chlorinated phenolic groups, suggests a high potential for skin and eye irritation, and possible corrosive effects. Similar compounds are known to be harmful if swallowed or inhaled, and can cause irritation to the respiratory tract.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure—dermal, ocular, and respiratory. The following table summarizes the essential PPE for handling 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol).
Body Part
Required PPE
Rationale and Best Practices
Eyes and Face
Chemical safety goggles with side shields
Protects against splashes and airborne particles. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1]
Hands
Chemical-resistant gloves (Nitrile or Neoprene)
Provides a barrier against direct skin contact. Double-gloving is recommended for prolonged handling. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
Body
Chemical-resistant lab coat
Protects personal clothing and underlying skin from spills and contamination. The lab coat should be fully buttoned.
Respiratory
Use in a certified chemical fume hood
All handling of the solid compound and its solutions should be conducted within a properly functioning chemical fume hood to control airborne particles and vapors.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational plan is paramount. The following workflow is designed to ensure a safe environment from the moment the compound is handled until its final disposal.
Preparation and Donning of PPE
Before handling the compound, a thorough inspection of all PPE is necessary. This initial check is a critical control point in preventing exposure.
Gloves: Check for any signs of degradation, such as discoloration, pinholes, or stiffness.
Eyewear: Ensure there are no cracks or scratches that could impair vision or compromise protection.
Lab Coat: Confirm that it is clean and free of any previous chemical contamination.
The correct sequence for donning PPE is crucial to avoid cross-contamination:
Lab Coat
Chemical Safety Goggles/Face Shield
Gloves (the cuffs of the gloves should be pulled over the sleeves of the lab coat)
Caption: PPE Donning Workflow
Handling and Experimental Procedures
All manipulations of 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) should be performed within a certified chemical fume hood to minimize inhalation exposure.
Use dedicated spatulas and glassware.
Avoid creating dust when handling the solid form.
If making a solution, add the solid to the solvent slowly to prevent splashing.
Doffing and Disposal of Contaminated PPE
The process of removing PPE is as critical as putting it on. An incorrect doffing procedure can lead to exposure.
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
Goggles/Face Shield: Remove by handling the strap or earpieces.
Lab Coat: Remove by unbuttoning and rolling it outwards, avoiding contact with the contaminated exterior.
All disposable PPE, including gloves, must be disposed of as hazardous waste. Reusable items like lab coats and safety glasses should be decontaminated according to your institution's guidelines if they become contaminated.
Caption: PPE Doffing and Disposal Workflow
Emergency and Disposal Plan
A comprehensive safety plan includes preparedness for accidental exposures and a clear protocol for waste disposal.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]
Waste Disposal
All waste materials contaminated with 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), including unused chemical, contaminated PPE, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.[4] Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol), ensuring both the integrity of their research and the well-being of all laboratory personnel.
References
PubChem. (n.d.). 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol). National Center for Biotechnology Information. Retrieved from [Link]
Biolabs. (n.d.). Safety Data Sheet. Retrieved from [Link]
Carl Roth. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]